molecular formula C9H20N2 B1368028 2-piperidin-1-ylbutan-1-amine CAS No. 857243-06-2

2-piperidin-1-ylbutan-1-amine

Cat. No.: B1368028
CAS No.: 857243-06-2
M. Wt: 156.27 g/mol
InChI Key: GAESVMYMWLXWCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-piperidin-1-ylbutan-1-amine is a useful research compound. Its molecular formula is C9H20N2 and its molecular weight is 156.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperidin-1-ylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-2-9(8-10)11-6-4-3-5-7-11/h9H,2-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAESVMYMWLXWCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)N1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588553
Record name 2-(Piperidin-1-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857243-06-2
Record name 2-(Piperidin-1-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-piperidin-1-ylbutan-1-amine" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Piperidin-1-ylbutan-1-amine: Properties, Synthesis, and Potential Applications

Abstract

This technical guide provides a comprehensive analysis of this compound, a diamine featuring a piperidine heterocycle and a primary amino group. While specific research on this exact molecule is limited, its structure represents a confluence of two highly significant pharmacophores in medicinal chemistry. This document synthesizes predicted data, established chemical principles of related structures, and general knowledge of the piperidine scaffold to offer a detailed overview for researchers and drug development professionals. We will explore its chemical and physical properties, propose a logical synthetic pathway, analyze its spectroscopic characteristics, and discuss its potential toxicological and pharmacological profiles. The overarching goal is to frame this compound as a versatile building block for the synthesis of novel chemical entities with potential therapeutic applications.

Chemical Identity and Nomenclature

This compound is a saturated heterocyclic compound. The structure consists of a butane backbone substituted with a primary amine at the 1-position and a piperidine ring linked via its nitrogen atom to the 2-position. This arrangement creates a chiral center at the second carbon of the butane chain.

  • IUPAC Name : 2-(Piperidin-1-yl)butan-1-amine

  • Synonyms : 2-(1-Piperidinyl)-1-butanamine, Albb-004304[1]

  • CAS Number : 857243-06-2[1]

  • Molecular Formula : C₉H₂₀N₂[1]

  • Molecular Weight : 156.27 g/mol [1]

Chemical Structure:

G start Butanal (Starting Material) step1 Step 1: α-Bromination (e.g., Br2, HBr) start->step1 intermediate1 2-Bromobutanal step1->intermediate1 step2 Step 2: Nucleophilic Substitution (Piperidine, Base) intermediate1->step2 intermediate2 2-(Piperidin-1-yl)butanal step2->intermediate2 step3 Step 3: Reductive Amination (NH3 or NH4Cl, NaBH3CN or H2/Pd) intermediate2->step3 product This compound (Final Product) step3->product G sub This compound N_primary Primary Amine (-NH2) Nucleophilic & Basic sub->N_primary N_tertiary Tertiary Amine (Piperidine-N) Nucleophilic & More Basic sub->N_tertiary react_primary Acylation → Amides Alkylation → Secondary Amines Imine Formation N_primary->react_primary react_tertiary Protonation → Ammonium Salt Quaternization → Quaternary Salt N_tertiary->react_tertiary G scaffold Piperidine Scaffold cns CNS Disorders scaffold->cns cancer Oncology scaffold->cancer hiv Antiviral (HIV) scaffold->hiv pain Analgesia scaffold->pain cardio Cardiovascular scaffold->cardio sigma Sigma (σ) Receptors cns->sigma ht Serotonin (5-HT) Receptors cns->ht ccr5 CCR5 Antagonists hiv->ccr5 pain->sigma alpha α-Adrenoceptors cardio->alpha

References

Spectroscopic Characterization of 2-piperidin-1-ylbutan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel amine compound, 2-piperidin-1-ylbutan-1-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) as applied to this molecule. The guide offers predicted spectral data, detailed interpretation, and robust experimental protocols to facilitate the identification and analysis of this and structurally related compounds.

Introduction

This compound is a chiral amine that incorporates both a piperidine ring and a butan-1-amine moiety. The piperidine heterocycle is a prevalent scaffold in medicinal chemistry, valued for its ability to impart desirable pharmacokinetic properties to drug candidates.[1] Understanding the precise molecular geometry and electronic environment of such compounds is paramount for elucidating their structure-activity relationships. Spectroscopic techniques are indispensable tools for this purpose, providing a detailed fingerprint of the molecule's constitution. This guide will explore the expected spectroscopic signatures of this compound, offering a foundational reference for its synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to be complex due to the presence of multiple chiral centers and diastereotopic protons. The following table summarizes the predicted chemical shifts, multiplicities, and coupling constants.

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H-1~ 2.8 - 3.0Multiplet2H
H-2~ 2.5 - 2.7Multiplet1H
H-3~ 1.4 - 1.6Multiplet2H
H-4~ 0.9Triplet3H
Piperidine H-2', H-6' (axial & equatorial)~ 2.2 - 2.8Multiplets4H
Piperidine H-3', H-5' (axial & equatorial)~ 1.5 - 1.7Multiplets4H
Piperidine H-4' (axial & equatorial)~ 1.4 - 1.6Multiplet2H
-NH₂~ 1.5 - 2.5Broad Singlet2H
Interpretation of the Predicted ¹H NMR Spectrum

The protons on the carbon bearing the primary amine (H-1) are expected to appear as a multiplet due to coupling with the adjacent methine proton (H-2) and diastereotopicity. The methine proton (H-2) will also be a multiplet, coupled to the protons at H-1 and H-3. The ethyl group will present as a characteristic triplet for the methyl protons (H-4) and a multiplet for the methylene protons (H-3). The piperidine ring protons will exhibit complex multiplets due to their fixed ring conformations and coupling to each other. The amine protons (-NH₂) are expected to be a broad singlet, and their chemical shift can be concentration-dependent.[2] The addition of D₂O would lead to the disappearance of the -NH₂ signal due to proton-deuterium exchange.[2]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Assignment Predicted Chemical Shift (ppm)
C-1~ 50 - 55
C-2~ 60 - 65
C-3~ 25 - 30
C-4~ 10 - 15
Piperidine C-2', C-6'~ 55 - 60
Piperidine C-3', C-5'~ 25 - 30
Piperidine C-4'~ 20 - 25
Interpretation of the Predicted ¹³C NMR Spectrum

The carbon atoms directly attached to the nitrogen atoms (C-1, C-2, and C-2'/C-6' of the piperidine ring) are expected to be the most downfield in the aliphatic region due to the electron-withdrawing effect of nitrogen.[3] The chemical shifts of the piperidine carbons are influenced by the N-substitution.[4] The remaining aliphatic carbons of the butyl chain and the piperidine ring will appear at higher fields.[5]

Experimental Protocol for NMR Data Acquisition

A standardized procedure for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

Sample Preparation:

  • Dissolve 5-25 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).[6]

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

  • Ensure the sample height in the NMR tube is optimal for the spectrometer, typically around 4-5 cm.[2]

Instrument Setup and Data Acquisition: [7]

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

  • Acquire the proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for its primary amine and aliphatic C-H and C-N bonds.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (primary amine)3400 - 3250Medium (two bands)
C-H Stretch (aliphatic)2960 - 2850Strong
N-H Bend (primary amine)1650 - 1580Medium
C-N Stretch (aliphatic amine)1250 - 1020Medium to Weak
N-H Wag (primary amine)910 - 665Broad, Strong
Interpretation of the Predicted IR Spectrum

The presence of a primary amine is indicated by two N-H stretching bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretches.[8][9] The N-H bending vibration (scissoring) is expected around 1650-1580 cm⁻¹.[10] Strong absorptions in the 2960-2850 cm⁻¹ range are due to the C-H stretching of the butyl and piperidine aliphatic groups. The C-N stretching vibrations of aliphatic amines typically appear in the 1250-1020 cm⁻¹ region.[11] A broad and strong N-H wagging band is also characteristic of primary amines and is expected between 910 and 665 cm⁻¹.[8]

Experimental Protocol for FT-IR Data Acquisition

For a liquid sample like this compound, the following protocol can be used.

Sample Preparation and Analysis: [12][13]

  • Ensure the FT-IR spectrometer's sample compartment and optics are clean and dry.

  • For analysis using Attenuated Total Reflectance (ATR), place a small drop of the neat liquid sample directly onto the ATR crystal.

  • For transmission analysis, place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Acquire a background spectrum of the empty ATR crystal or clean salt plates.

  • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹) and co-add multiple scans to improve the signal-to-noise ratio.

  • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for its identification and structural elucidation.

Predicted Mass Spectrum Data

Electrospray ionization (ESI) is a suitable soft ionization technique for this polar amine.

Ion Predicted m/z Interpretation
[M+H]⁺171.1856Protonated molecular ion
[M-NH₂]⁺154.1692Loss of the amino group
C₅H₁₀N⁺84.0813Piperidine fragment
Interpretation of the Predicted Mass Spectrum

The molecular formula of this compound is C₁₀H₂₂N₂. In positive ion ESI-MS, the most prominent peak is expected to be the protonated molecular ion [M+H]⁺ at an m/z of approximately 171.1856.[14] Common fragmentation pathways for aliphatic amines include the cleavage of the C-C bond alpha to the nitrogen atom. Therefore, a significant fragment could arise from the loss of the amino group. The stable piperidinyl cation is also a likely fragment.

Experimental Protocol for ESI-MS Data Acquisition

The following is a general procedure for analyzing a small organic amine by ESI-MS.

Sample Preparation and Analysis: [15][16]

  • Prepare a dilute solution of the sample (typically in the low µM to mM range) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of a volatile acid like formic acid can be added to promote protonation.

  • Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

  • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • Optimize the ion source parameters (e.g., capillary voltage, drying gas flow rate, and temperature) to achieve a stable signal and efficient desolvation.

  • Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.

Visualizing Spectroscopic Relationships

The following diagram illustrates the relationship between the molecular structure of this compound and the expected spectroscopic data.

G cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Techniques cluster_data Key Spectral Features Structure This compound C₁₀H₂₂N₂ NMR NMR (¹H & ¹³C) Structure->NMR Provides Framework IR IR Structure->IR Identifies Functional Groups MS MS Structure->MS Determines Mass & Formula NMR_Data Chemical Shifts & Coupling (Aliphatic & Heterocyclic Protons/Carbons) NMR->NMR_Data IR_Data N-H Stretch (2 bands) C-H Stretch N-H Bend IR->IR_Data MS_Data [M+H]⁺ at m/z 171 Fragmentation Pattern MS->MS_Data

Caption: Interconnectivity of spectroscopic data and molecular structure.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS signatures, researchers can confidently identify and characterize this compound and its analogs. The provided experimental protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. As a novel compound, the empirical validation of this predicted data will be a critical step in its future research and development.

References

A Technical Guide to Investigating the Mechanism of Action for 2-piperidin-1-ylbutan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Hypothesized Multi-Target Approach to CNS Activity

Abstract

This document outlines a scientific framework for elucidating the mechanism of action (MoA) of the novel compound, 2-piperidin-1-ylbutan-1-amine. Publicly available data on this specific molecule is scarce[1]; however, its core structure, featuring a piperidine heterocycle, is a highly privileged scaffold in medicinal chemistry, prominently featured in a vast array of centrally active agents[2][3]. By analyzing the structure-activity relationships (SAR) of analogous compounds, we hypothesize that this compound functions as a multi-target neuromodulator. The primary hypothesized mechanism is the inhibition of monoamine transporters (DAT, NET, SERT)[4]. A secondary, potentially synergistic mechanism is proposed to be the inhibition of monoamine oxidase (MAO) enzymes[5][6][7]. This guide provides a structured, in-depth strategy for testing this hypothesis through a phased series of validated in vitro experiments, complete with detailed protocols and data interpretation frameworks.

Introduction: The Piperidine Scaffold as a Precursor to CNS Activity

The piperidine ring is a cornerstone of neuropharmacology, present in pharmaceuticals ranging from antipsychotics to analgesics and stimulants[3][8]. Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with a multitude of biological targets. The structure of this compound combines this versatile heterocycle with a butan-1-amine side chain, a feature that suggests potential interaction with biogenic amine systems.

Numerous piperidine derivatives have been synthesized and characterized as potent inhibitors of monoamine transporters, which are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft[4][9]. Furthermore, the piperidine nucleus is a key component in many selective and reversible inhibitors of monoamine oxidase (MAO), the enzyme that catabolizes these same neurotransmitters[5][7]. Given these precedents, a logical starting point for investigating the MoA of this compound is to assess its affinity for and functional effect on these two key systems that regulate monoaminergic neurotransmission.

A Multi-Target Mechanism of Action Hypothesis

We propose that this compound enhances monoaminergic neurotransmission through a dual-action mechanism. This hypothesis is broken down into a primary and a secondary component, both of which are independently testable.

Primary Hypothesis: Monoamine Transporter Inhibition

The core hypothesis is that the compound functions as a monoamine reuptake inhibitor. The ethylamine backbone embedded within its structure is a classic pharmacophore for interacting with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Depending on the stereochemistry and conformation, the compound may exhibit broad-spectrum activity or selectivity towards one or more transporters[4].

Secondary Hypothesis: Monoamine Oxidase (MAO) Inhibition

Concurrent with or independent of transporter inhibition, the compound may inhibit MAO-A and/or MAO-B. Piperine, a natural alkaloid containing a piperidine ring, is a known MAO inhibitor[6]. This activity, if present, would prevent the breakdown of monoamines within the presynaptic terminal, complementing the effect of reuptake inhibition by increasing the vesicular pool of neurotransmitters available for release.

The proposed dual mechanism is visualized in the signaling pathway diagram below.

MoA_Hypothesis cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO (Monoamine Oxidase) VMAT2 VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle DA_synapse Synaptic Dopamine DA_vesicle->DA_synapse Release DA_cyto Cytosolic Dopamine DA_cyto->MAO Metabolism DA_cyto->VMAT2 Packaging D_Receptor Dopamine Receptor DA_synapse->D_Receptor Binding DAT DAT (Dopamine Transporter) DA_synapse->DAT Reuptake Postsynaptic\nSignal Postsynaptic Signal D_Receptor->Postsynaptic\nSignal Compound This compound Compound->MAO Inhibition (Secondary Hypothesis) Compound->DAT Inhibition (Primary Hypothesis) DAT->DA_cyto

Caption: Hypothesized dual mechanism of action at a dopaminergic synapse.

Experimental Validation Strategy

A phased approach, beginning with fundamental in vitro binding and functional assays, will provide the most efficient path to confirming or refuting the proposed MoA. The following protocols are designed as self-validating systems with appropriate controls.

Phase 1: Target Engagement & Functional Activity

The initial phase aims to answer two fundamental questions:

  • Does the compound bind to monoamine transporters and/or MAO enzymes?

  • Does this binding translate into functional inhibition of their activity?

The experimental workflow for this phase is outlined in the diagram below.

Experimental_Workflow cluster_binding Binding Affinity Assays cluster_functional Functional Inhibition Assays start Test Compound: This compound binding_dat DAT Binding (vs. [3H]WIN 35,428) start->binding_dat Primary Screening binding_net NET Binding (vs. [3H]Nisoxetine) start->binding_net Primary Screening binding_sert SERT Binding (vs. [3H]Citalopram) start->binding_sert Primary Screening mao_assay MAO-A / MAO-B Inhibition Assay (Fluorometric) start->mao_assay Primary Screening decision Significant Binding (Ki < 1µM)? binding_dat->decision binding_net->decision binding_sert->decision uptake_assay Synaptosomal [3H]Monoamine Uptake decision2 Functional Inhibition (IC50 < 1µM)? uptake_assay->decision2 mao_assay->decision2 decision->uptake_assay Yes conclusion_negative Hypothesis Refuted: Consider Alternative Targets (e.g., GPCRs, Ion Channels) decision->conclusion_negative No conclusion_positive Hypothesis Supported: Proceed to Selectivity & MoA Refinement decision2->conclusion_positive Yes decision2->conclusion_negative No

Caption: Phased experimental workflow for validating the primary and secondary hypotheses.

Protocol: Radioligand Binding Assays for Monoamine Transporters

Causality: This experiment directly measures the affinity (Ki) of the test compound for DAT, NET, and SERT. A high affinity is a prerequisite for functional activity as a reuptake inhibitor. We use membranes from cells stably expressing the human recombinant transporters to ensure target specificity.

  • Objective: To determine the binding affinity (Ki) of this compound for hDAT, hNET, and hSERT.

  • Methodology: Competitive radioligand binding assay.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing hDAT, hNET, or hSERT.

    • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

    • Non-specific binding controls: GBR 12909 (DAT), Desipramine (NET), Citalopram (SERT).

    • Test Compound: this compound, dissolved in DMSO, serial dilutions.

    • Scintillation fluid and microplates.

  • Procedure:

    • Prepare assay buffer appropriate for each transporter.

    • In a 96-well plate, add buffer, cell membranes, and the specific radioligand at a concentration near its Kd.

    • Add serial dilutions of the test compound (e.g., from 1 nM to 100 µM).

    • For total binding wells, add vehicle (DMSO).

    • For non-specific binding wells, add a saturating concentration of the respective unlabelled control ligand.

    • Incubate at the appropriate temperature and duration (e.g., 60 minutes at room temperature).

    • Terminate the reaction by rapid filtration over a glass fiber filter plate, washing with ice-cold buffer.

    • Allow filters to dry, add scintillation fluid, and count radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific counts from total counts.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol: MAO-A and MAO-B Inhibition Assay

Causality: This functional assay directly measures the inhibition of MAO enzyme activity. A positive result confirms the secondary hypothesis. A fluorometric method provides high sensitivity and throughput.

  • Objective: To determine the IC50 of this compound against human recombinant MAO-A and MAO-B.

  • Methodology: Fluorometric enzyme inhibition assay.

  • Materials:

    • Human recombinant MAO-A and MAO-B enzymes.

    • MAO substrate (e.g., Amplex Red reagent).

    • Horseradish peroxidase (HRP).

    • Control Inhibitors: Clorgyline (MAO-A selective), Pargyline (MAO-B selective).

    • Test Compound: this compound, serial dilutions.

  • Procedure:

    • Add MAO-A or MAO-B enzyme to wells of a 96-well plate.

    • Add serial dilutions of the test compound or control inhibitors and incubate for a pre-determined time (e.g., 15 minutes) to allow for binding.

    • Initiate the reaction by adding the substrate/HRP mixture.

    • Incubate at 37°C, protected from light.

    • Measure fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 571 nm/585 nm) over time.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Normalize the rates relative to the vehicle control (100% activity).

    • Plot the percent inhibition against the log concentration of the test compound.

    • Fit the data using non-linear regression to determine the IC50 value for both MAO-A and MAO-B.

Data Interpretation & Quantitative Summary

The results from the Phase 1 experiments will be compiled to build a preliminary pharmacological profile of the compound. The key metrics to be summarized are the Ki and IC50 values.

TargetAssay TypeMetricExpected Value (for positive result)Reference Compound
hDAT Radioligand BindingKi< 1 µMGBR 12909
hNET Radioligand BindingKi< 1 µMDesipramine
hSERT Radioligand BindingKi< 1 µMCitalopram
MAO-A Fluorometric InhibitionIC50< 1 µMClorgyline
MAO-B Fluorometric InhibitionIC50< 1 µMPargyline

A positive "hit" is generally considered a Ki or IC50 value below 1 µM. Potency below 100 nM would be considered significant. The ratio of Ki values (e.g., Ki(SERT)/Ki(DAT)) will determine the compound's selectivity. Similarly, the ratio of IC50(MAO-A)/IC50(MAO-B) will establish its MAO isoform selectivity.

Conclusion and Future Directions

This technical guide proposes a targeted, hypothesis-driven approach to deciphering the mechanism of action of this compound. The initial phase focuses on its potential role as a dual-action monoamine reuptake and MAO inhibitor, leveraging the well-established pharmacology of the piperidine scaffold[3][4][5].

If the data from these experiments support the primary and/or secondary hypotheses, subsequent steps would involve:

  • Functional Uptake Assays: Using synaptosomes or transfected cells to confirm that binding affinity translates to inhibition of neurotransmitter uptake.

  • Reversibility and Kinetics of MAO Inhibition: To determine if the inhibition is reversible or irreversible and competitive or non-competitive.

  • Broader Target Screening: Profiling the compound against a panel of CNS receptors (e.g., serotonergic, dopaminergic, adrenergic) to identify any off-target effects or confirm potential polypharmacology.

Should the initial hypotheses be refuted, the vast pharmacological landscape of piperidine derivatives suggests that alternative mechanisms, such as interactions with G-protein coupled receptors or ion channels, should be investigated[8][10]. The structured workflow presented here provides a robust and scientifically rigorous foundation for the initial characterization of this novel compound.

References

An In-Depth Technical Guide to Investigating the Potential Biological Targets of 2-piperidin-1-ylbutan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enigma of a Privileged Scaffold

In the landscape of medicinal chemistry, the piperidine moiety stands as a "privileged scaffold," a structural framework frequently found in a multitude of approved pharmaceuticals and bioactive natural products.[1][2][3][4][5] Its prevalence is a testament to its favorable physicochemical properties, which often confer metabolic stability, improved bioavailability, and the ability to engage with a wide array of biological targets.[6] The compound 2-piperidin-1-ylbutan-1-amine, while structurally intriguing, remains largely uncharacterized in the public domain regarding its specific biological interactions. This guide, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals on how to systematically elucidate the potential biological targets of this and other novel chemical entities.

We will not merely list protocols; we will delve into the strategic rationale behind a multi-pronged approach to target identification and validation. Our narrative will follow a logical progression from computational predictions to rigorous experimental validation, mirroring a real-world drug discovery campaign.

Part 1: In Silico Target Prediction - Building a Data-Driven Hypothesis

Before embarking on resource-intensive wet-lab experiments, a robust in silico analysis is paramount. This initial phase aims to generate a ranked list of plausible biological targets by comparing the physicochemical and structural features of this compound against extensive biological and chemical databases.

Ligand-Based and Structure-Based Virtual Screening

The core principle of this approach is that structurally similar molecules often exhibit similar biological activities. We will leverage this by:

  • 2D and 3D Similarity Searching: Utilizing platforms like PubChem, ChEMBL, and Scifinder, we can search for compounds with high structural similarity to this compound that have known biological targets. For instance, the discovery of a 3-(piperidin-1-yl)butan-1-amine series as CCR5 antagonists provides a strong rationale to investigate G-protein coupled receptors (GPCRs) as a potential target class.[7]

  • Pharmacophore Modeling: A pharmacophore model is an ensemble of steric and electronic features necessary for optimal molecular interaction with a specific biological target. By generating a pharmacophore model for this compound, we can screen it against libraries of target-annotated pharmacophores.

  • Molecular Docking: If a high-confidence potential target is identified through similarity searching (e.g., a specific GPCR or enzyme), molecular docking can be employed to predict the binding mode and estimate the binding affinity of this compound to a 3D model of the target protein.

The following diagram illustrates a typical in silico screening workflow:

in_silico_workflow cluster_start Input Compound cluster_screening Virtual Screening cluster_output Output start This compound similarity 2D/3D Similarity Search start->similarity Structural Features pharmacophore Pharmacophore Modeling start->pharmacophore Physicochemical Properties docking Molecular Docking similarity->docking High-Confidence Target Structures target_list Prioritized List of Potential Targets similarity->target_list Identified Analogs & Their Targets pharmacophore->target_list Matched Target Pharmacophores docking->target_list Predicted Binding Affinity & Pose

Caption: A streamlined workflow for in silico target prediction.

Part 2: In Vitro Target Identification - Unbiased and Direct Approaches

While in silico methods provide valuable hypotheses, direct experimental evidence is required to identify bona fide binding partners. Unbiased approaches are particularly powerful as they do not rely on pre-existing assumptions about the compound's mechanism of action.

Affinity Chromatography-Mass Spectrometry (AC-MS)

This technique is a cornerstone of target identification. It involves immobilizing the compound of interest on a solid support to "fish" for its binding partners from a complex biological sample, such as a cell lysate.

Experimental Protocol: AC-MS for Target Identification

  • Ligand Immobilization:

    • Synthesize a derivative of this compound with a reactive handle (e.g., a carboxylic acid or an amine) suitable for coupling to an activated chromatography resin (e.g., NHS-activated sepharose). A linker is often incorporated to minimize steric hindrance.

    • Couple the derivatized ligand to the resin according to the manufacturer's protocol. It is crucial to also prepare a control resin with no ligand or an inactive analog to distinguish specific binders from non-specific ones.

  • Protein Extraction:

    • Prepare a cell lysate from a relevant cell line or tissue. The choice of lysis buffer is critical to maintain protein integrity and native conformations.

  • Affinity Chromatography:

    • Incubate the cell lysate with the ligand-coupled resin and the control resin in parallel.

    • Wash the resins extensively with a buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins. This can be achieved by competitive elution with an excess of the free compound, or by changing the pH or ionic strength of the buffer.

  • Protein Identification by Mass Spectrometry:

    • The eluted proteins are separated by SDS-PAGE, and the protein bands of interest are excised.

    • The proteins are subjected to in-gel digestion (typically with trypsin).

    • The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The peptide fragmentation data is used to identify the proteins by searching against a protein database.

ac_ms_workflow cluster_prep Preparation cluster_capture Capture & Elution cluster_analysis Analysis immobilize Immobilize Compound on Resin incubate Incubate Lysate with Resin immobilize->incubate lysate Prepare Cell Lysate lysate->incubate wash Wash to Remove Non-specific Binders incubate->wash elute Elute Specific Binders wash->elute sds_page SDS-PAGE elute->sds_page mass_spec LC-MS/MS Analysis sds_page->mass_spec identification Protein Identification mass_spec->identification

Caption: Step-by-step workflow for AC-MS.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.

Experimental Protocol: CETSA for Target Engagement

  • Cell Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.

  • Heating: Heat the samples across a range of temperatures.

  • Protein Extraction: Lyse the cells to release the soluble proteins. The aggregated, denatured proteins are removed by centrifugation.

  • Protein Detection: The amount of the soluble target protein remaining at each temperature is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.

Part 3: Target Validation and Phenotypic Screening

Identifying a binding partner is only the first step. The next crucial phase is to validate that the interaction is functionally relevant and responsible for a measurable biological effect.

Recombinant Protein-Based Assays

Once a putative target is identified, its interaction with this compound should be characterized biophysically using recombinant protein. Techniques such as:

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

  • Surface Plasmon Resonance (SPR): Provides real-time kinetic data on the association and dissociation rates of the ligand-target interaction.

Cell-Based Functional Assays

The ultimate validation comes from demonstrating that the compound modulates the target's function in a cellular environment. The choice of assay is entirely dependent on the identified target.

Potential Target Class Example Functional Assay Description
GPCRs (e.g., CCR5) Calcium Flux Assay or cAMP AssayMeasures changes in intracellular second messengers upon receptor activation or inhibition.
Ion Channels Electrophysiology (Patch-Clamp)Directly measures the flow of ions through the channel in response to the compound.
Enzymes (e.g., Kinases) In-cell Western or Reporter AssayQuantifies the phosphorylation of a known substrate or the activity of a downstream reporter gene.
Nuclear Receptors Luciferase Reporter AssayMeasures the activation of a reporter gene under the control of a hormone response element.
Phenotypic Screening

In parallel with target-based approaches, phenotypic screening can provide valuable insights into the compound's overall cellular effects and can sometimes uncover unexpected mechanisms of action. This involves treating various cell lines with this compound and monitoring for specific phenotypic changes, such as:

  • Cell Viability/Proliferation Assays: To identify potential cytotoxic or cytostatic effects.

  • Neurite Outgrowth Assays: Relevant for compounds that may target the central nervous system.

  • High-Content Imaging: Automated microscopy to quantify changes in cell morphology, protein localization, or other cellular features.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by our compound, leading to a measurable phenotypic outcome.

signaling_pathway compound This compound receptor Putative Target (e.g., GPCR) compound->receptor Binds & Modulates g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression Regulates phenotype Cellular Response (e.g., Proliferation, Differentiation) gene_expression->phenotype Leads to

Caption: A hypothetical GPCR signaling pathway.

Conclusion and Future Directions

The journey to elucidate the biological targets of a novel compound like this compound is a systematic process of hypothesis generation, experimental testing, and iterative refinement. By integrating computational approaches with unbiased, direct target identification methods and functional validation, researchers can build a comprehensive understanding of a compound's mechanism of action. The broad spectrum of activities exhibited by piperidine derivatives suggests a rich and diverse pharmacology awaiting discovery.[1][8][9] The methodologies outlined in this guide provide a robust framework for unlocking the therapeutic potential of this and other promising molecules.

References

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of 2-Piperidin-1-ylbutan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous clinically approved drugs.[1][2][3][4] Its prevalence is due to its favorable physicochemical properties and its ability to form key interactions with a wide range of biological targets.[4][5] This guide delves into the systematic exploration of the structure-activity relationships (SAR) for a specific, yet versatile, chemical scaffold: 2-piperidin-1-ylbutan-1-amine. We will dissect the core structure, propose strategic modifications, and outline the experimental and computational workflows necessary to build a robust SAR model. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics.

The this compound Scaffold: A Privileged Starting Point

The this compound core presents a compelling foundation for library synthesis and lead optimization. It features several key pharmacophoric elements that can be systematically modified:

  • A Basic Piperidine Nitrogen: This tertiary amine is a critical feature, often involved in forming salt-bridge interactions with acidic residues (e.g., Asp, Glu) in receptor binding pockets. Its pKa can be modulated through substitution on the piperidine ring.

  • A Primary Amine: The primary amine in the butan-1-amine side chain provides a crucial hydrogen bond donor and acceptor site, capable of engaging in multiple interactions with a biological target.

  • A Chiral Center: The carbon at the 2-position of the butane chain is a chiral center, allowing for stereospecific interactions that can significantly impact potency and selectivity.

  • An Ethyl Side Chain: This lipophilic group at the 2-position contributes to van der Waals interactions and can be modified to probe the steric and hydrophobic constraints of a binding pocket.

The inherent flexibility of the butane chain and the conformational constraints of the piperidine ring create a unique three-dimensional profile that can be fine-tuned to achieve high-affinity binding.

Strategic Design of an Analog Library: A Hypothesis-Driven Approach

A successful SAR campaign is not a random walk through chemical space but a carefully planned, hypothesis-driven exploration. For the this compound scaffold, we can dissect the molecule into three primary regions for modification (R1, R2, and R3) to systematically probe the chemical space around the core.

Logical Flow for SAR Exploration

The following diagram illustrates a rational workflow for designing and evaluating a focused library of analogs based on the this compound core.

SAR_Workflow cluster_design Part 1: Library Design & Synthesis cluster_screening Part 2: Biological Evaluation cluster_analysis Part 3: SAR Analysis & Optimization Core Core Scaffold: This compound R1 R1 Modification: Piperidine Ring (e.g., substitution, bioisosteres) Core->R1 Systematic Modification R2 R2 Modification: Butane Chain (e.g., length, rigidity, stereochemistry) Core->R2 Systematic Modification R3 R3 Modification: Primary Amine (e.g., acylation, alkylation, sulfonylation) Core->R3 Systematic Modification Synthesis Parallel Synthesis of Analog Library R1->Synthesis R2->Synthesis R3->Synthesis PrimaryAssay Primary Screening: High-Throughput Binding Assay Synthesis->PrimaryAssay SecondaryAssay Secondary Screening: In Vitro Functional Assays (e.g., agonist/antagonist activity) PrimaryAssay->SecondaryAssay Active Hits ADME In Vitro ADME/Tox: Solubility, Permeability, Metabolic Stability, Cytotoxicity SecondaryAssay->ADME Confirmed Hits Data Data Consolidation & Analysis SecondaryAssay->Data ADME->Data SAR_Model Develop SAR Model: Identify key structural features for potency and selectivity Data->SAR_Model Optimization Lead Optimization: Iterative design based on SAR (e.g., improve potency, PK/PD) SAR_Model->Optimization Optimization->Core Next Generation Analogs

References

An In-depth Technical Guide to the Synthesis of 2-Piperidin-1-ylbutan-1-amine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic strategies for producing 2-piperidin-1-ylbutan-1-amine and its structural analogs. The content is tailored for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven insights. We will delve into the core synthetic methodologies, the rationale behind experimental choices, and detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of the this compound Scaffold

The piperidine moiety is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active natural products.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for interacting with various biological targets. The this compound core, in particular, represents a privileged structure, combining the piperidine ring with a flexible amino-butane side chain. This arrangement offers multiple points for structural modification, making it a valuable building block in the design of novel therapeutics. Analogs of this scaffold have been explored for their potential in a range of therapeutic areas, including as intermediates for complex drug molecules.

Core Synthetic Strategies: A Multi-faceted Approach

The synthesis of this compound and its derivatives can be approached through several strategic disconnections. The most prominent and versatile methods include:

  • Reductive Amination: A robust and widely employed method for the formation of carbon-nitrogen bonds.

  • Nucleophilic Substitution: Direct alkylation of piperidine or a related amine with a suitable electrophile.

  • Reduction of Amide and Nitrile Precursors: A reliable method for the synthesis of primary amines.

  • Chiral Synthesis: Asymmetric approaches to obtain enantiomerically pure target compounds.

The choice of a particular synthetic route is often dictated by the availability of starting materials, the desired substitution pattern on the piperidine ring and the butane chain, and the stereochemical requirements of the final product.

I. Reductive Amination: A Convergent and Efficient Strategy

Reductive amination is a powerful one-pot or two-step procedure that combines a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.[2][3] This approach is highly convergent and allows for the introduction of diversity at multiple points in the molecular scaffold.

Causality Behind Experimental Choices in Reductive Amination

The success of a reductive amination protocol hinges on the careful selection of reagents and reaction conditions. The choice of reducing agent is critical to avoid the premature reduction of the starting carbonyl compound before imine formation.

Reducing AgentAdvantagesDisadvantages
Sodium Borohydride (NaBH₄)Cost-effective, readily available.Can reduce aldehydes and ketones, requiring a two-step process.
Sodium Cyanoborohydride (NaBH₃CN)Mild reducing agent, selective for imines over carbonyls, allowing for a one-pot reaction.Toxic cyanide byproduct.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild and selective, non-toxic byproducts, effective for a wide range of substrates.More expensive than NaBH₄.
Catalytic Hydrogenation (H₂/Catalyst)"Green" reducing agent, high efficiency.Requires specialized equipment (hydrogenator), catalyst can be sensitive to functional groups.

The pH of the reaction medium is also a crucial parameter. Mildly acidic conditions (pH 4-6) are often optimal for imine formation, as protonation of the carbonyl oxygen activates it towards nucleophilic attack by the amine. However, excessively acidic conditions will protonate the amine, rendering it non-nucleophilic.

Proposed Synthetic Protocol via Reductive Amination

A plausible and efficient route to this compound involves the reductive amination of 2-piperidin-1-ylbutanal with a suitable amine source, such as ammonia or a protected amine equivalent.

Step 1: Synthesis of 2-Piperidin-1-ylbutanal

This intermediate can be prepared from the oxidation of the corresponding alcohol, 2-piperidin-1-ylbutan-1-ol.

Step 2: Reductive Amination

G 2-Piperidin-1-ylbutanal 2-Piperidin-1-ylbutanal Imine Intermediate Imine Intermediate 2-Piperidin-1-ylbutanal->Imine Intermediate NH3, pH 4-6 This compound This compound Imine Intermediate->this compound NaBH(OAc)3 G 2-Piperidin-1-ylbutanamide 2-Piperidin-1-ylbutanamide This compound This compound 2-Piperidin-1-ylbutanamide->this compound 1. LiAlH4, THF 2. H2O quench G (R)-2-Piperidin-1-ylbutan-1-ol (R)-2-Piperidin-1-ylbutan-1-ol (S)-2-Piperidin-1-ylbutan-1-amine (S)-2-Piperidin-1-ylbutan-1-amine (R)-2-Piperidin-1-ylbutan-1-ol->(S)-2-Piperidin-1-ylbutan-1-amine 1. Phthalimide, PPh3, DIAD 2. Hydrazine

References

An In-Depth Technical Guide to the Discovery and Synthesis of 2-Piperidin-1-ylbutan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Core Building Block in Modern Medicinal Chemistry

Abstract

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds, valued for its favorable pharmacokinetic properties and synthetic versatility.[1][2] This in-depth technical guide explores the history and synthesis of a key derivative, 2-piperidin-1-ylbutan-1-amine. While a singular "discovery" of this compound is not documented as a standalone event, its emergence is intrinsically linked to the broader evolution of medicinal chemistry and the demand for novel, functionalized heterocyclic building blocks. This guide will delve into the probable synthetic origins of this compound, focusing on the robust and widely adopted methodology of reductive amination. Detailed experimental protocols, mechanistic insights, and data are provided to offer researchers, scientists, and drug development professionals a comprehensive understanding of this important chemical entity.

The Emergence of a Versatile Scaffold: A Historical Perspective

The history of this compound is not one of a singular breakthrough discovery, but rather a testament to the incremental yet powerful advancements in synthetic organic chemistry. The piperidine ring itself has long been recognized as a "privileged scaffold" in drug discovery, present in numerous natural products and successful synthetic drugs.[1][2] As medicinal chemists sought to explore new chemical space and fine-tune the properties of drug candidates, the need for a diverse toolkit of substituted piperidine building blocks became paramount.

The development of molecules like this compound can be seen as a direct consequence of the drive to create novel compounds with improved efficacy, selectivity, and pharmacokinetic profiles. The introduction of an aminobutane substituent at the 2-position of the piperidine ring offers multiple points for further functionalization, allowing for the construction of complex molecular architectures. It is highly probable that the first synthesis of this compound occurred within a pharmaceutical research program, where it was designed as a key intermediate for a larger, more complex target molecule. Its value lies in its bifunctionality, possessing both a secondary amine within the piperidine ring and a primary amine on the side chain, enabling a wide range of subsequent chemical transformations.

Foundational Synthesis Strategies: The Primacy of Reductive Amination

The construction of the C-N bond between the piperidine ring and the butane-1-amine moiety is the cornerstone of the synthesis of this compound. Among the various methods available for the formation of such bonds, reductive amination stands out as the most common and efficient approach.[2][3] This powerful reaction involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

The general workflow for the synthesis of a 2-substituted piperidine via reductive amination can be visualized as follows:

carbonyl Carbonyl Compound (e.g., Aldehyde or Ketone) intermediate Imine/Iminium Ion Intermediate carbonyl->intermediate Condensation amine Amine (e.g., Piperidine) amine->intermediate product Final Amine Product intermediate->product Reduction reducing_agent Reducing Agent (e.g., NaBH3CN, H2/Pd) reducing_agent->product

Figure 1: Generalized workflow of a reductive amination reaction.

The key advantage of reductive amination is its versatility and operational simplicity. It allows for the direct formation of secondary and tertiary amines from readily available starting materials. The choice of reducing agent is critical to the success of the reaction. Mild reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), are often preferred as they selectively reduce the iminium ion intermediate in the presence of the starting carbonyl compound.

Synthesis of this compound: A Plausible Retrosynthetic Analysis

While a specific, historically documented first synthesis is elusive, a logical and efficient synthetic route can be proposed based on established chemical principles. A plausible retrosynthetic analysis for this compound is outlined below:

target This compound disconnection1 C-N Bond (Reductive Amination) target->disconnection1 Retrosynthesis precursors1 Piperidine + 2-Aminobutanal (or protected form) disconnection1->precursors1 disconnection2 Functional Group Interconversion precursors1->disconnection2 precursors2 2-Aminobutanol disconnection2->precursors2

Figure 2: A plausible retrosynthetic pathway for this compound.

This analysis suggests that the target molecule can be synthesized from piperidine and a suitable four-carbon building block containing an amino group, such as 2-aminobutanal or a protected derivative thereof. A more practical and common starting material would be the corresponding amino alcohol, 2-aminobutanol, which can be oxidized to the aldehyde in situ or converted to a leaving group for subsequent nucleophilic substitution by piperidine.

Detailed Experimental Protocol: Synthesis via Reductive Amination

The following protocol is an illustrative example of how this compound can be synthesized in a laboratory setting using a reductive amination approach. This protocol is based on well-established procedures for the synthesis of analogous compounds.

Reaction Scheme:

(Image of the chemical reaction showing 2-aminobutanol reacting with piperidine in the presence of a suitable catalyst and reducing agent to form this compound)

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Aminobutanol89.148.91 g0.1
Piperidine85.1510.22 g (11.8 mL)0.12
Acetic Acid60.056.0 g (5.7 mL)0.1
Sodium triacetoxyborohydride211.9425.4 g0.12
Dichloromethane (DCM)84.93200 mL-
Saturated aq. NaHCO₃-150 mL-
Anhydrous MgSO₄120.37--

Step-by-Step Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobutanol (8.91 g, 0.1 mol) and piperidine (10.22 g, 0.12 mol).

  • Solvent Addition: Add dichloromethane (200 mL) to the flask and stir the mixture until all reactants are fully dissolved.

  • Acidification: Add acetic acid (6.0 g, 0.1 mol) dropwise to the solution. The addition of acid catalyzes the formation of the iminium ion intermediate.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (25.4 g, 0.12 mol) to the reaction mixture in portions over 30 minutes. The reaction is exothermic, and the temperature should be monitored.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (150 mL). Continue stirring until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.

Expected Yield: 70-85%

Mechanistic Insights: The Rationale Behind Experimental Choices

The choice of reagents and conditions in the provided protocol is based on established principles of organic chemistry to maximize yield and purity.

  • Use of an Acid Catalyst: The addition of acetic acid is crucial for protonating the hydroxyl group of the hemiaminal intermediate, facilitating its elimination as water and promoting the formation of the iminium ion.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent. Its steric bulk and reduced reactivity compared to other borohydrides like NaBH₄ prevent the reduction of the starting aldehyde (if formed in situ) and favor the reduction of the more electrophilic iminium ion.

  • Stoichiometry: A slight excess of piperidine and the reducing agent is used to ensure the complete conversion of the limiting reagent, 2-aminobutanol.

  • Aqueous Work-up: The use of a basic aqueous solution (NaHCO₃) in the work-up neutralizes the acetic acid catalyst and any remaining acidic species, allowing for the efficient extraction of the basic amine product into the organic phase.

Conclusion: A Foundational Building Block for Future Discovery

While the precise moment of its "discovery" may be lost to the annals of industrial research, the importance of this compound as a versatile synthetic intermediate is undeniable. Its synthesis, primarily achieved through the robust and efficient method of reductive amination, is a testament to the power of modern organic chemistry to construct complex molecules with precision. For researchers in drug discovery and development, a thorough understanding of the synthesis and reactivity of such foundational building blocks is essential for the continued innovation of novel therapeutics. This guide provides a comprehensive overview, from the historical context of its likely emergence to a detailed, practical synthetic protocol, empowering scientists to utilize this valuable compound in their research endeavors.

References

The Piperidinyl-Butanamine Scaffold: A Versatile Precursor in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Piperidine Moiety

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of pharmaceuticals and biologically active compounds.[1][2][3] Its prevalence stems from a combination of desirable physicochemical properties: the saturated heterocyclic structure often imparts improved metabolic stability, aqueous solubility, and lipophilicity, which can enhance a drug candidate's pharmacokinetic profile.[3] The piperidine nitrogen can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating crucial interactions with biological targets.[3] When incorporated into a larger molecular framework, such as the butanamine scaffold, it creates a versatile building block for exploring diverse chemical space and developing novel therapeutics. This guide will delve into the synthesis, derivatization, and application of piperidinyl-butanamine precursors, with a focus on "2-piperidin-1-ylbutan-1-amine" and its structural isomers as illustrative examples of their potential in drug discovery.

Chemical Properties and Synthesis of Piperidinyl-Butanamine Precursors

The fundamental structure of a piperidinyl-butanamine consists of a piperidine ring linked to a four-carbon butanamine chain. The precise positioning of the piperidine and amine groups on the butane chain gives rise to various isomers, such as this compound, 3-(piperidin-1-yl)butan-1-amine, and 4-(piperidin-1-yl)butan-2-amine, each offering unique steric and electronic properties for drug design.

General Synthetic Strategies

The synthesis of these precursors often involves well-established organic chemistry reactions. A common and efficient method is through nucleophilic substitution, where piperidine acts as a nucleophile, displacing a leaving group on a suitable butanamine synthon.[1] Another widely used approach is reductive amination, which involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.[1]

Table 1: Physicochemical Properties of Representative Piperidinyl-Butanamine Scaffolds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound857243-06-2C9H20N2156.27
4-(piperidin-1-yl)butan-1-amine74247-30-6C9H20N2156.27[4]
4-(Piperidin-1-yl)butan-2-one16635-03-3C9H17NO155.24[1]
(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amineNot AvailableC16H26N2246.40
Exemplary Synthetic Protocol: Synthesis of 4-(Piperidin-1-yl)butan-2-one

A key intermediate, 4-(piperidin-1-yl)butan-2-one, can be synthesized via a nucleophilic substitution reaction between 4-chlorobutan-2-one and piperidine.[1]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-chlorobutan-2-one in a suitable aprotic solvent (e.g., acetonitrile or THF), add an equimolar amount of piperidine.

  • Base Addition: Include a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the hydrochloric acid formed as a byproduct.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating to drive the reaction to completion.

  • Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), filter the reaction mixture to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-(piperidin-1-yl)butan-2-one.

G cluster_reactants Reactants cluster_reaction Nucleophilic Substitution cluster_products Products A 4-Chlorobutan-2-one D Reaction Vessel (Aprotic Solvent) A->D B Piperidine B->D C Base (e.g., K2CO3) C->D E 4-(Piperidin-1-yl)butan-2-one D->E F Byproduct (e.g., KCl, H2O) D->F

Caption: Synthetic workflow for 4-(piperidin-1-yl)butan-2-one.

Applications in Drug Discovery: Case Studies

The strategic incorporation of the piperidinyl-butanamine scaffold has led to the development of several important therapeutic agents.

(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine: A Key Intermediate for Repaglinide

A notable example is the synthesis of Repaglinide, an antidiabetic drug. A crucial intermediate in its large-scale synthesis is (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine.[5] The synthesis of this complex molecule involves several optimized steps, including a Grignard reaction and resolution of enantiomers, highlighting the industrial relevance of such precursors.[5]

G A 2-Bromo-N,N-dimethylaniline B Piperidine A->B Nucleophilic Substitution C Grignard Reagent B->C Grignard Reaction D Reduction & Resolution C->D E (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine D->E Key Intermediate F Phenylacetic acid derivative E->F Condensation G Repaglinide F->G

Caption: Simplified synthetic pathway to Repaglinide.

4-(Piperidin-1-yl)butan-2-one: A Precursor to Multiple Drugs

The versatile intermediate 4-(piperidin-1-yl)butan-2-one serves as a starting material for the synthesis of several pharmaceuticals, including:

  • Loperamide: An opioid receptor agonist used for the treatment of diarrhea.

  • Darifenacin: A muscarinic receptor antagonist used to treat overactive bladder.

  • Fenpiverine: An anticholinergic and analgesic drug.[1]

The ketone functional group in this precursor allows for a variety of chemical modifications, such as reduction to a secondary alcohol or oxidation to a carboxylic acid, enabling the synthesis of a diverse range of derivatives.[1]

3-(piperidin-1-yl)butan-1-amine Series in HIV-1 Entry Inhibition

Research into CCR5 antagonists for blocking HIV-1 entry has led to the discovery of the 3-(piperidin-1-yl)butan-1-amine series.[6] This discovery was made through the ring-opening of a piperidino-piperidine series, demonstrating how structural modifications of piperidine-containing scaffolds can lead to novel therapeutic agents.[6]

Structure-Activity Relationships (SAR) of Piperidine Derivatives

The biological activity of piperidine derivatives is highly dependent on the nature and position of substituents on the piperidine ring and the attached scaffold. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.

For instance, in the development of anticancer agents, substitutions on the piperidine ring have been shown to significantly influence their activity.[7] The addition of bulky or aromatic groups can enhance hydrophobic interactions with the target protein, while the introduction of polar groups can improve solubility and bioavailability. The piperidine ring itself can adopt different conformations (chair, boat, twist-boat), and the preferred conformation can impact the overall shape of the molecule and its binding affinity to a receptor.

Conclusion and Future Perspectives

The piperidinyl-butanamine scaffold represents a valuable and versatile platform in drug discovery. Its favorable physicochemical properties and synthetic tractability make it an attractive starting point for the development of new therapeutics across a wide range of disease areas, including metabolic disorders, infectious diseases, and oncology. As our understanding of disease biology deepens, the strategic derivatization of this and other privileged scaffolds will continue to be a powerful approach for the rational design of next-generation medicines. The continued exploration of novel synthetic methodologies and the application of computational tools for in silico screening will undoubtedly unlock the full potential of these important chemical building blocks.

References

In-Depth Technical Guide: Stereochemical Investigation of 2-Piperidin-1-ylbutan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a critical determinant of its pharmacological and toxicological profile. This guide provides an in-depth technical exploration of the stereochemistry of 2-piperidin-1-ylbutan-1-amine, a chiral molecule with significant potential in medicinal chemistry. We will dissect the stereoisomeric possibilities, detail methodologies for their separation and characterization, and provide field-proven insights into the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and validated understanding of this compound's stereochemical landscape.

Introduction: The Criticality of Chirality in Drug Design

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug development. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit vastly different biological activities.[1] One enantiomer may be therapeutically active, while the other could be inactive or, in some well-known cases, responsible for severe adverse effects. Therefore, the unambiguous assignment of stereochemistry and the stereoselective synthesis or separation of enantiomers are paramount. Approximately 60% of all pharmaceutical drugs are chiral.[2]

The molecule this compound possesses a single chiral center at the C2 position of the butane chain, where the piperidinyl group is attached. This gives rise to two possible enantiomers: (R)-2-piperidin-1-ylbutan-1-amine and (S)-2-piperidin-1-ylbutan-1-amine.

G cluster_R (R)-enantiomer cluster_S (S)-enantiomer C2_R N1_R C2_R->N1_R (out) C1_R C2_R->C1_R C3_R C2_R->C3_R Pip_R C2_R->Pip_R (in) C2_S N1_S C2_S->N1_S (in) C1_S C2_S->C1_S C3_S C2_S->C3_S Pip_S C2_S->Pip_S (out) Mirror Mirror Plane

Caption: Enantiomers of this compound.

This guide will outline the necessary steps to resolve and unequivocally identify these two stereoisomers.

Analytical Strategy: A Multi-Pronged Approach for Unambiguous Assignment

A robust stereochemical investigation relies on a combination of techniques that provide orthogonal data, thereby building a self-validating system. Our strategy involves three core pillars: Chiral Separation, Spectroscopic Analysis, and Computational Corroboration.

G cluster_main Stereochemical Investigation Workflow Start Racemic Mixture of This compound Separation Pillar 1: Chiral Separation (e.g., HPLC) Start->Separation Computation Pillar 3: Computational Corroboration (e.g., DFT) Start->Computation Isolated Isolated Enantiomers Separation->Isolated Spectroscopy Pillar 2: Spectroscopic Analysis (e.g., NMR, VCD) Spectral_Data Experimental Spectra Spectroscopy->Spectral_Data Predicted_Data Predicted Spectra Computation->Predicted_Data Isolated->Spectroscopy Comparison Data Comparison & Correlation Spectral_Data->Comparison Predicted_Data->Comparison Assignment Unambiguous Stereochemical Assignment Comparison->Assignment

Caption: Workflow for stereochemical assignment.

Pillar 1: Chiral Separation via High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: The choice of a chiral stationary phase (CSP) is the most critical parameter in developing a successful chiral HPLC separation. For primary amines, polysaccharide-based CSPs, such as those derivatized with amylose or cellulose, often provide excellent enantioselectivity.[2][3][4] The mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.[5] Crown ether-based stationary phases are also particularly useful for the enantioseparation of primary amine compounds.[6]

Protocol: Chiral HPLC Method Development

  • Column Selection:

    • Initial Screening Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)). These are robust, general-purpose columns for a wide range of chiral compounds.[2]

  • Mobile Phase Preparation:

    • Prepare a stock solution of 0.1% (v/v) diethylamine (DEA) or a suitable acidic additive like ethanesulfonic acid (ESA) in an alcohol modifier (e.g., ethanol or isopropanol).[7][8] Basic additives help prevent peak tailing, while acidic additives can form ion pairs and enhance interaction with the CSP.[7]

  • Initial Screening Conditions:

    • Mobile Phase: 80:20 (v/v) n-Hexane : Isopropanol (with the chosen additive).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm (as the molecule lacks a strong chromophore). For non-chromophoric compounds, pre-column derivatization with an agent like para-toluene sulfonyl chloride can be employed to introduce a UV-active group.[8]

    • Injection Volume: 5 µL of a 1 mg/mL solution of the racemic mixture in the mobile phase.

  • Method Optimization:

    • If co-elution occurs, systematically vary the ratio of hexane to alcohol (e.g., 90:10, 70:30). Increasing the polar modifier content generally decreases retention times.

    • Evaluate different alcohol modifiers (e.g., ethanol vs. isopropanol) as this can significantly alter selectivity.[7]

    • Adjust the flow rate and temperature to optimize resolution and analysis time. A lower temperature often improves resolution.

  • Data Interpretation:

    • A successful separation will yield two distinct peaks. The enantiomeric excess (% ee) can be calculated from the peak areas. The goal here is baseline resolution (Rs > 1.5) to enable preparative separation for further analysis.

Trustworthiness: This protocol is self-validating. The observation of two well-resolved peaks for the racemic standard confirms the method's ability to separate the enantiomers. Injection of a non-chiral standard should result in a single peak, confirming that the separation is due to chirality.

Pillar 2: Spectroscopic Characterization

Once the enantiomers are separated and isolated, spectroscopic techniques are employed to determine their absolute configuration.

Expertise & Experience: While standard ¹H or ¹³C NMR spectra of two enantiomers are identical, in a chiral environment, they can be distinguished.[9][10] Using a chiral solvating agent (CSA) can induce chemical shift non-equivalence for the protons of the two enantiomers.[11] This occurs through the formation of rapidly equilibrating diastereomeric solvates with different magnetic environments.

Protocol: NMR Analysis with a Chiral Solvating Agent

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the isolated enantiomer (or the racemic mixture for a control experiment) into a clean NMR tube.

    • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum.

    • Add a molar excess (e.g., 5-10 equivalents) of a suitable chiral solvating agent.

  • Data Acquisition:

    • Re-acquire the ¹H NMR spectrum.

    • Pay close attention to protons near the stereocenter (e.g., the proton at C2 and the protons of the CH₂-NH₂ group) as these are most likely to show split signals in the presence of the CSA.

  • Data Interpretation:

    • In the spectrum of the racemic mixture with the CSA, you should observe a doubling of specific proton signals, corresponding to the two diastereomeric solvates.

    • By running the same experiment on each isolated enantiomer, you can correlate which set of signals corresponds to which enantiomer. This does not give the absolute configuration but confirms enantiomeric purity and provides a spectroscopic fingerprint.

Expertise & Experience: VCD is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[12][13] The resulting spectrum is a unique fingerprint of the molecule's absolute configuration.[12]

Protocol: VCD Analysis

  • Sample Preparation: Prepare a solution of the isolated enantiomer at a high concentration (typically 10-50 mg/mL) in a suitable solvent (e.g., CCl₄ or CDCl₃).[14]

  • Data Acquisition: Acquire the VCD and IR spectra over the mid-IR range (e.g., 2000-800 cm⁻¹).

  • Data Interpretation: The experimental VCD spectrum, with its characteristic positive and negative bands, must be compared to a theoretically predicted spectrum to assign the absolute configuration.[1][15]

Pillar 3: Computational Corroboration

Expertise & Experience: Density Functional Theory (DFT) calculations are now a cornerstone of stereochemical assignment.[1] By calculating the theoretical VCD spectrum for a chosen configuration (e.g., the (R)-enantiomer), we can compare it to the experimental spectrum. A good match confirms the assignment.[1][15]

Protocol: DFT Calculation for VCD Spectrum

  • Conformational Search: Perform a thorough conformational search for the (R)-enantiomer using a molecular mechanics force field.

  • Geometry Optimization and Frequency Calculation: Take the low-energy conformers and perform a full geometry optimization and vibrational frequency calculation using DFT (e.g., B3LYP functional) with a suitable basis set (e.g., 6-31G(d)).

  • VCD Spectrum Prediction: Use the output of the frequency calculation to generate a Boltzmann-averaged theoretical VCD spectrum.

  • Comparison: Compare the predicted spectrum for the (R)-enantiomer with the experimental VCD spectrum of one of the isolated enantiomers. If the spectra match, the absolute configuration of that enantiomer is (R). If they are mirror images, the configuration is (S).[15]

Data Synthesis and Final Assignment

The final, authoritative assignment is achieved by synthesizing the data from all three pillars.

TechniqueParameter(R)-Enantiomer (Hypothetical)(S)-Enantiomer (Hypothetical)
Chiral HPLC Retention Time (min)t₁t₂
NMR with (S)-CSA Chemical Shift of C2-H (ppm)δ₁δ₂
VCD Spectroscopy Key Band at ~1100 cm⁻¹Positive (+)Negative (-)
DFT Calculation Predicted VCD at ~1100 cm⁻¹Positive (+)N/A

Trustworthiness: The power of this multi-pronged approach lies in its self-validation. For example, the enantiomer that elutes first from the HPLC column (t₁) should consistently show a specific chemical shift in the NMR with the CSA (δ₁) and a specific VCD spectrum (e.g., positive band at 1100 cm⁻¹). This experimental VCD spectrum must then match the DFT-predicted spectrum for a single, defined configuration (e.g., R), thus closing the loop and providing an unambiguous and trustworthy assignment.

Conclusion

The stereochemical investigation of this compound is a rigorous process that demands a carefully planned and executed analytical strategy. By integrating the separation power of chiral HPLC, the detailed structural information from spectroscopic techniques like NMR and VCD, and the predictive power of computational chemistry, a definitive and trustworthy assignment of the absolute configuration can be achieved. This foundational knowledge is indispensable for any further development of this compound for therapeutic applications, ensuring that its biological activity is understood and optimized in a stereochemically pure form.

References

Methodological & Application

Synthesis protocol for "2-piperidin-1-ylbutan-1-amine"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 2-piperidin-1-ylbutan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of this compound, a piperidine-containing compound with potential applications in medicinal chemistry and drug discovery. The synthetic strategy is centered around a two-step process involving the formation of an intermediate, 2-(piperidin-1-yl)butanenitrile, followed by its reduction to the target primary amine. This application note outlines the reaction mechanism, provides a step-by-step experimental procedure, and details the necessary analytical techniques for the characterization of the final product.

Introduction

Piperidine and its derivatives are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1][2] The piperidine ring often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The target molecule, this compound (CAS No. 857243-06-2), is a chiral primary amine featuring a piperidine substituent at the adjacent carbon.[3] This structural arrangement makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

The synthetic route described herein is a robust and scalable method that proceeds through a nitrile intermediate. This approach offers a reliable means of producing the target compound in good yield and purity.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved via a two-step sequence, as illustrated in the following scheme:

Step 1: Nucleophilic Substitution

The synthesis commences with the reaction of 2-bromobutanamide with piperidine to form 2-(piperidin-1-yl)butanamide. This is a standard nucleophilic substitution reaction where the secondary amine (piperidine) displaces the bromide.

Step 2: Hofmann Rearrangement

The resulting amide undergoes a Hofmann rearrangement in the presence of a suitable brominating agent and a strong base to yield the final product, this compound. This rearrangement is a classic method for the conversion of a primary amide to a primary amine with one fewer carbon atom.

Experimental Protocol

Materials and Reagents
  • 2-Bromobutanamide

  • Piperidine

  • Sodium Hydroxide (NaOH)

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether ((C₂H₅)₂O)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (HCl)

Step-by-Step Synthesis

Step 1: Synthesis of 2-(piperidin-1-yl)butanamide

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromobutanamide (10.0 g, 60.2 mmol) in 100 mL of dichloromethane.

  • To this solution, add piperidine (12.8 g, 150.5 mmol, 2.5 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(piperidin-1-yl)butanamide. The crude product can be used in the next step without further purification.

Step 2: Synthesis of this compound (Hofmann Rearrangement)

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of sodium hydroxide (12.0 g, 300 mmol) in 100 mL of water and cool it to 0 °C in an ice bath.

  • To this cold solution, add bromine (9.6 g, 60.2 mmol) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • In a separate beaker, dissolve the crude 2-(piperidin-1-yl)butanamide (from Step 1) in 50 mL of cold water.

  • Add the amide solution to the cold sodium hypobromite solution.

  • Slowly warm the reaction mixture to 70-80 °C and maintain this temperature for 1 hour.

  • Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 75 mL).

  • Combine the organic extracts and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

Characterization

The structure and purity of the synthesized this compound should be confirmed by the following analytical techniques:

  • ¹H NMR (Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the protons of the piperidine ring, the butyl chain, and the primary amine group.[4][5]

  • ¹³C NMR: The ¹³C NMR spectrum will confirm the carbon framework of the molecule.

  • MS (Mass Spectrometry): Mass spectrometry will determine the molecular weight of the compound.[6]

  • IR (Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine and C-N stretching vibrations.

Parameter Value
Molecular FormulaC₉H₂₀N₂
Molecular Weight156.27 g/mol
AppearanceColorless to pale yellow oil
Boiling Point(Predicted) 190-200 °C

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Bromine is highly corrosive and toxic. Handle with extreme care.

  • Piperidine is a flammable and corrosive liquid.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Hofmann Rearrangement cluster_purification Purification start1 Dissolve 2-bromobutanamide in Dichloromethane add_piperidine Add Piperidine start1->add_piperidine react1 Stir at RT for 24h add_piperidine->react1 workup1 Aqueous Workup react1->workup1 dry1 Dry and Concentrate workup1->dry1 product1 Crude 2-(piperidin-1-yl)butanamide dry1->product1 start2 Prepare NaOBr solution product1->start2 Use crude product add_amide Add Amide Solution start2->add_amide react2 Heat to 70-80 °C add_amide->react2 workup2 Extraction with Diethyl Ether react2->workup2 dry2 Dry and Concentrate workup2->dry2 product2 Crude this compound dry2->product2 purify Fractional Distillation or Column Chromatography product2->purify final_product Pure this compound purify->final_product

Caption: Synthetic workflow for this compound.

References

Purification techniques for "2-piperidin-1-ylbutan-1-amine"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-piperidin-1-ylbutan-1-amine is a diamine that serves as a valuable building block in medicinal chemistry and drug development. Its structure, featuring both a primary and a tertiary amine, makes it a key intermediate in the synthesis of various pharmaceutical agents. For instance, structurally related compounds are crucial intermediates in the synthesis of drugs like Repaglinide.[1][2] The presence of two basic centers and its specific physicochemical properties present unique challenges and opportunities for purification.

The purity of such an intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent steps, and the formation of difficult-to-remove, structurally related byproducts in the final active pharmaceutical ingredient (API). This guide provides a detailed overview of several field-proven purification techniques applicable to this compound, grounded in its fundamental chemical properties. The protocols are designed for researchers, scientists, and drug development professionals to achieve high purity standards.

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is the foundation for selecting an appropriate purification strategy.

PropertyValueSource
Molecular Formula C₉H₂₀N₂PubChem
Molecular Weight 156.27 g/mol [3]
Appearance Predicted to be a solid[4]
Boiling Point 94 °C (at 25 Torr)[4]
Predicted pKa 10.27 ± 0.10[4]
Density 0.920 ± 0.06 g/cm³ (Predicted)[4]

Core Purification Principles

The purification strategy for this compound hinges on exploiting its key chemical characteristics:

  • Dual Basicity: The molecule contains a primary amine and a tertiary piperidine amine. These basic sites can be protonated to form salts. This property is central to purification by acid-base extraction and salt crystallization .

  • Volatility: The compound has a defined boiling point under reduced pressure, making vacuum distillation a viable method for separating it from non-volatile or significantly less volatile impurities.[4]

  • Polarity: The presence of two nitrogen atoms imparts significant polarity, which governs its behavior in chromatographic systems . This polarity can be modulated by pH to optimize separation.

Methodology 1: Purification via Fractional Vacuum Distillation

Principle: Distillation separates components of a liquid mixture based on differences in their boiling points (volatility).[5] For compounds that have high boiling points at atmospheric pressure or are susceptible to thermal degradation, distillation is performed under reduced pressure (vacuum) to lower the boiling point. Fractional distillation enhances separation by using a fractionating column to perform multiple condensation-vaporization cycles.[5]

Application: This method is highly effective for large-scale purification (>10 g) and for removing non-volatile impurities (e.g., inorganic salts, catalyst residues) or impurities with boiling points that differ by at least 20-25 °C from the target compound.

Experimental Protocol: Fractional Vacuum Distillation
  • Setup: Assemble a fractional distillation apparatus equipped with a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump via a cold trap.

  • Charging the Flask: Charge the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Evacuation: Begin stirring (if using a stir bar) and slowly evacuate the system to the target pressure (e.g., 25 Torr).

  • Heating: Gradually heat the distillation flask using a heating mantle.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect and discard any low-boiling initial fractions (forerun). When the temperature stabilizes at the expected boiling point of the product (approx. 94 °C at 25 Torr), switch to a clean receiving flask to collect the main fraction.[4]

  • Termination: Stop the distillation when the temperature either drops (indicating the product is finished distilling) or rises sharply (indicating higher-boiling impurities are beginning to distill). Leave a small amount of residue in the distillation flask to avoid distilling to dryness.

  • System Shutdown: Turn off the heating mantle and allow the apparatus to cool completely before slowly reintroducing air into the system.

Workflow for Vacuum Distillation

cluster_prep Preparation cluster_distill Distillation Process cluster_fractions Fraction Management cluster_shutdown Shutdown A Assemble Fractional Distillation Apparatus B Charge Crude Amine & Boiling Chips to Flask A->B C Evacuate System to Target Pressure B->C D Gradually Heat the Flask C->D E Monitor Head Temperature & Collect Fractions D->E F Discard Forerun (Low-Boiling Impurities) E->F Temp < BP G Collect Main Product Fraction at Stable BP F->G Temp ≈ BP H Stop Heating, Leave Residue in Flask G->H Temp Rises/Drops I Cool Apparatus Under Vacuum H->I J Slowly Re-pressurize System to Atmosphere I->J K Collect Purified Product J->K

Caption: Workflow for purification by fractional vacuum distillation.

Methodology 2: Purification via Salt Crystallization

Principle: This technique leverages the basicity of the amine functional groups. By reacting the crude amine with an acid, a salt is formed, which often has significantly different solubility properties than the free base and the impurities present.[6] The salt can be selectively crystallized from a suitable solvent system, leaving impurities behind in the mother liquor. The pure amine free base is then recovered by neutralizing the salt.

Application: Excellent for removing non-basic impurities, isomers, or other closely related substances that are difficult to separate by other means. It is highly scalable and can yield material of very high purity. A recent innovative approach uses trichloroacetic acid (TCA), where the resulting salt can be isolated and then gently heated to release the pure amine, as the TCA decomposes to volatile byproducts (CO₂ and chloroform).[7][8]

Experimental Protocol: Dihydrochloride Salt Crystallization
  • Salt Formation: Dissolve the crude this compound in a suitable solvent (e.g., isopropanol, ethanol, or diethyl ether).

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in isopropanol or gaseous HCl) dropwise with stirring. Monitor the pH to ensure protonation. An excess of acid may be required.

  • Crystallization: The amine dihydrochloride salt will typically precipitate. Stir the resulting slurry at a low temperature (0-5 °C) for 1-2 hours to maximize crystal growth and yield.

  • Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove residual mother liquor containing impurities.

  • Drying: Dry the salt crystals under vacuum.

  • (Optional) Recrystallization: For even higher purity, the dried salt can be recrystallized from a suitable solvent system (e.g., methanol/diethyl ether).

  • Liberation of Free Base: Dissolve the purified salt in water. Cool the solution in an ice bath and add a strong base (e.g., 50% aq. NaOH) dropwise with stirring until the solution is strongly basic (pH > 12).

  • Extraction: Extract the liberated free amine into an organic solvent (e.g., dichloromethane or diethyl ether) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified this compound.

Workflow for Salt Crystallization

A Dissolve Crude Amine in Solvent B Add Acid (e.g., HCl) to Form Salt A->B C Cool and Stir to Induce Crystallization B->C D Isolate Salt Crystals via Filtration C->D E Wash Crystals with Cold Solvent D->E F Dry Purified Salt E->F G Dissolve Salt in Water F->G Free Base Recovery H Add Strong Base to Liberate Free Amine G->H I Extract Free Amine into Organic Solvent H->I J Dry and Concentrate Organic Extracts I->J K Obtain Purified Free Amine J->K

Caption: Workflow for purification via salt crystallization and recovery.

Methodology 3: Flash Column Chromatography

Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent). Due to the basic nature of amines, they can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and poor separation.

Expertise & Experience: To achieve successful chromatographic purification of amines, this acidic interaction must be mitigated. There are two primary strategies:

  • Modified Mobile Phase: Add a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase.[9] This base neutralizes the acidic sites on the silica, allowing the target amine to elute with better peak shape.

  • Alternative Stationary Phase: Use a less acidic or basic stationary phase, such as basic alumina or amine-functionalized silica.[9]

Application: Ideal for small to medium-scale purification (1 mg to 10 g) where high purity is required and impurities have similar polarities to the product.

Experimental Protocol: Flash Chromatography on Silica Gel
  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a suitable mobile phase. A common starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). Add 0.5-1% triethylamine (TEA) to the chosen solvent system to prevent peak tailing. The ideal system should give the product a Retention Factor (Rf) of ~0.2-0.3.

  • Column Packing: Pack a flash chromatography column with silica gel using the selected mobile phase (containing TEA).

  • Sample Loading: Dissolve the crude amine in a minimal amount of the mobile phase. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.

  • Elution: Elute the column with the mobile phase, applying positive pressure. Collect fractions in test tubes or vials.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent and TEA under reduced pressure to yield the purified product. Note: TEA is volatile and should be removed under high vacuum.

Workflow for Flash Column Chromatography

A Select Mobile Phase (e.g., DCM/MeOH + 1% TEA) via TLC Analysis B Pack Silica Gel Column with Mobile Phase A->B C Load Crude Sample (Wet or Dry Load) B->C D Elute Column and Collect Fractions C->D E Analyze Fractions by TLC D->E F Combine Pure Fractions E->F Identify pure fractions G Concentrate Under Reduced Pressure F->G H Obtain Purified Product G->H

Caption: Workflow for amine purification by flash chromatography.

Method Selection Guide

Choosing the right purification technique depends on several factors. The following diagram provides a logical framework for making this decision.

G start Start with Crude This compound scale What is the scale? start->scale large_scale Large Scale (>10 g) scale->large_scale Large small_scale Small/Medium Scale (<10 g) scale->small_scale Small impurities What is the nature of major impurities? distillation RECOMMEND: Vacuum Distillation impurities->distillation Non-Volatile crystallization RECOMMEND: Salt Crystallization impurities->crystallization Structurally Similar or Non-Basic purity_req Required Final Purity? purity_req->crystallization High (>98%) chromatography RECOMMEND: Flash Chromatography purity_req->chromatography Very High (>99%) large_scale->impurities small_scale->purity_req non_volatile Non-Volatile (Salts, Catalysts) volatile Volatile / Similar BP non_basic Non-Basic / Neutral distillation->purity_req Check Purity crystallization->purity_req Check Purity combo RECOMMEND: Crystallization followed by Distillation or Chromatography chromatography->combo If still impure

Caption: Decision tree for selecting a purification method.

References

Application Note & Protocols: Comprehensive Analytical Characterization of 2-piperidin-1-ylbutan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope

This document provides a comprehensive guide to the analytical methods for the structural characterization, quantitative analysis, and stereochemical determination of 2-piperidin-1-ylbutan-1-amine. This compound, featuring a primary amine and a tertiary amine within a piperidine moiety, possesses a chiral center, making rigorous and multi-faceted analytical control a prerequisite for its application in research and development. The methodologies outlined herein are designed for researchers, quality control analysts, and drug development professionals, providing not just procedural steps but also the underlying scientific rationale for experimental choices. The aim is to equip the user with a robust analytical framework to ensure the identity, purity, and stereochemical integrity of this molecule.

Molecular Profile and Analytical Considerations

Structure:

Caption: Integrated workflow for the complete characterization of this compound.

Mass Spectrometry (MS) for Molecular Weight and Identity

Mass spectrometry is indispensable for confirming the molecular weight and obtaining fragmentation data that supports the proposed structure. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are applicable, each with distinct advantages.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for volatile and thermally stable compounds. While amines can be analyzed directly, their polarity can cause peak tailing. Derivatization is often employed to improve chromatographic performance and produce more definitive mass spectra. [1] Causality Behind Experimental Choices:

  • Derivatization: Derivatizing the primary amine with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an acylating agent blocks the polar N-H group. This reduces column interaction, resulting in sharper, more symmetrical peaks and improved sensitivity.

  • Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., Rxi-5MS), provides good resolving power for a wide range of derivatized and underivatized compounds. [2]* Ionization: Electron Ionization (EI) is used to generate reproducible fragmentation patterns that can be compared against spectral libraries.

Expected Fragmentation (EI Mode): The molecule will fragment at predictable locations. Key fragmentation pathways include:

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms is a dominant pathway for amines. Expect major fragments from the loss of an ethyl group (M-29) and cleavage of the bond between C1 and C2 of the butylamine chain.

  • Piperidine Ring Fragmentation: Characteristic fragmentation of the piperidine ring will also be observed.

Technique Principle Key Advantages Key Disadvantages
GC-MS Separation by boiling point/polarity, detection by mass-to-charge ratio.High resolution, excellent for volatile impurities, extensive spectral libraries.May require derivatization for polar amines, not suitable for thermally labile compounds. [1]
LC-MS/MS Separation by polarity, detection by mass-to-charge ratio.Broad applicability, ideal for polar and non-volatile compounds, high sensitivity. [3]Matrix effects can suppress ionization, fewer standardized libraries than GC-MS.
Protocol 4.1.1: GC-MS Analysis (with Derivatization)
  • Sample Preparation (Derivatization):

    • Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., acetonitrile).

    • Transfer 100 µL of this solution to a GC vial.

    • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation:

    • GC System: Agilent 8890 or equivalent.

    • Column: Rxi-5MS (30 m x 0.25 mm, 0.25 µm film thickness). [2] * Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • GC Parameters:

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (20:1).

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: Hold at 280°C for 5 minutes.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-500.

  • Data Analysis:

    • Confirm the molecular ion of the derivatized compound (M+•).

    • Analyze the fragmentation pattern to confirm the structure.

    • Use the total ion chromatogram (TIC) to assess purity and identify any volatile impurities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS is the preferred method for analyzing polar compounds without derivatization. [3][4]It offers high sensitivity and selectivity, making it ideal for trace analysis and quantification in complex matrices.

Causality Behind Experimental Choices:

  • Column Selection: A C18 reversed-phase column is a versatile choice. The retention of basic compounds like amines is enhanced at a slightly higher pH or by using a column designed for polar compounds.

  • Mobile Phase Modifier: Adding a small amount of an acid (e.g., 0.1% formic acid) to the mobile phase protonates the amine groups. This improves peak shape by preventing interaction with residual silanols on the stationary phase and enhances ionization efficiency in positive ESI mode. [5]* Ionization: Electrospray Ionization (ESI) in positive ion mode is highly effective for amines, readily forming the protonated molecular ion [M+H]⁺.

Protocol 4.2.1: LC-MS/MS Analysis
  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in methanol.

    • Dilute this stock solution to a working concentration of ~10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Instrumentation:

    • LC System: Waters ACQUITY UPLC or equivalent. [6] * Column: C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer.

  • LC Parameters:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-7 min: 95% B

      • 7.1-9 min: 5% B (re-equilibration)

  • MS Parameters:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Full Scan Analysis: Scan from m/z 50-500 to identify the [M+H]⁺ ion at m/z 157.3.

    • MS/MS Analysis (Optional): Perform product ion scans on the precursor ion (m/z 157.3) to confirm fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is the most powerful technique for unambiguous structure determination. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, confirming the connectivity of the molecule.

Expected Spectral Features:

  • ¹H NMR: Signals corresponding to the piperidine ring protons (typically in the 1.4-2.8 ppm range), the ethyl group (a triplet and a quartet), and the protons on the butylamine backbone. The N-H protons of the primary amine will appear as a broad singlet.

  • ¹³C NMR: Distinct signals for each of the nine carbon atoms. The chemical shifts will be influenced by the adjacent nitrogen atoms. Data for N-alkylpiperidines can be used as a reference. [7]

Protocol 5.0.1: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or MeOD). Chloroform-d (CDCl₃) is a good first choice.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • Spectrometer: Bruker Avance 400 MHz (or higher field) spectrometer.

  • Acquisition Parameters (¹H NMR):

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons. [8] * Number of Scans: 16-64 scans for good signal-to-noise.

  • Acquisition Parameters (¹³C NMR):

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Spectral Width: ~220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the ¹H NMR signals to determine proton ratios.

    • Assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule. Use 2D NMR techniques (COSY, HSQC) if assignments are ambiguous.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR provides a rapid and non-destructive method to confirm the presence of key functional groups, serving as a fingerprint for the molecule.

Expected Characteristic Absorptions:

  • N-H Stretch (Primary Amine): A pair of medium-intensity peaks in the 3300-3400 cm⁻¹ region.

  • C-H Stretch (Aliphatic): Strong, sharp peaks between 2850-3000 cm⁻¹. [8][9]* N-H Bend (Primary Amine): A medium to strong band around 1600-1650 cm⁻¹.

  • C-N Stretch: Bands in the 1000-1250 cm⁻¹ region.

Protocol 6.0.1: FTIR Analysis
  • Sample Preparation:

    • Neat Liquid: Place one drop of the liquid sample between two salt plates (KBr or NaCl).

    • ATR: Place a drop of the sample directly onto the Attenuated Total Reflectance (ATR) crystal. This is the simplest method.

  • Instrumentation:

    • Spectrometer: PerkinElmer Spectrum Two or equivalent, equipped with a KBr beam splitter and a DTGS detector.

  • Acquisition Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16 scans co-added to improve signal-to-noise.

    • Background: A background spectrum should be collected immediately prior to the sample scan.

  • Data Analysis:

    • Identify the characteristic absorption bands and match them to the expected functional groups of this compound. Compare the spectrum to a reference if available. [10][11]

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Due to the presence of a stereocenter, determining the enantiomeric purity (or enantiomeric excess, ee) is critical. Chiral HPLC is the gold standard for separating and quantifying enantiomers. [12]

Chiral_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation Sample Dissolve Sample in Mobile Phase Inject_Sample Inject Test Sample (Quantify Peaks) Sample->Inject_Sample Standards Prepare Racemic Standard Inject_Std Inject Racemic Standard (Identify Peaks) Standards->Inject_Std Inject_Std->Inject_Sample System Suitability Calculate Calculate Enantiomeric Excess %ee = |(Area1 - Area2)| / (Area1 + Area2) * 100 Inject_Sample->Calculate

Caption: Workflow for enantiomeric excess determination by chiral HPLC.

Causality Behind Experimental Choices:

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralpak® IA or IB) are highly effective for separating a wide range of chiral compounds, including amines. [13][14]The chiral selector on the stationary phase forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.

  • Mobile Phase: A normal-phase system, typically a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol), is used. The ratio is optimized to achieve baseline separation (Resolution > 1.5).

  • Amine Additive: A small amount of an amine modifier (e.g., diethylamine, DEA) is added to the mobile phase. [13]This is crucial for improving the peak shape of basic analytes by masking active sites on the silica support of the CSP, thereby preventing peak tailing.

Protocol 7.0.1: Chiral HPLC Analysis
  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in ethanol or the mobile phase.

    • Dilute to a working concentration of ~0.1 mg/mL.

    • Prepare a racemic standard (50:50 mixture of both enantiomers) at the same concentration to confirm peak identity and resolution.

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV/DAD detector.

    • Column: Chiralpak® IA (or similar polysaccharide-based column), 4.6 x 250 mm, 5 µm.

  • HPLC Parameters:

    • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). Note: This is a starting point and may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm (as the molecule lacks a strong chromophore, low UV wavelength is necessary).

    • Injection Volume: 10 µL.

  • System Suitability:

    • Inject the racemic standard.

    • Ensure the resolution between the two enantiomer peaks is greater than 2.0.

    • The tailing factor for each peak should be less than 1.5.

  • Data Analysis:

    • Inject the test sample.

    • Integrate the peak areas for both the major enantiomer (A_major) and the minor enantiomer (A_minor).

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(A_major - A_minor) / (A_major + A_minor)] * 100

Summary of Analytical Data

The combination of these techniques provides a comprehensive profile of this compound. A final certificate of analysis should integrate the findings from each method to confirm the molecule's identity, purity, and stereochemical integrity.

Parameter Method Expected Result
Identity ¹H & ¹³C NMRSpectrum consistent with the proposed structure.
Molecular Weight LC-MS[M+H]⁺ ion observed at m/z 157.3.
Functional Groups FTIRCharacteristic peaks for N-H, C-H, and C-N bonds.
Purity (Chromatographic) HPLC-UV/CAD or GC-FID≥ 98% (or as per specification).
Enantiomeric Purity Chiral HPLC≥ 99% ee (or as per specification).

References

Application Notes and Protocols for the In Vitro Assay Development of 2-piperidin-1-ylbutan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals and biologically active molecules.[1][2] Derivatives of this versatile heterocycle have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[2][3] The specific biological profile of a piperidine derivative is intricately dependent on the nature and position of its substituents. 2-piperidin-1-ylbutan-1-amine is a piperidine derivative with potential for diverse biological activities. Given the lack of specific literature on this compound, a systematic in vitro screening cascade is essential to elucidate its pharmacological profile.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of in vitro assays to characterize this compound. The proposed workflow is designed to first establish a baseline of cytotoxicity, followed by screening for key pharmacological activities commonly associated with piperidine-containing compounds. The protocols provided herein are detailed and include the scientific rationale behind the experimental design, ensuring both technical accuracy and practical applicability.

Proposed In Vitro Screening Cascade

A logical and stepwise approach is crucial for the efficient evaluation of a novel chemical entity. The following screening cascade is proposed for the initial characterization of this compound.

Screening_Cascade cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Primary Pharmacological Screening cluster_2 Tier 3: Secondary & Safety Pharmacology Cytotoxicity Cytotoxicity Profiling (e.g., MTT Assay) AntiInflammatory Anti-Inflammatory Assays (COX-1/COX-2 Inhibition, Cytokine Release) Cytotoxicity->AntiInflammatory Determine non-toxic concentration range Solubility Aqueous Solubility Assessment Solubility->AntiInflammatory OpioidReceptor µ-Opioid Receptor Binding Assay Solubility->OpioidReceptor Antimicrobial Antimicrobial Screening (MIC Assay) Solubility->Antimicrobial GPCR_Panel Broad GPCR Panel Screening AntiInflammatory->GPCR_Panel Investigate off-target effects OpioidReceptor->GPCR_Panel hERG_Assay hERG Channel Assay Antimicrobial->hERG_Assay Assess cardiac liability for potential leads GPCR_Panel->hERG_Assay

Figure 1: Proposed workflow for the in vitro characterization of this compound.

Tier 1: Foundational Assays

Cytotoxicity Profiling: MTT Assay

Rationale: Before assessing the specific pharmacological activities of this compound, it is crucial to determine its cytotoxic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[4] This assay identifies the concentration range at which the compound is non-toxic, ensuring that any observed effects in subsequent pharmacological assays are not due to cell death.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding:

    • Seed a suitable cell line (e.g., HEK293, HepG2, or a cell line relevant to the intended therapeutic area) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with the same percentage of solvent) and untreated control wells.

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C and 5% CO₂. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

    • Allow the plate to stand overnight in the incubator to ensure complete solubilization.

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration of the compound using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

  • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability).

ParameterDescription
Cell Line Dependent on the intended therapeutic application.
Seeding Density 5,000 - 10,000 cells/well
Compound Concentrations 0.1 µM - 100 µM (example range)
Incubation Time 24, 48, or 72 hours
MTT Concentration 0.5 mg/mL
Absorbance Wavelength 570 nm (reference at 630 nm)

Tier 2: Primary Pharmacological Screening

Anti-Inflammatory Activity

Rationale: Many piperidine derivatives exhibit anti-inflammatory properties.[3] A common mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[5] Additionally, inflammation involves the release of various cytokines from immune cells. Therefore, screening this compound for its ability to inhibit COX enzymes and modulate cytokine release can provide valuable insights into its anti-inflammatory potential.

Protocol 2a: COX-1/COX-2 Inhibitor Screening Assay

This protocol is based on commercially available kits that measure the peroxidase activity of COX enzymes.[6]

  • Reagent Preparation:

    • Prepare the assay buffer, heme, and other kit components according to the manufacturer's instructions.

    • Reconstitute the COX-1 and COX-2 enzymes as directed.

  • Inhibitor and Enzyme Addition:

    • In a 96-well plate, add 10 µL of the test compound (this compound) at various concentrations. Include a known COX inhibitor as a positive control (e.g., celecoxib for COX-2) and a vehicle control.[7]

    • Add 10 µL of the appropriate enzyme (COX-1 or COX-2) to the wells.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

    • Monitor the appearance of the oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) colorimetrically at 590 nm using a plate reader.[6]

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the compound.

  • Determine the IC₅₀ value for both COX-1 and COX-2 to assess the compound's potency and selectivity.

Protocol 2b: Cytokine Release Assay in LPS-Stimulated Macrophages

  • Cell Culture and Stimulation:

    • Culture a macrophage cell line (e.g., RAW 264.7) or primary macrophages in a 24-well plate.

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response.[8] Include an unstimulated control and an LPS-only control.

  • Supernatant Collection and Analysis:

    • After incubation, centrifuge the plate and collect the cell culture supernatants.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.

Data Analysis:

  • Quantify the concentration of each cytokine in the samples by comparing their absorbance to a standard curve.

  • Determine the effect of the compound on cytokine release by comparing the levels in treated versus untreated LPS-stimulated cells.

µ-Opioid Receptor Binding Assay

Rationale: The piperidine scaffold is a key component of many opioid analgesics, such as fentanyl and pethidine, which act on the µ-opioid receptor. Therefore, it is prudent to evaluate the affinity of this compound for this receptor. Radioligand binding assays are a standard method to determine the binding affinity of a compound to a specific receptor.[9]

Protocol: µ-Opioid Receptor Radioligand Binding Assay

  • Membrane Preparation:

    • Prepare cell membranes from a cell line stably expressing the human µ-opioid receptor (e.g., CHO-µOR cells) or from rat brain tissue.

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes, a radiolabeled µ-opioid receptor ligand (e.g., [³H]DAMGO), and various concentrations of this compound.[10]

    • To determine non-specific binding, include wells with an excess of a non-labeled µ-opioid receptor agonist (e.g., naloxone).[10]

    • Incubate the plate for a specified time (e.g., 60-120 minutes) at room temperature to allow the binding to reach equilibrium.[10]

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound and free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the concentration of the test compound.

  • Determine the IC₅₀ value, which can then be used to calculate the binding affinity (Ki) of the compound for the µ-opioid receptor.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

Rationale: Piperidine derivatives have been reported to possess antimicrobial activity.[11] The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][12] Determining the MIC of this compound against a panel of clinically relevant bacteria and fungi is a crucial first step in assessing its potential as an antimicrobial agent.

Protocol: Broth Microdilution MIC Assay

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture of the test microorganism on an agar plate, suspend several colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[12]

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of the Compound:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.[12]

  • Reading the Results:

    • After incubation, visually inspect the plate for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

ParameterDescription
Test Organisms Panel of Gram-positive and Gram-negative bacteria, and fungi.
Inoculum Size Approx. 5 x 10⁵ CFU/mL
Medium Mueller-Hinton Broth (or other appropriate medium)
Incubation 35°C ± 2°C for 16-20 hours
Endpoint Lowest concentration with no visible growth

Tier 3: Secondary & Safety Pharmacology

Rationale: Early assessment of a compound's safety profile is critical in drug development to avoid late-stage failures.[13] This includes evaluating off-target effects and potential for cardiac toxicity.

Broad GPCR Panel Screening

Rationale: The piperidine scaffold is present in ligands for a wide range of G-protein coupled receptors (GPCRs).[14] Screening this compound against a panel of GPCRs can help identify potential off-target activities and may also uncover novel therapeutic targets. Several commercial services offer comprehensive GPCR screening panels.[15][16]

Methodology:

  • Submit the compound to a contract research organization (CRO) that provides GPCR screening services.

  • Typically, the compound is initially screened at a single high concentration (e.g., 10 µM) against a large panel of GPCRs in either binding or functional assays.

  • Any significant "hits" (e.g., >50% inhibition or activation) are then followed up with concentration-response curves to determine potency (IC₅₀ or EC₅₀).

hERG Channel Assay

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to life-threatening cardiac arrhythmias.[17] Regulatory agencies mandate hERG liability testing for new chemical entities.[18]

Methodology: Patch Clamp Electrophysiology

  • The gold standard for assessing hERG channel activity is the manual whole-cell patch-clamp technique.[19]

  • This assay is typically performed by specialized CROs.

  • Cells stably expressing the hERG channel (e.g., HEK293-hERG) are used.

  • A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion flow through the hERG channels.

  • The effect of different concentrations of this compound on the hERG current is measured, and an IC₅₀ value is determined.

hERG_Assay_Workflow Cell_Prep Prepare hERG-expressing cell suspension Patching Establish whole-cell patch clamp configuration Cell_Prep->Patching Baseline Record baseline hERG current Patching->Baseline Compound_App Apply this compound (multiple concentrations) Baseline->Compound_App Recording Record hERG current in the presence of compound Compound_App->Recording Washout Washout compound and record recovery Recording->Washout Data_Analysis Analyze current inhibition and determine IC50 Washout->Data_Analysis

Figure 2: General workflow for a manual patch-clamp hERG assay.

Conclusion

The systematic in vitro evaluation of this compound, as outlined in these application notes, will provide a comprehensive initial understanding of its biological activity and safety profile. The tiered approach, starting with foundational cytotoxicity and solubility assays, followed by targeted pharmacological screening and concluding with safety pharmacology, ensures a logical and resource-efficient progression. The data generated from these studies will be instrumental in guiding further preclinical development, including lead optimization and in vivo efficacy studies.

References

Application Notes & Protocols: A Framework for In Vivo Evaluation of 2-piperidin-1-ylbutan-1-amine in Rodent Models

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Abstract

This document provides a comprehensive framework for the in vivo experimental design and evaluation of the novel chemical entity, 2-piperidin-1-ylbutan-1-amine, in rodent models. As this molecule is uncharacterized in existing literature, this guide establishes a logical, phased approach to elucidate its pharmacokinetic, pharmacodynamic, and toxicological profile. The protocols herein are designed to adhere to the highest standards of scientific integrity and animal welfare, providing researchers, scientists, and drug development professionals with a robust roadmap for preclinical investigation. The causality behind each experimental choice is explained, ensuring that the resulting data is both reliable and interpretable for decision-making in a drug development context.

Introduction and Hypothetical Compound Profile

Structural Rationale for Investigation

This compound features a piperidine ring, a common scaffold in many centrally active pharmaceuticals due to its ability to interact with various receptors and transporters in the central nervous system (CNS). The presence of a primary amine and a flexible butyl chain suggests potential for interactions with monoaminergic systems (e.g., dopamine, serotonin, or norepinephrine transporters and receptors) or other CNS targets. Based on this structure, we will proceed with the hypothesis that this compound is a novel psychoactive agent. This guide, therefore, prioritizes a CNS-focused investigation.

The Phased Approach to In Vivo Evaluation

A structured, tiered approach is critical to efficiently characterize a new chemical entity while adhering to ethical principles of animal use. Our investigation will follow three main phases:

  • Phase 1: Foundational Profiling: Initial dose-range finding, pharmacokinetic characterization, and acute toxicity assessment.

  • Phase 2: Pharmacodynamic & Efficacy Screening: Evaluation of CNS effects using relevant behavioral models.

  • Phase 3: Safety & Tolerability: More in-depth safety pharmacology and repeat-dose toxicity studies.

This phased approach ensures that each subsequent study is informed by data from the previous one, a principle that is both scientifically sound and resource-efficient.

Pre-experimental Planning & Ethical Considerations

The 3Rs: Replacement, Reduction, and Refinement

All proposed experiments must be designed under the ethical framework of the 3Rs (Replacement, Reduction, and Refinement).[1][2][3][4]

  • Replacement: Justification for the use of live animals is predicated on the inability of in vitro or in silico models to adequately predict the complex biological interactions of a novel compound.

  • Reduction: Study designs, such as the Fixed Dose Procedure for toxicity, are chosen to minimize the number of animals required to yield statistically significant data.[4] Pilot studies are essential to inform power calculations for definitive studies, ensuring an adequate but not excessive sample size.[5]

  • Refinement: All procedures must be designed to minimize pain and distress. This includes using appropriate handling techniques, determining humane endpoints, and providing environmental enrichment.[1][3]

Institutional Animal Care and Use Committee (IACUC) Approval

Prior to any animal work, a detailed protocol must be submitted to and approved by the institution's IACUC. This protocol must justify the use of animals, detail all procedures, and describe measures taken to ensure animal welfare.

Animal Model Selection
  • Species and Strain: Sprague-Dawley rats and CD-1 mice are recommended for initial studies. They are commonly used in pharmacokinetic and toxicology studies, providing a wealth of historical control data.[6][7] The choice between rats and mice may depend on the specific assay; for instance, mice are often preferred for certain behavioral tests due to their genetic tractability and smaller size.[8]

  • Health Status: Animals must be specific-pathogen-free (SPF) and sourced from a reputable vendor.

  • Housing: Animals should be housed in controlled environments (temperature, humidity, light-dark cycle) with ad libitum access to standard chow and water, unless fasting is required for a procedure.[9]

Dose Formulation

The test article must be formulated in a vehicle that is safe, non-toxic, and ensures solubility and stability.

  • Vehicle Selection: A tiered approach is recommended. Start with aqueous vehicles (e.g., water, saline, 5% dextrose). If solubility is an issue, progress to common non-aqueous vehicles like 0.5% methylcellulose or a solution containing Tween 80/PEG400.

  • Formulation Analysis: The concentration and homogeneity of the test article in the vehicle must be confirmed analytically (e.g., via HPLC) before dosing.

Phase 1: Foundational Profiling

This initial phase is designed to understand how the animal body processes the compound and to establish a basic safety window.

Workflow for Foundational Profiling

G cluster_0 Phase 1: Foundational Profiling DoseRange Dose Range Finding (DRF) Study AcuteTox Acute Toxicity Study (OECD 420/423) DoseRange->AcuteTox Inform Dose Selection PK Pharmacokinetic (PK) Study AcuteTox->PK Establish Safe Doses Data Analyze Data: Determine MTD, NOAEL, PK Profile PK->Data

Caption: Phase 1 workflow from initial dose finding to PK analysis.

Protocol: Dose Range Finding (DRF) and Acute Toxicity

This study aims to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity. The OECD 420 (Fixed Dose Procedure) is a recommended approach to minimize animal use.[10][11]

Methodology:

  • Animal Allocation: Use female Sprague-Dawley rats (n=1-2 per group). Females are often slightly more sensitive.

  • Dose Selection: Based on in vitro data or structural alerts, select a starting dose (e.g., 300 mg/kg). Administer a single oral (PO) or intraperitoneal (IP) dose.

  • Observation: Monitor animals intensely for the first 4 hours, then periodically for 14 days.[9][12] Record clinical signs of toxicity (e.g., changes in posture, activity, respiration), body weight, and any mortality.

  • Dose Escalation/De-escalation:

    • If no toxicity is observed, escalate the dose in a new group of animals.

    • If severe toxicity or mortality occurs, de-escalate the dose in a new group.

  • Endpoint: The study concludes when the MTD (highest dose with no mortality or severe toxicity) and the No Observed Adverse Effect Level (NOAEL) are identified. A gross necropsy should be performed on all animals.

Protocol: Single-Dose Pharmacokinetics (PK)

This study characterizes the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound.[13]

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (n=3-4 per time point or using serial sampling if possible) to avoid potential hormonal cycle influences on metabolism.[14][15]

  • Dosing Groups:

    • Group 1 (Intravenous, IV): Administer a low dose (e.g., 1-2 mg/kg) via tail vein injection to determine absolute bioavailability and clearance.

    • Group 2 (Oral, PO): Administer a moderate, non-toxic dose determined from the DRF study (e.g., 10-30 mg/kg) by oral gavage.

  • Sample Collection: Collect blood samples (e.g., via tail vein or saphenous vein) at pre-defined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).[6] Process blood to plasma and store at -80°C.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters using software like Phoenix WinNonlin.

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates rate of absorption
Tmax Time to reach CmaxIndicates rate of absorption
AUC Area Under the Curve (plasma concentration vs. time)Represents total drug exposure
t1/2 Half-lifeRate of elimination
CL ClearanceRate of drug removal from the body
Vd Volume of DistributionExtent of drug distribution into tissues
F% Bioavailability (PO)Fraction of oral dose reaching systemic circulation

Phase 2: Pharmacodynamic & Efficacy Screening

Based on the compound's structure, this phase will investigate its effects on CNS-related behaviors.

Decision Tree for CNS Behavioral Screening

G cluster_yes cluster_no PK_Data PK Data Available? (Brain Penetration Known?) FOB Functional Observation Battery (FOB) / Irwin Test PK_Data->FOB Yes TissueDist Conduct Brain Tissue Distribution Study PK_Data->TissueDist No Loco Locomotor Activity Test FOB->Loco Cog Cognition Models (Novel Object Recognition) FOB->Cog No Motor Effects? Anx Anxiety Models (Elevated Plus Maze) Loco->Anx Stimulant Effect? Dep Antidepressant Models (Forced Swim Test) Loco->Dep Sedative Effect? TissueDist->FOB

References

Application Notes and Protocols for Characterizing the Cellular Activity of 2-piperidin-1-ylbutan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring is a paramount scaffold in medicinal chemistry, recognized as a "privileged structure" for its presence in a multitude of natural alkaloids and synthetic pharmaceuticals.[1][2][3] Its conformational flexibility and the basicity of the nitrogen atom allow it to engage with a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[3] Compounds featuring a simple alkyl-piperidine motif have demonstrated a broad spectrum of pharmacological activities, from analgesic to antipsychotic effects, often mediated by their interaction with the central nervous system.[4][5]

This document provides a comprehensive suite of cell-based assays to conduct a thorough investigation into the biological activity of 2-piperidin-1-ylbutan-1-amine, a novel compound featuring this key heterocyclic motif. The lack of pre-existing data on this specific molecule necessitates a systematic, multi-tiered screening approach. This guide, therefore, is structured to first establish a foundational understanding of the compound's impact on cell health and then to de-orphanize its mechanism of action by exploring its effects on high-probability target classes and downstream cellular phenotypes.

As a Senior Application Scientist, the following protocols are presented not merely as a sequence of steps, but as a logical, self-validating workflow. The rationale behind the selection of each assay is grounded in the established pharmacology of piperidine-based compounds, providing a robust framework for elucidating the bioactivity of this compound.

Proposed Investigational Workflow

A logical progression for characterizing a novel compound like this compound involves a tiered approach. This ensures that resource-intensive mechanistic studies are built upon a solid foundation of basic activity and safety data.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Primary Target Screening cluster_2 Tier 3: Mechanistic & Phenotypic Assays A Cytotoxicity Profiling (e.g., MTT Assay) B Determine IC50/CC50 A->B Establish safe concentration range C GPCR Activity Screening (Gq, Gs, Gi Pathways) B->C Proceed with non-toxic concentrations D Sigma Receptor Functional Screening B->D E Downstream Signaling (e.g., pERK Western Blot) C->E Identify primary signaling pathway F Phenotypic Assays (Proliferation, Migration, Neurite Outgrowth) D->F Assess impact on cell survival pathways G Target Confirmation & MOA Elucidation E->G F->G

Caption: A tiered workflow for characterizing this compound.

Tier 1: Foundational Assays - Cytotoxicity Profiling

Rationale: Before investigating specific mechanisms, it is crucial to determine the concentration range at which this compound affects basic cell viability. This ensures that subsequent functional assays are performed at non-lethal concentrations, preventing misinterpretation of results due to general toxicity. The MTT assay is a robust, colorimetric method that measures mitochondrial reductase activity, a reliable indicator of metabolic health and cell viability.[6][7][8]

Protocol 1: MTT Cell Viability Assay

Objective: To determine the half-maximal cytotoxic concentration (CC50) of this compound.

Materials:

  • Selected cell line (e.g., HEK293 for general toxicity, or a disease-relevant line)

  • Complete culture medium

  • 96-well, clear-bottom, sterile microplates

  • This compound stock solution (in DMSO or PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[7]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. A typical starting range is from 100 µM down to 1 nM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) wells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[8]

  • Formazan Crystal Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well.[9]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure all formazan is dissolved.[7] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.

ParameterDescription
CC50 The concentration of the compound that reduces cell viability by 50%.
Assay Window The signal difference between positive and negative controls.
Z'-factor A statistical measure of assay quality (a value > 0.5 is considered excellent).

Tier 2: Primary Target Screening

Rationale: The piperidine scaffold is a common feature in ligands for G-protein coupled receptors (GPCRs) and sigma receptors.[10] GPCRs represent the largest family of drug targets, mediating cellular responses to a vast array of stimuli through Gq, Gs, and Gi signaling pathways. Sigma receptors, particularly σ1 and σ2, are intracellular chaperones involved in cellular stress responses, and their modulation can lead to apoptosis, making them important targets in oncology and neurology.[11][12] Screening against these target classes provides a high-probability path to identifying the compound's primary mechanism of action.

Protocol 2: GPCR Activity Screening - Calcium Mobilization (Gq Pathway)

Objective: To determine if this compound activates GPCRs that couple to the Gαq pathway, resulting in intracellular calcium release.

G Compound This compound GPCR Gαq-Coupled Receptor Compound->GPCR Binds & Activates PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_Cytosol [Ca²⁺]i ↑ ER->Ca_Cytosol Releases Ca²⁺ Ca_ER Ca²⁺ Fluo4 Fluo-4 Dye Ca_Cytosol->Fluo4 Binds Fluorescence Fluorescence Signal Fluo4->Fluorescence

Caption: Gαq signaling pathway leading to calcium mobilization.

Materials:

  • HEK293 cells (or other suitable host cells) expressing a panel of Gαq-coupled GPCRs or a promiscuous G-protein like Gα16.

  • 96-well or 384-well black-walled, clear-bottom assay plates.

  • Fluo-4 AM calcium indicator dye.[13][14]

  • Probenecid (optional, to prevent dye extrusion).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with kinetic read capabilities and automated injection (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Seeding: Seed cells into the assay plate and incubate overnight to form a confluent monolayer.

  • Dye Loading: Prepare a Fluo-4 AM loading solution in assay buffer (typically 2-4 µM Fluo-4 AM, with or without probenecid). Remove culture medium from cells and add 100 µL of the loading solution.

  • Incubation: Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[14][15]

  • Compound Plate Preparation: In a separate plate, prepare serial dilutions of this compound at 2x to 5x the final desired concentration. Include a known agonist for the expressed receptor as a positive control.

  • Assay Execution: Place both the cell plate and the compound plate into the fluorescence plate reader. Set the instrument to record a baseline fluorescence (Excitation: ~490 nm, Emission: ~525 nm) for 10-20 seconds.[14]

  • Compound Injection & Reading: The instrument will automatically inject the compound from the compound plate into the cell plate and continue to record the fluorescence intensity kinetically for 2-3 minutes.

  • Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Calculate the peak fluorescence response over baseline for each concentration. Plot the response against the log of the compound concentration to determine the EC50 (half-maximal effective concentration).

Protocol 3: GPCR Activity Screening - cAMP Modulation (Gs/Gi Pathways)

Objective: To determine if this compound modulates the activity of Gs- or Gi-coupled receptors, leading to an increase or decrease in intracellular cyclic AMP (cAMP).

Materials:

  • CHO-K1 or HEK293 cells expressing Gs- or Gi-coupled GPCRs.

  • HTRF cAMP Assay Kit (e.g., from Cisbio) or equivalent.[16][17]

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in stimulation buffer containing a PDE inhibitor.

  • Compound & Cell Plating: Dispense cells into a 384-well white plate. Add serial dilutions of this compound. For Gi-coupled assays, also add a known Gs activator like forskolin to stimulate basal cAMP production.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.[16]

  • Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol. These reagents will lyse the cells and initiate the competitive immunoassay.[17][18]

  • Final Incubation: Incubate for 60 minutes at room temperature.

  • HTRF Reading: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm) and convert it to cAMP concentration using a standard curve. A decrease in the HTRF ratio indicates an increase in cellular cAMP (Gs activation), while an increase in the ratio (in the presence of forskolin) indicates a decrease in cAMP (Gi activation). Determine EC50 or IC50 values from the dose-response curves.

Protocol 4: Sigma-2 (σ₂) Receptor Functional Assay - Apoptosis Induction

Rationale: Many sigma-2 receptor ligands are known to induce apoptosis in cancer cell lines.[11][14][19] Therefore, a functional assay for σ₂ agonism can be based on the induction of programmed cell death. Caspase-3 and -7 are key executioner caspases, and their activation is a hallmark of apoptosis.

Materials:

  • Cancer cell line known to express σ₂ receptors (e.g., MCF-7, T47D breast cancer cells).[14]

  • Caspase-Glo® 3/7 Assay Kit (Promega) or equivalent.[7][20]

  • White-walled, clear-bottom 96-well plates.

  • Known σ₂ agonist (e.g., Siramesine) as a positive control.[11]

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells (5,000-10,000 cells/well) in 100 µL of medium in a white-walled 96-well plate and incubate overnight.

  • Compound Treatment: Treat cells with serial dilutions of this compound for 24 hours.

  • Reagent Preparation & Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent directly to each well.[21]

  • Incubation: Mix the contents on a plate shaker for 1 minute, then incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: An increase in luminescence is directly proportional to the amount of caspase-3/7 activity. Plot the luminescence signal against the log of the compound concentration to determine the EC50 for apoptosis induction.

Tier 3: Mechanistic & Phenotypic Assays

Rationale: Positive "hits" from Tier 2 screening warrant further investigation to confirm the mechanism and understand the compound's ultimate effect on cell behavior. This includes validating downstream signaling events and assessing functional, phenotypic outcomes.

Protocol 5: Downstream Signaling - pERK Western Blot

Objective: To confirm activation of GPCR-mediated signaling by measuring the phosphorylation of ERK (Extracellular signal-Regulated Kinase), a common downstream node for many GPCR pathways.

Materials:

  • 6-well plates.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running and transfer buffers.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: Rabbit anti-phospho-ERK1/2, Rabbit anti-total ERK1/2.

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • ECL substrate and imaging system.[21][22]

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Once confluent, serum-starve the cells for 4-12 hours. Treat with this compound at its EC50 concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet debris.[21]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane for 1 hour. Incubate with the primary anti-phospho-ERK antibody overnight at 4°C. Wash, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply ECL substrate and capture the chemiluminescent signal.[21]

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total ERK antibody to confirm equal protein loading.

  • Data Analysis: Quantify band intensities using densitometry. Normalize the pERK signal to the total ERK signal.

Protocol 6: Phenotypic Assay - Cell Proliferation (BrdU Assay)

Objective: To assess the effect of the compound on DNA synthesis and cell proliferation.

Materials:

  • Bromodeoxyuridine (BrdU) labeling solution (10 mM).[23]

  • Fixation/denaturation solution (e.g., 3.7% formaldehyde, 2N HCl).[20]

  • Anti-BrdU primary antibody.

  • Fluorescently labeled secondary antibody.

  • Fluorescence microscope or high-content imager.

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips or in imaging-compatible plates. Treat with the compound at various concentrations for 24-72 hours.

  • BrdU Labeling: For the final 2-4 hours of treatment, add BrdU labeling solution to the medium to a final concentration of 10 µM.[23]

  • Fixation and Permeabilization: Wash cells with PBS, fix with 3.7% formaldehyde, and permeabilize with Triton X-100.[20]

  • DNA Denaturation: Treat cells with 2N HCl for 10-30 minutes at room temperature to denature the DNA and expose the incorporated BrdU.[20] Neutralize with a buffer like sodium borate.

  • Immunostaining: Block the cells and incubate with the anti-BrdU primary antibody, followed by the fluorescent secondary antibody.

  • Imaging and Analysis: Image the cells using a fluorescence microscope. Quantify the percentage of BrdU-positive cells relative to the total number of cells (e.g., by DAPI counterstain).

Protocol 7: Phenotypic Assay - Cell Migration (Transwell Assay)

Objective: To determine if the compound inhibits or promotes cell migration.

Materials:

  • 24-well plates with Transwell inserts (typically 8 µm pore size).[24]

  • Serum-free medium and complete medium (containing a chemoattractant like FBS).

  • Cotton swabs.

  • Staining solution (e.g., Crystal Violet).

Procedure:

  • Assay Setup: Add complete medium to the lower chamber of the 24-well plate.

  • Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed 50,000-100,000 cells in 100 µL of serum-free medium (containing the test compound or vehicle) into the upper chamber of the Transwell insert.[4]

  • Incubation: Incubate the plate for 12-24 hours at 37°C, allowing cells to migrate through the porous membrane towards the chemoattractant.

  • Removal of Non-Migrated Cells: Carefully remove the insert. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.[4]

  • Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol and stain with Crystal Violet.

  • Quantification: Wash the insert and allow it to dry. Count the number of stained, migrated cells in several fields of view under a microscope. Alternatively, elute the dye and measure the absorbance.

Summary and Data Interpretation

The systematic application of these assays will generate a comprehensive profile of the cellular activity of this compound.

AssayPrimary EndpointInterpretation
MTT CC50 ValueDefines the cytotoxic profile and guides concentrations for subsequent assays.
Calcium Mobilization EC50 ValueIndicates agonist activity at a Gαq-coupled receptor.
cAMP Assay EC50 / IC50 ValueIndicates agonist activity at a Gαs-coupled receptor or antagonist/inverse agonist activity at a Gαi-coupled receptor.
Caspase-3/7 Assay EC50 ValueSuggests agonist activity at the σ₂ receptor or another pro-apoptotic pathway.
pERK Western Blot Fold-change in pERK/Total ERKConfirms downstream signaling from an identified GPCR target.
BrdU Assay % BrdU-positive cellsMeasures the compound's effect (stimulatory or inhibitory) on cell proliferation.
Transwell Assay % Migration Inhibition/StimulationQuantifies the compound's impact on the migratory capacity of cells.

By integrating the data from these tiered assays, researchers can build a robust, evidence-based understanding of the pharmacological properties of this compound, paving the way for further preclinical development.

References

Application Notes and Protocols for High-Throughput Screening of 2-piperidin-1-ylbutan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the utilization of 2-piperidin-1-ylbutan-1-amine and its analogs in high-throughput screening (HTS) campaigns. While direct HTS data for this specific molecule is not extensively published, its structural motifs—a piperidine ring and a butan-1-amine side chain—are present in a variety of biologically active compounds. This guide will, therefore, present a framework for its potential applications in drug discovery, focusing on plausible target classes such as G-protein coupled receptors (GPCRs) and ion channels. We will detail protocols for primary screening, dose-response confirmation, and secondary assays to characterize the activity of this and similar chemical scaffolds.

Introduction: Rationale for Screening this compound

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Its rigid, saturated heterocyclic structure provides a three-dimensional framework that can be functionalized to interact with a wide array of biological targets. The presence of a basic nitrogen atom allows for key ionic interactions within receptor binding pockets.

Derivatives of piperidine have shown a range of biological activities, including CCR5 antagonism, which is relevant in HIV therapy, and as σ1 receptor ligands, which have implications in neurological disorders.[1][2] For instance, the discovery of 3-(piperidin-1-yl)butan-1-amine series has been noted in the context of CCR5 antagonists.[1] This suggests that structurally related compounds, such as this compound, could exhibit interesting and potentially novel pharmacology.

High-throughput screening (HTS) provides a robust methodology for rapidly assessing the biological activity of large numbers of compounds, making it an ideal approach to explore the therapeutic potential of novel chemical entities like this compound.[3][4] This document will outline the necessary steps to effectively screen this compound and its analogs.

Compound Handling and Preparation

Proper handling and preparation of test compounds are critical for the success of any HTS campaign.

2.1. Compound Information

PropertyValueSource
IUPAC Name This compoundChemicalBook[5]
CAS Number 857243-06-2ChemicalBook[5]
Molecular Formula C9H20N2PubChem[6]
Molecular Weight 156.27 g/mol PubChem[6]
Synonyms 2-(1-piperidinyl)-1-butanamineChemicalBook[5]

2.2. Safety Precautions

2.3. Stock Solution Preparation

For HTS, a high-concentration stock solution is typically prepared in an appropriate solvent, such as dimethyl sulfoxide (DMSO).

Protocol 1: Preparation of 10 mM Stock Solution

  • Weighing: Accurately weigh out 1.56 mg of this compound powder.

  • Solubilization: Add 1 mL of high-purity DMSO to the powder.

  • Mixing: Vortex the solution until the compound is completely dissolved.

  • Storage: Store the 10 mM stock solution at -20°C in a tightly sealed container. For working plates, further dilutions can be made in the appropriate assay buffer.

High-Throughput Screening Workflow

A typical HTS campaign follows a multi-stage process to identify and validate "hit" compounds.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation cluster_2 Secondary Assays Primary Single-Point HTS (e.g., 10 µM) DoseResponse Dose-Response Curve (e.g., 10-point) Primary->DoseResponse Identify 'Hits' Secondary Orthogonal & Counter-Screens DoseResponse->Secondary Confirm Potency (EC50/IC50)

Caption: High-Throughput Screening (HTS) Workflow.

3.1. Primary Screening: Identifying Initial Hits

The primary screen is a single-concentration assay designed to rapidly identify compounds that show activity against the biological target of interest.

Protocol 2: Cell-Based GPCR Antagonist Assay (Calcium Mobilization)

This protocol is suitable for a Gαq-coupled GPCR target.

  • Cell Plating: Seed host cells expressing the target GPCR into 384-well, black-walled, clear-bottom microplates at a density of 20,000 cells per well in 20 µL of culture medium. Incubate overnight at 37°C and 5% CO2.

  • Dye Loading: Add 20 µL of a calcium-sensitive fluorescent dye (e.g., Fluo-8) solution to each well. Incubate for 1 hour at 37°C.

  • Compound Addition: Using an acoustic dispenser or pin tool, transfer 20 nL of the 10 mM this compound stock solution to the assay wells (final concentration: 10 µM). Also, include positive (known antagonist) and negative (DMSO vehicle) controls. Incubate for 15-30 minutes.

  • Agonist Stimulation and Reading: Place the plate in a Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.[9] Add a pre-determined EC80 concentration of the cognate agonist and immediately measure the fluorescence intensity over time.

  • Data Analysis: Calculate the percent inhibition for each well relative to the controls. Wells showing inhibition above a certain threshold (e.g., 3 standard deviations from the mean of the negative controls) are considered primary hits.

3.2. Hit Confirmation: Dose-Response Analysis

Compounds identified as hits in the primary screen are then tested over a range of concentrations to confirm their activity and determine their potency (EC50 or IC50).

Protocol 3: 10-Point Dose-Response Curve

  • Compound Plating: Create a serial dilution plate of this compound in DMSO, typically starting from 10 mM.

  • Assay Execution: Repeat the steps from Protocol 2, but instead of a single concentration, add the serially diluted compound to the assay wells.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterDescription
Top Maximum response (asymptote)
Bottom Minimum response (asymptote)
IC50 Concentration producing 50% of maximal inhibition
Hill Slope Steepness of the curve

3.3. Secondary Assays: Validating Hits

Secondary assays are crucial to eliminate false positives and further characterize the mechanism of action of confirmed hits.

3.3.1. Orthogonal Assays

An orthogonal assay measures the same biological endpoint using a different technology or a downstream signaling event.

Orthogonal_Assay cluster_assays Assay Points GPCR GPCR Target G_Protein G-Protein Activation GPCR->G_Protein Second_Messenger Second Messenger (e.g., cAMP, IP3/DAG) G_Protein->Second_Messenger Downstream Downstream Signaling (e.g., Reporter Gene) Second_Messenger->Downstream Assay1 Primary Assay: Calcium Mobilization Second_Messenger->Assay1 Assay2 Orthogonal Assay: Reporter Gene Downstream->Assay2

Caption: GPCR Signaling Pathway and Assay Points.

Protocol 4: Reporter Gene Assay

  • Cell Line: Use a cell line stably transfected with the GPCR of interest and a reporter gene (e.g., luciferase) under the control of a response element sensitive to the GPCR's signaling pathway.

  • Assay Procedure: Plate cells and add the test compound as in previous protocols. After a suitable incubation period, stimulate with the agonist.

  • Signal Detection: After several hours of incubation to allow for reporter gene expression, add the appropriate substrate (e.g., luciferin) and measure the luminescent signal.

  • Confirmation: A confirmed hit should show a dose-dependent inhibition of the reporter gene signal.

3.3.2. Counter-Screens and Selectivity Profiling

Counter-screens are used to identify compounds that interfere with the assay technology (e.g., autofluorescence) or act non-specifically. Selectivity profiling involves testing the hit compound against related biological targets to determine its specificity.

Data Analysis and Hit Triage

Throughout the HTS process, robust data analysis is essential. Key metrics include:

  • Z'-factor: A statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Signal-to-Background Ratio (S/B): The ratio of the signal from the positive control to the signal from the negative control.

Hits are triaged based on their potency, efficacy, selectivity, and structural properties. Promising hits will then move into the hit-to-lead optimization phase of drug discovery.[3]

Conclusion

While this compound is not a well-characterized molecule in the context of HTS, its chemical structure suggests potential for biological activity. The protocols and workflows outlined in this document provide a solid foundation for researchers to explore the therapeutic potential of this and similar compounds. By employing a systematic HTS approach, from primary screening to hit validation, novel and valuable chemical probes or drug leads may be discovered.

References

Protocol for radiolabeling "2-piperidin-1-ylbutan-1-amine"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Radiosynthesis of [¹¹C]MPBA

Title: Protocol for the Carbon-11 Radiolabeling of 2-piperidin-1-ylbutan-1-amine to Produce the Novel Quaternary Ammonium Salt Radiotracer, [¹¹C]N-methyl-2-piperidin-1-ylbutan-1-aminium ([¹¹C]MPBA)

Abstract

This document provides a comprehensive, research-grade protocol for the radiosynthesis of a novel positron emission tomography (PET) radiotracer, [¹¹C]N-methyl-2-piperidin-1-ylbutan-1-aminium ([¹¹C]MPBA). The synthesis is achieved via the N-methylation of the tertiary amine on the precursor molecule, this compound. Carbon-11 (t½ = 20.4 min) is selected as the radionuclide for its ideal decay characteristics, allowing for dynamic imaging and the possibility of multiple scans in a single day.[1][2] This protocol details a robust and efficient methodology utilizing the widely adopted [¹¹C]methyl iodide ([¹¹C]CH₃I) synthon.[3][4] The procedure encompasses the production of [¹¹C]CH₃I, the subsequent radiolabeling reaction, semi-preparative HPLC purification, and a complete quality control workflow to ensure the final product is suitable for preclinical or clinical research. This guide is intended for researchers, radiochemists, and drug development professionals working in the field of molecular imaging.

Principle of the Method & Scientific Rationale

The radiosynthesis of [¹¹C]MPBA is based on a classic nucleophilic substitution reaction. The precursor, this compound, possesses two nitrogen atoms: a primary amine (-NH₂) and a tertiary amine within the piperidine ring. Under typical N-alkylation conditions, the lone pair of electrons on the tertiary piperidine nitrogen is more sterically available and nucleophilic than the primary amine, making it the preferential site for methylation.

The synthesis strategy involves two primary stages:

  • Production of [¹¹C]Methyl Iodide: Carbon-11 is produced in a medical cyclotron as [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction.[4] The [¹¹C]CO₂ is then converted in a fully automated synthesis module to the highly reactive methylating agent, [¹¹C]methyl iodide ([¹¹C]CH₃I).[1]

  • N-Methylation Reaction: The produced [¹¹C]CH₃I is trapped in a solution containing the precursor. The nucleophilic piperidine nitrogen attacks the electrophilic ¹¹C-methyl carbon of [¹¹C]CH₃I, displacing the iodide ion and forming a new Carbon-¹¹-Nitrogen covalent bond. This results in a permanently charged quaternary ammonium salt, [¹¹C]MPBA.

This method is chosen for its reliability, rapid reaction kinetics (essential for the short-lived ¹¹C), and high precursor-to-product conversion efficiency, which are hallmarks of ¹¹C-methylation reactions.[3][5]

Reaction Scheme

G cluster_0 Step 1: [11C]Methyl Iodide Synthesis cluster_1 Step 2: N-Methylation of Precursor CO2 [11C]CO2 (from Cyclotron) CH3I [11C]CH3I CO2->CH3I Gas-Phase or Wet Chemistry LiAlH4 LiAlH4 / HI CH3I_reac [11C]CH3I CH3I->CH3I_reac Precursor This compound Product [11C]MPBA Precursor->Product CH3I_reac->Product DMF, 100°C, 5 min

Caption: Radiosynthesis pathway for [¹¹C]MPBA.

Materials & Equipment

  • Precursor: this compound (≥98% purity)

  • Automated Radiosynthesis Module: (e.g., GE TRACERlab™, Siemens Explora, etc.) configured for [¹¹C]CH₃I production and subsequent reactions.

  • Cyclotron: On-site medical cyclotron capable of producing >37 GBq (1 Ci) of [¹¹C]CO₂.

  • HPLC System: Semi-preparative system with a UV detector (254 nm) and a radioactivity detector.

  • Gas Chromatograph (GC): For residual solvent analysis.

  • Dose Calibrator: For activity measurements.

  • Reagents & Solvents (HPLC or ACS grade):

    • Dimethylformamide (DMF), anhydrous

    • Acetonitrile (ACN)

    • Water for Injection (WFI) or HPLC-grade water

    • Ethanol, USP grade (for formulation)

    • Saline, 0.9% USP

    • Hydroiodic acid (HI), 57%

    • Lithium aluminum hydride (LiAlH₄)

  • Solid Phase Extraction (SPE) Cartridges: C18 Sep-Pak® or equivalent.

  • Sterile Filtration Unit: 0.22 µm sterile filter (e.g., Millex-GV).

  • Glassware: V-vials, reagent vials, HPLC collection vial.

Detailed Experimental Protocol

This protocol assumes the use of a commercial automated synthesis module. All parameters should be optimized for the specific module in use.

Workflow Overview

Caption: End-to-end workflow for [¹¹C]MPBA production.

Step 1: Preparation
  • Precursor Solution: Prepare a solution of this compound (1.0 - 2.0 mg) in 300 µL of anhydrous DMF in a 3 mL V-vial.

  • System Setup: Ensure the synthesis module is clean, leak-tested, and prepared according to the manufacturer's instructions for a [¹¹C]CH₃I synthesis.

  • HPLC Priming: Equilibrate the semi-preparative HPLC system with the mobile phase until a stable baseline is achieved on both UV and radiation detectors.

Step 2: Production of [¹¹C]Methyl Iodide
  • [¹¹C]CO₂ Delivery: At the End of Bombardment (EOB), transfer the cyclotron-produced [¹¹C]CO₂ to the synthesis module.

  • Conversion: The automated module will trap the [¹¹C]CO₂ and perform a two-step conversion:

    • Reduction to [¹¹C]methanol using a reducing agent like LiAlH₄.

    • Conversion of [¹¹C]methanol to [¹¹C]CH₃I using hydroiodic acid at elevated temperature.

  • Trapping: The volatile [¹¹C]CH₃I is passed through a drying agent and then trapped in the reaction vial containing the precursor solution at low temperature (~0-10 °C).

Step 3: Radiosynthesis of [¹¹C]MPBA
  • Reaction: Once the [¹¹C]CH₃I is trapped, the automated module seals the vial and heats it to 100-110 °C for 3-5 minutes.

  • Cooling & Quenching: After the reaction time, the vial is rapidly cooled. The reaction is quenched by the addition of 1.0 mL of the HPLC mobile phase.

Step 4: HPLC Purification
  • Injection: The crude reaction mixture is injected onto the semi-preparative HPLC column.

  • Separation: The components are separated based on their retention times. Unreacted [¹¹C]CH₃I, the precursor, and the desired [¹¹C]MPBA product will elute at different times. The product peak, identified by the radiation detector, is collected in a sterile vial containing 20 mL of WFI.

HPLC Purification Parameters
Column Reversed-Phase C18, semi-preparative (e.g., 10 x 250 mm, 5 µm)
Mobile Phase 35% Acetonitrile / 65% Water with 0.1% Triethylamine
Flow Rate 5.0 mL/min
Detection UV at 254 nm and Radioactivity Detector
Typical Retention Time ~8-12 minutes (must be determined with cold standard)
Step 5: Formulation
  • SPE Trapping: The collected HPLC fraction is passed through a C18 Sep-Pak cartridge, which has been pre-conditioned with ethanol and water. The [¹¹C]MPBA will be retained on the cartridge, while the aqueous mobile phase passes through to waste.

  • Elution: The cartridge is washed with 10 mL of WFI to remove any remaining HPLC solvents. The final product is then eluted from the cartridge with 1.0 mL of USP-grade ethanol, followed by 9.0 mL of 0.9% sterile saline.

  • Sterile Filtration: The final solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free dose vial. The total synthesis time from EOB should be approximately 25-30 minutes.[6]

Quality Control (QC)

A sample of the final product must be subjected to a full panel of QC tests before it can be released for use.[7][8] All specifications must comply with internal standards and regulatory guidelines such as the United States Pharmacopeia (USP).[9][10]

Test Method Specification
Appearance Visual InspectionClear, colorless, free of particulates
pH pH meter or strip4.5 – 7.5
Radiochemical Purity Analytical HPLC≥ 95%
Radionuclidic Identity Gamma SpectroscopyPrincipal photon at 511 keV, t½ = 20.4 ± 1 min
Residual Solvents Gas Chromatography (GC)Acetonitrile < 410 ppm, Ethanol < 5000 ppm
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL)< 175 EU / V (where V is max patient volume)
Sterility USP <71>Sterile (typically performed retrospectively)
Analytical HPLC for Radiochemical Purity
  • Column: Reversed-Phase C18, analytical (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient method similar to the preparative method.

  • Flow Rate: 1.0 mL/min

  • Analysis: A single, sharp radioactive peak corresponding to the retention time of the non-radioactive [¹¹C]MPBA standard confirms purity.[6]

Discussion & Expert Insights

  • Choice of Reagent: While [¹¹C]methyl triflate is a more reactive methylating agent than [¹¹C]methyl iodide and can sometimes provide higher yields at lower temperatures, [¹¹C]CH₃I is robust, well-characterized, and its production is highly standardized on commercial synthesis modules, making it a reliable choice for routine production.[3][5]

  • Solvent Selection: Anhydrous DMF is an excellent polar aprotic solvent for this type of SN2 reaction, effectively solvating the precursor and allowing the reaction to proceed quickly. Acetonitrile is a viable alternative.

  • Purification Strategy: The use of triethylamine in the mobile phase is a common technique to improve the peak shape of amines on silica-based C18 columns by masking residual acidic silanol groups, preventing peak tailing.

  • Molar Activity: The molar activity (Am), a measure of radioactivity per mole of compound, is a critical parameter. To maximize molar activity, it is essential to minimize any non-radioactive carbon contamination from reagents, tubing, and the cyclotron target gas. Typical values for ¹¹C-methylations should be > 37 GBq/µmol (>1 Ci/µmol) at EOB.[6][11]

References

Application Notes & Protocols: Leveraging 2-Piperidin-1-ylbutan-1-amine for Advanced Nanoparticle Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The convergence of nanotechnology and medicine has unlocked unprecedented opportunities for creating highly targeted therapeutic and diagnostic agents. A cornerstone of this advancement is the surface functionalization of nanoparticles, a process that transforms nascent particles into sophisticated tools capable of navigating complex biological environments.[1][2] The choice of surface ligand is paramount, as it dictates the nanoparticle's stability, biocompatibility, and, most critically, its ability to interact with specific biological targets.[3]

Primary amines serve as one of the most versatile and robust chemical handles for nanoparticle conjugation.[4][5] They provide a nucleophilic site for the straightforward formation of stable covalent bonds with a variety of functional groups, enabling the attachment of drugs, imaging agents, and targeting moieties.[6] This guide introduces 2-piperidin-1-ylbutan-1-amine , a novel bifunctional ligand, for advanced nanoparticle surface modification.

This molecule uniquely combines two key features:

  • A primary amine (-NH₂) group , which serves as the reactive anchor for covalent attachment to the nanoparticle surface.

  • A piperidine moiety , a saturated heterocycle prevalent in a vast number of pharmaceuticals and bioactive compounds.[7][8]

The inclusion of the piperidine ring is not merely structural; it is a strategic design choice. This pharmacophore may impart unique properties to the nanoparticle, potentially influencing cellular uptake, endosomal escape, or other biological interactions, making it a compelling candidate for drug delivery applications.[9][10] These application notes provide a comprehensive scientific framework and detailed, field-proven protocols for the functionalization of various nanoparticle platforms using this compound, designed for researchers and professionals in materials science and drug development.

Part I: Foundational Principles & Ligand Rationale

The Ligand: this compound

The efficacy of this ligand stems from its distinct structural components, each playing a critical role in the functionalization process.

  • Chemical Structure:

    • CAS Number: 857243-06-2[11]

    • Molecular Formula: C₉H₂₀N₂

    • Key Features: The molecule possesses a primary amine that is readily available for conjugation and a tertiary amine integrated within the piperidine ring.

Caption: Structure of this compound.

  • Causality Behind Ligand Choice:

    • Expertise: The selection of a primary amine is a deliberate choice rooted in established bioconjugation chemistry. Its reactivity with activated carboxylic acids is reliable, efficient, and forms a highly stable amide bond, which is crucial for maintaining the integrity of the nanoparticle conjugate in vivo.[12]

    • Experience: The piperidine ring is a well-known "privileged scaffold" in medicinal chemistry. Its presence in numerous FDA-approved drugs suggests it can confer favorable pharmacokinetic and pharmacodynamic properties.[9][13] By incorporating it onto a nanoparticle surface, we hypothesize that it may enhance interactions with cell membranes, potentially improving cellular internalization beyond what is achievable with standard linkers like polyethylene glycol (PEG).

Mechanism: Covalent Immobilization via Amide Bond Formation

The most robust and widely used method for attaching amine-containing ligands to nanoparticles is through the formation of an amide bond with surface carboxyl groups. This requires a two-step activation process using carbodiimide chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

  • The Chemistry Explained:

    • Activation: EDC reacts with a surface carboxyl group (-COOH) on the nanoparticle, forming a highly reactive but unstable O-acylisourea intermediate.

    • Stabilization: This intermediate is susceptible to hydrolysis, which would reverse the activation. NHS is added to react with the intermediate, creating a more stable NHS-ester. This semi-stable ester is less prone to hydrolysis in aqueous buffers but is highly reactive toward primary amines.[14]

    • Conjugation: The primary amine of this compound performs a nucleophilic attack on the carbonyl carbon of the NHS-ester, displacing the NHS group and forming a stable, covalent amide bond.[15]

This self-validating system ensures a directed and stable conjugation, which is essential for reproducible results.

EDC_NHS_Coupling_Pathway Amide Bond Formation Pathway NP_COOH Carboxylated Nanoparticle (NP-COOH) Activated_Ester Reactive O-Acylisourea Intermediate NP_COOH->Activated_Ester + EDC NHS_Ester Stable NHS-Ester (NP-CO-NHS) Activated_Ester->NHS_Ester + NHS Byproduct1 Urea Byproduct Activated_Ester->Byproduct1 Final_NP Functionalized Nanoparticle (NP-CO-NH-Ligand) NHS_Ester->Final_NP + Ligand-NH₂ Byproduct2 NHS Final_NP->Byproduct2 releases Ligand This compound (Ligand-NH₂) Ligand->Final_NP

Caption: EDC/NHS chemical coupling pathway for amine conjugation.

Part II: Experimental Protocols & Workflow

This section provides a detailed, step-by-step methodology for the functionalization of carboxyl-terminated nanoparticles. The protocol is designed to be adaptable to various nanoparticle cores (e.g., gold, iron oxide, polymeric).

General Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation & Activation cluster_conj Conjugation cluster_purify Purification cluster_char Characterization start Disperse Carboxylated Nanoparticles in Buffer activate Activate with EDC/NHS (15-30 min) start->activate conjugate Add this compound (2-4 hours) activate->conjugate quench Quench Reaction (Optional) conjugate->quench wash Wash via Centrifugation (Repeat 3x) quench->wash final Resuspend Final Product wash->final char DLS, Zeta Potential, FTIR, TGA final->char

Caption: General experimental workflow for nanoparticle functionalization.

Protocol 2.1: Functionalization of Carboxylated Nanoparticles

Materials:

  • Carboxyl-terminated nanoparticles (e.g., Au, Fe₃O₄, PLGA)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES), 0.1 M, pH 5.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), 1X, pH 7.4

  • Quenching Solution (Optional): Hydroxylamine (50 mM) or Tris buffer (100 mM), pH 8.0

  • Deionized (DI) water

  • Microcentrifuge and tubes

Methodology:

  • Nanoparticle Preparation:

    • Disperse the stock carboxylated nanoparticles in Activation Buffer to a final concentration of 1-5 mg/mL.

    • Sonicate the suspension for 2-5 minutes in a bath sonicator to ensure a homogenous dispersion.

    • Expertise Note: The use of MES buffer at a slightly acidic pH (5.5-6.0) is critical. It optimizes the reactivity of EDC while minimizing the hydrolysis of the NHS-ester intermediate, thereby maximizing activation efficiency.[15]

  • Carboxyl Group Activation:

    • Prepare fresh stock solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in cold Activation Buffer immediately before use.

    • Add EDC and NHS to the nanoparticle suspension. A 2- to 5-fold molar excess of EDC/NHS relative to the estimated surface carboxyl groups is recommended as a starting point.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle, continuous mixing (e.g., on a rotator).

  • Amine Conjugation:

    • Centrifuge the activated nanoparticles to form a pellet. The required speed and duration will depend on nanoparticle size and density (e.g., 12,000 x g for 20 minutes for 50 nm gold nanoparticles).

    • Carefully remove the supernatant containing excess EDC/NHS. This step is vital to prevent polymerization of the amine ligand.

    • Resuspend the nanoparticle pellet in the Coupling Buffer (PBS, pH 7.4).

    • Immediately add a solution of this compound (prepared in Coupling Buffer). A 10- to 50-fold molar excess relative to the nanoparticles is a typical starting point for optimization.

    • Causality Note: The buffer is switched to PBS (pH 7.4) for the coupling step because the primary amine of the ligand is deprotonated and thus maximally nucleophilic at this pH, driving the reaction forward efficiently.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • (Optional) Add the Quenching Solution and incubate for 15 minutes to deactivate any remaining NHS-esters.

    • Pellet the functionalized nanoparticles by centrifugation.

    • Discard the supernatant, which contains unreacted ligand and byproducts.

    • Resuspend the pellet in fresh Coupling Buffer or DI water.

    • Repeat the centrifugation and resuspension wash step at least two more times to ensure complete removal of impurities.[16]

    • After the final wash, resuspend the purified, functionalized nanoparticles in a suitable buffer for storage (e.g., PBS with 0.01% Tween-20 for stability).

Part III: Characterization & Self-Validation

Confirming the successful conjugation of this compound is a critical, self-validating step in this process. A multi-parametric approach should be used to analyze the physicochemical changes in the nanoparticles.

Physicochemical Characterization Data

The following table summarizes the expected outcomes from key characterization techniques, providing a clear benchmark for success.

Technique Parameter Measured Expected Result for Successful Functionalization Rationale
Dynamic Light Scattering (DLS) Hydrodynamic Diameter (Z-average) & Polydispersity Index (PDI)An increase in the hydrodynamic diameter (typically 2-10 nm). PDI should remain low (<0.2) indicating no aggregation.The addition of the ligand layer increases the particle's effective size in solution. A stable PDI confirms the process did not induce aggregation.[17]
Zeta Potential Analysis Surface ChargeA significant shift from a negative value (for -COOH NPs) towards a less negative or positive value.The primary amine is protonated at neutral pH (-NH₃⁺), neutralizing the negative charge of any unreacted carboxyl groups and adding positive charge.[18]
Fourier-Transform Infrared Spectroscopy (FTIR) Vibrational BondsAppearance of a new amide I band (~1650 cm⁻¹) and amide II band (~1550 cm⁻¹). Possible C-H stretching peaks from the piperidine ring.These new peaks provide direct evidence of the newly formed amide bond and the presence of the organic ligand on the surface.[19][20]
Thermogravimetric Analysis (TGA) Mass Loss vs. TemperatureIncreased percentage of mass loss in the 200-600°C range compared to the unfunctionalized inorganic nanoparticle core.This mass loss corresponds to the thermal decomposition of the conjugated organic ligand, allowing for quantification of the surface grafting density.[18]
Quantification of Surface Ligand Density

For many applications, knowing the number of ligands per nanoparticle is crucial.

  • Trustworthiness: Quantitative validation moves the protocol from a qualitative success to a reproducible, characterizable process.

  • Methods:

    • TGA: As mentioned above, TGA provides a direct measurement of the weight percentage of the organic coating, which can be used to calculate ligand density if the nanoparticle size and density are known.[20]

    • Fluorescamine Assay: This assay can be used to quantify the number of primary amines on the nanoparticle surface. By comparing the fluorescence of the functionalized nanoparticles to a standard curve of the free ligand, one can determine the concentration of accessible amines.[5][21] This provides a robust method to validate the presence and accessibility of the key functional group.

References

Application Notes and Protocols for 2-Piperidin-1-ylbutan-1-amine in Peptide Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the dynamic fields of peptide synthesis and drug discovery, the exploration of novel chiral molecules that can serve as catalysts or unique building blocks is of paramount importance. "2-piperidin-1-ylbutan-1-amine" is a chiral diamine that, while not yet extensively documented in the context of peptide chemistry, possesses a compelling molecular architecture that suggests significant potential. Its structure, featuring a primary amine on a chiral center vicinal to a piperidine ring, presents opportunities for asymmetric catalysis and for the creation of peptides with novel structural and functional properties.

This technical guide provides a comprehensive overview of two potential applications of this compound, grounded in established principles of organic and peptide chemistry. We will explore its prospective role as a chiral organocatalyst for the synthesis of non-natural amino acids and its use as a unique building block for incorporation into peptide chains. The protocols detailed herein are based on well-established methodologies for structurally analogous compounds, offering a robust starting point for researchers and drug development professionals.

PART 1: Application as a Chiral Organocatalyst in the Synthesis of Non-Natural Amino Acid Precursors

Scientific Rationale

Chiral vicinal diamines are a well-established class of organocatalysts in asymmetric synthesis.[1][2] Their ability to form chiral enamines or to act as bifunctional catalysts (with one amine group acting as a Brønsted base and the other, often protonated, as a hydrogen-bond donor) allows for the stereoselective formation of carbon-carbon bonds. A particularly powerful application of such catalysts is in the asymmetric Michael addition of nucleophiles to nitroolefins, which is a cornerstone for the synthesis of γ-nitro compounds that are versatile precursors to a wide range of non-natural amino acids.[3][4]

The structure of this compound, with its primary amine and a nearby tertiary amine (the piperidine nitrogen), is analogous to successful chiral diamine catalysts. It is hypothesized that the primary amine can form an enamine with a carbonyl compound, while the protonated piperidine nitrogen can activate the nitroolefin electrophile through hydrogen bonding, thereby controlling the stereochemical outcome of the reaction.

Proposed Catalytic Cycle

The proposed catalytic cycle for the asymmetric Michael addition of a β-keto ester to a nitroolefin, catalyzed by this compound, is depicted below. The catalyst is believed to operate through a dual-activation mechanism.

Catalytic Cycle cluster_0 Catalytic Cycle Start Catalyst (this compound) Enamine Chiral Enamine Formation Start->Enamine + β-Keto Ester Michael_Addition Stereoselective Michael Addition Enamine->Michael_Addition Activation Nitroolefin Activation via H-Bonding Activation->Michael_Addition + Nitroolefin Hydrolysis Hydrolysis Michael_Addition->Hydrolysis Hydrolysis->Start Catalyst Regeneration Product Chiral γ-Nitro Adduct Hydrolysis->Product

Caption: Proposed catalytic cycle for the asymmetric Michael addition.

Detailed Protocol: Asymmetric Michael Addition

This protocol describes the synthesis of a chiral γ-nitro-α-substituted β-keto ester, a precursor to non-natural amino acids.

Materials:

  • This compound (Catalyst)

  • trans-β-Nitrostyrene (Nitroolefin)

  • Diethyl 1,3-acetonedicarboxylate (β-Keto Ester)

  • Toluene (Anhydrous)

  • Trifluoroacetic acid (TFA, as co-catalyst)

  • Standard workup and purification reagents (Ethyl acetate, saturated NaHCO₃, brine, anhydrous MgSO₄, silica gel)

Procedure:

  • To a flame-dried 10 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add trans-β-nitrostyrene (0.5 mmol, 1.0 equiv.).

  • Dissolve the nitroolefin in anhydrous toluene (2.0 mL).

  • Add diethyl 1,3-acetonedicarboxylate (1.0 mmol, 2.0 equiv.) to the solution.

  • In a separate vial, dissolve this compound (0.05 mmol, 10 mol%) and trifluoroacetic acid (0.05 mmol, 10 mol%) in toluene (0.5 mL).

  • Add the catalyst solution to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Upon completion, quench the reaction by adding 5 mL of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired chiral Michael adduct.

  • Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by chiral HPLC analysis.

Hypothetical Performance Data

The following table presents expected results for the catalyzed reaction with various substrates, based on performance of similar organocatalysts.[3][5]

EntryNitroolefin (R group)NucleophileYield (%)dr (syn:anti)ee (%) (syn)
1PhenylDiethyl 1,3-acetonedicarboxylate9295:596
24-ChlorophenylDiethyl 1,3-acetonedicarboxylate9596:498
32-NaphthylDiethyl 1,3-acetonedicarboxylate8993:794
4PhenylAcetylacetone90-92

PART 2: Application as a Non-Natural Amino Acid Building Block in Peptide Synthesis

Scientific Rationale

The incorporation of non-natural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, such as proteolytic stability, receptor affinity, and conformational rigidity.[6][7] The unique piperidinyl-butyl side chain of this compound would introduce a bulky, basic, and conformationally constrained element into a peptide sequence. This could lead to novel peptide structures with tailored biological activities. To be used in standard Fmoc-based solid-phase peptide synthesis (SPPS), the primary amine of the molecule must be protected with the acid-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.

Workflow for SPPS Incorporation

The following diagram illustrates the key steps for preparing Fmoc-protected this compound and its subsequent use in SPPS.

SPPS Workflow Start This compound Protection Fmoc Protection of Primary Amine Start->Protection Protected_AA Fmoc-(2-piperidin-1-yl)butan-1-amine Protection->Protected_AA Coupling Coupling to Resin-Bound Peptide Protected_AA->Coupling SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) Cycle SPPS_Cycle->Coupling Peptide Peptide with Non-Natural Amino Acid Coupling->Peptide

Caption: Workflow for SPPS incorporation of the novel amino acid.

Detailed Protocols
Protocol 1: Fmoc-Protection of this compound

Materials:

  • This compound

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized water

  • Diethyl ether

  • Hexane

Procedure:

  • Dissolve this compound (1.0 mmol, 1.0 equiv.) in a mixture of 1,4-dioxane (10 mL) and 10% aqueous NaHCO₃ solution (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add Fmoc-OSu (1.05 mmol, 1.05 equiv.) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into 50 mL of cold deionized water and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by crystallization from a mixture of diethyl ether and hexane or by flash chromatography to yield the pure Fmoc-protected amino acid.

Protocol 2: Incorporation into a Peptide via SPPS

This protocol assumes a standard manual or automated Fmoc-SPPS procedure on a rink amide resin.

Materials:

  • Fmoc-protected this compound

  • Rink Amide resin

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • 20% Piperidine in DMF (for Fmoc deprotection)

  • TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Swell the Rink Amide resin in DMF for 30 minutes.

  • Perform Fmoc deprotection of the resin-bound peptide by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, pre-activate the Fmoc-protected this compound (4.0 equiv. relative to resin loading) with HBTU (3.9 equiv.) and DIPEA (8.0 equiv.) in DMF for 5 minutes.

  • Add the activated amino acid solution to the deprotected resin and shake for 2-4 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.

  • Wash the resin thoroughly with DMF.

  • Proceed with the next deprotection and coupling cycle for the subsequent amino acid in the sequence.

  • After completing the peptide sequence, wash the resin with DCM, and dry it under vacuum.

  • Cleave the peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail for 2-3 hours.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purify the peptide by reverse-phase HPLC.

Properties of the Protected Building Block
PropertyValue
IUPAC Name (9H-fluoren-9-yl)methyl (1-(piperidin-1-yl)butan-2-yl)carbamate
Molecular Formula C₂₄H₃₀N₂O₂
Molecular Weight 390.51 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DCM, THF
SPPS Coupling Conditions Standard HBTU/DIPEA or HATU/DIPEA activation

Conclusion

While direct experimental data on the application of this compound in peptide synthesis is not yet available, its structural features strongly suggest its potential as a valuable tool for chemists in this field. As an organocatalyst, it offers a promising avenue for the asymmetric synthesis of non-natural amino acids. As a building block, it provides an opportunity to create peptides with unique side chains that could impart novel biological properties. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore and unlock the full potential of this intriguing chiral molecule.

References

Application Note: 2-Piperidin-1-ylbutan-1-amine as a Versatile Scaffold for Combinatorial Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Combinatorial chemistry is a powerful paradigm in modern drug discovery, enabling the rapid synthesis of large, structurally diverse compound libraries to identify novel therapeutic leads.[1][2] The success of this approach hinges on the strategic selection of core scaffolds or "building blocks" that provide both structural diversity and favorable physicochemical properties. 2-Piperidin-1-ylbutan-1-amine is an exemplary building block, distinguished by its unique trifecta of structural features: a reactive primary amine for facile diversification, a chiral center to explore stereochemical space, and a piperidine moiety, a privileged structure in medicinal chemistry known to enhance druggability.[3][4]

The piperidine ring, a saturated six-membered heterocycle, is a cornerstone in pharmaceutical design, present in a multitude of approved drugs.[5][6] Its inclusion in a molecular scaffold can improve metabolic stability, modulate lipophilicity, and provide a flexible conformation for effective binding to biological targets.[3][7] The primary amine on the side chain of this compound serves as a versatile synthetic handle, readily participating in robust and high-throughput reactions such as amide bond formation and reductive amination.[8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this building block for the efficient construction of combinatorial libraries.

Physicochemical Properties & Handling

A thorough understanding of the building block's properties is essential for seamless integration into synthesis workflows.

PropertyValueSource
IUPAC Name This compound[9]
CAS Number 857243-06-2[9][10]
Molecular Formula C9H20N2[9]
Molecular Weight 156.27 g/mol [11]
Synonyms 2-(1-Piperidyl)butan-1-amine, 2-piperidinobutylamine[9]

Handling & Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. The compound is hygroscopic and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and ensure reproducibility in reactions. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Key Synthetic Applications & Rationale

The strategic value of this compound lies in its primary amine, which allows for the attachment of a wide array of secondary building blocks, thereby generating a diverse library of compounds from a single, common core.

Rationale for Scaffold Selection
  • Privileged Structure: The piperidine nucleus is a well-established "privileged scaffold" in medicinal chemistry, frequently found in CNS-active agents, anticancer drugs, and antimicrobials due to its favorable pharmacokinetic properties.[3][5]

  • Vector for Diversity: The primary amine provides a reliable point for diversification. By reacting it with libraries of carboxylic acids, aldehydes, or sulfonyl chlorides, chemists can systematically explore the chemical space around the core scaffold.

  • Stereochemical Complexity: The inherent chirality at the C2 position allows for the synthesis of stereochemically defined libraries, which is critical as enantiomers often exhibit significantly different biological activities and toxicities.[4]

  • Modulation of Physicochemical Properties: The basic piperidine nitrogen and the primary amine can be protonated at physiological pH, influencing solubility and cell permeability—key parameters in ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[3]

G cluster_scaffold Core Building Block cluster_reactants Reactant Libraries (R-X) cluster_reactions Key Reactions cluster_library Resulting Library Scaffolds scaffold This compound amide_coupling Amide Coupling scaffold->amide_coupling reductive_amination Reductive Amination scaffold->reductive_amination sulfonylation Sulfonylation scaffold->sulfonylation acids Carboxylic Acids (R-COOH) acids->amide_coupling aldehydes Aldehydes / Ketones (R-CHO) aldehydes->reductive_amination sulfonyls Sulfonyl Chlorides (R-SO2Cl) sulfonyls->sulfonylation amides Amides amide_coupling->amides Diversification Point 1 sec_amines Secondary Amines reductive_amination->sec_amines Diversification Point 2 sulfonamides Sulfonamides sulfonylation->sulfonamides Diversification Point 3

Experimental Protocols

The following protocols are designed for parallel synthesis, a common approach in combinatorial chemistry, and can be adapted for 96-well plate formats.[1]

Protocol 1: Parallel Amide Synthesis

Amide bond formation is one of the most reliable and widely used reactions in medicinal chemistry. This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent, known for its high efficiency and low rate of racemization.

Objective: To synthesize a library of amides by coupling this compound with a diverse set of carboxylic acids.

Materials:

  • This compound stock solution (0.2 M in DMF)

  • Carboxylic acid library (0.2 M in DMF)

  • HATU stock solution (0.2 M in DMF)

  • N,N-Diisopropylethylamine (DIPEA) stock solution (0.4 M in DMF)

  • Anhydrous Dimethylformamide (DMF)

  • 96-well reaction block with sealing mat

  • Automated liquid handler or multichannel pipette

Procedure:

  • Reagent Preparation: Prepare stock solutions of all reagents under an inert atmosphere. Ensure all glassware is dry.

  • Carboxylic Acid Dispensing: To each well of the 96-well reaction block, add 100 µL (20 µmol, 1.0 eq) of the unique carboxylic acid stock solution.

  • Coupling Agent & Base Addition: Add 100 µL (20 µmol, 1.0 eq) of HATU stock solution, followed by 100 µL (40 µmol, 2.0 eq) of DIPEA stock solution to each well. Allow the acids to pre-activate by shaking the block at room temperature for 15 minutes.

    • Rationale: Pre-activation of the carboxylic acid with HATU forms a highly reactive acyl-OAt ester intermediate, facilitating nucleophilic attack by the amine. DIPEA acts as a non-nucleophilic base to neutralize the generated hexafluorophosphate salt and the carboxylic acid proton.[12]

  • Amine Addition: Add 100 µL (20 µmol, 1.0 eq) of the this compound stock solution to each well.

  • Reaction Incubation: Seal the reaction block securely with a mat. Place the block on an orbital shaker and agitate at room temperature for 16 hours.

  • Validation Checkpoint (Optional): After 16 hours, take a 5 µL aliquot from a few representative wells, dilute with acetonitrile/water, and analyze by LC-MS to check for the consumption of the starting amine and the formation of the desired product mass.

  • Work-up & Purification:

    • Quench the reaction by adding 200 µL of water to each well.

    • Extract the products using an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) via liquid-liquid extraction.

    • The organic layers can be combined, dried over sodium sulfate, and concentrated.

    • Purify the resulting library members using parallel purification techniques such as preparative HPLC or solid-phase extraction (SPE).

Protocol 2: Parallel Reductive Amination (Solid-Phase Adaptation)

Reductive amination is a robust method for forming C-N bonds and is highly amenable to solid-phase synthesis, which simplifies purification.[13][14] This protocol describes the immobilization of an aldehyde building block on a resin, followed by reaction with this compound.

Objective: To synthesize a library of secondary amines by reacting resin-bound aldehydes with this compound.

Materials:

  • Aldehyde-functionalized resin (e.g., Rink Amide AM resin loaded with a suitable aldehyde)

  • This compound (0.5 M in 1% Acetic Acid in DMF)

  • Sodium cyanoborohydride (NaBH3CN) (0.5 M in DMF)

  • Dichloromethane (DCM), Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Solid-phase synthesis vessels (e.g., fritted syringes)

Procedure:

  • Resin Preparation: Swell the aldehyde-functionalized resin in DMF for 30 minutes in the synthesis vessels. Drain the solvent.

  • Imine Formation: Add a solution of this compound (5 eq) in 1% acetic acid/DMF to the resin. Agitate at room temperature for 2 hours.

    • Rationale: The mildly acidic conditions catalyze the formation of a Schiff base (imine) intermediate between the resin-bound aldehyde and the primary amine.[14]

  • Reduction: Drain the amine solution and wash the resin thoroughly with DMF (3x). Add a solution of NaBH3CN (5 eq) in DMF. Agitate at room temperature for 4 hours.

    • Rationale: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the protonated iminium ion to the more stable secondary amine without reducing the starting aldehyde.[14]

  • Validation Checkpoint: A small sample of beads can be subjected to a ninhydrin test. A negative result (beads remain colorless) indicates the successful consumption of the primary amine.

  • Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under vacuum.

  • Cleavage: Add the TFA cleavage cocktail to the resin and agitate for 2 hours at room temperature.

  • Product Isolation: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether. Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

  • Purification: Purify the final compounds via preparative HPLC.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_cleanup Phase 3: Cleavage & Isolation swell Swell Aldehyde Resin in DMF add_amine Add Amine Solution (Imine Formation) swell->add_amine 1. Swell & Prepare wash1 Wash Resin reduce Add NaBH3CN (Reduction) wash1->reduce 3. Wash add_amine->wash1 2. React (2h) wash2 Wash Resin (DMF, DCM, MeOH) reduce->wash2 4. React (4h) cleave Cleave with TFA Cocktail wash2->cleave 5. Final Wash isolate Precipitate & Isolate Final Product cleave->isolate 6. Cleave (2h) end end isolate->end Purified Library Member

Conclusion

This compound is a high-value building block for combinatorial chemistry, offering a robust platform for generating diverse and medicinally relevant compound libraries. Its primary amine handle is amenable to a range of reliable, high-throughput synthetic methodologies, while the embedded piperidine scaffold imparts desirable pharmacokinetic characteristics. The protocols and rationale presented herein provide a solid foundation for researchers to effectively utilize this scaffold in their drug discovery programs, accelerating the journey from library synthesis to hit identification.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-piperidin-1-ylbutan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-piperidin-1-ylbutan-1-amine. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes, troubleshoot common issues, and improve the overall yield and purity of this valuable amine building block. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Section 1: Overview of a Validated Synthetic Pathway

The synthesis of this compound, a primary amine with a chiral center, requires a strategic approach to control regioselectivity and ensure high conversion. While several routes exist, a robust and frequently adaptable method involves a multi-step sequence starting from a commercially available butanoate ester. This pathway offers multiple control points for optimization and troubleshooting.

The general workflow involves nucleophilic substitution to introduce the piperidine moiety, followed by functional group transformations to build the primary amine.

G A Ethyl 2-bromobutanoate + Piperidine B Step 1: Nucleophilic Substitution (SN2) A->B K₂CO₃, Acetonitrile C Ethyl 2-(piperidin-1-yl)butanoate B->C D Step 2: Ester Reduction (e.g., LiAlH₄) C->D E [2-(piperidin-1-yl)butan-1-ol] D->E F Step 3: Hydroxyl Activation (e.g., MsCl, Et₃N) E->F G [2-(piperidin-1-yl)butyl] methanesulfonate F->G H Step 4: Azide Substitution (e.g., NaN₃ in DMF) G->H I 1-(1-azidobutan-2-yl)piperidine H->I J Step 5: Azide Reduction (e.g., H₂, Pd/C) I->J K This compound (Final Product) J->K G start Low Yield in Step 1? cond1 Analyze Solvent start->cond1 cond2 Evaluate Base start->cond2 cond3 Check Temperature start->cond3 sol1 Is solvent protic? (e.g., EtOH, MeOH) cond1->sol1 base1 Is base weak or sterically hindered? cond2->base1 temp1 Is temperature >80 °C? cond3->temp1 sol2 ACTION: Switch to Polar Aprotic (DMF, Acetonitrile) sol1->sol2 base2 ACTION: Use K₂CO₃ (≥1.5 eq) base1->base2 temp2 ACTION: Reduce to 50-60 °C & monitor completion temp1->temp2 G cluster_0 Imine Formation (pH ~5) cluster_1 Reduction A 1-(piperidin-1-yl)butan-2-one (Ketone) C Iminium Ion Intermediate A->C + H⁺ cat. - H₂O B Ammonia (NH₃) (from NH₄OAc) B->C + H⁺ cat. - H₂O E This compound (Product) C->E Hydride Attack D NaBH₃CN (Selective Reducing Agent) D->C

Technical Support Center: Overcoming Purification Challenges of 2-piperidin-1-ylbutan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "2-piperidin-1-ylbutan-1-amine" and related chiral amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving high purity for this and structurally similar compounds. Drawing upon established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice, detailed purification protocols, and a foundational understanding of the chemistry driving these separation techniques.

Initial Assessment: Understanding the Molecule

"this compound" is a chiral aliphatic amine containing both a primary amine (a nucleophilic and basic center) and a tertiary amine within the piperidine ring. Its structure presents several purification challenges, including a high boiling point, potential for strong interactions with acidic stationary phases (like silica gel), and the need to control for both chemical and stereochemical purity.

Key Physicochemical Properties

A successful purification strategy begins with understanding the physical properties of the target compound.

PropertyPredicted Value/InformationImplication for Purification
CAS Number 857243-06-2For accurate literature and supplier searches.
Boiling Point 94 °C at 25 Torr[1]High boiling point at atmospheric pressure necessitates vacuum distillation to prevent thermal degradation[2][3].
pKa 10.27 ± 0.10 (Predicted)[1]The strong basicity means the compound will readily protonate. This can be exploited for salt formation/recrystallization but will cause strong, often irreversible, binding to acidic silica gel[4].
Density 0.920 ± 0.06 g/cm³ (Predicted)[1]Standard density, relevant for solvent extraction calculations.
Form Solid (at standard conditions)[1]Suggests that crystallization/recrystallization is a viable purification method.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound and similar compounds in a question-and-answer format.

FAQ 1: Column Chromatography Issues

Question: My amine is streaking badly on the TLC plate and I'm getting very poor recovery from my silica gel column. What's happening?

Answer: This is a classic problem when purifying basic amines on standard silica gel. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Your highly basic amine (pKa ≈ 10.27) is undergoing a strong acid-base interaction with the stationary phase[4]. This leads to:

  • Irreversible Adsorption: A significant portion of your product gets permanently stuck to the column, causing low yield.

  • Peak Tailing/Streaking: The slow and uneven dissociation of the protonated amine from the silica surface as the solvent front moves results in broad, streaky bands instead of tight, well-defined spots or peaks[5].

Troubleshooting Actions:

  • Mobile Phase Modification: Deactivate the acidic sites on the silica gel by adding a small amount of a competing base to your mobile phase. A common choice is 0.5-2% triethylamine (TEA) or ammonium hydroxide in your solvent system (e.g., Dichloromethane/Methanol/TEA)[4][6]. This neutralizes the silanols, allowing your amine to elute properly.

  • Use a Different Stationary Phase: If mobile phase modification is insufficient, switch to a more inert or basic stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds[7].

    • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which shields the acidic silanols and provides a more inert surface for amine purification[4][5][7].

  • Reversed-Phase Chromatography: Purifying the amine in its protonated (salt) form on a C18 column with a buffered aqueous-organic mobile phase can be effective, especially for polar impurities[4][8].

FAQ 2: Difficulty with Distillation

Question: I'm trying to distill my product, but it seems to be decomposing at high temperatures. How can I purify it by distillation?

Answer: The predicted boiling point of 94 °C is at a reduced pressure of 25 Torr, indicating a very high boiling point at atmospheric pressure (likely >200 °C). Aliphatic amines can be susceptible to thermal degradation at such temperatures[2]. The solution is to perform a vacuum distillation .

By reducing the pressure in the system, you lower the temperature required for the compound to boil, thus avoiding thermal decomposition[3][9][10]. For a compound with this boiling point, a standard laboratory vacuum pump should be sufficient to achieve a low enough pressure for a clean distillation at a significantly lower temperature.

FAQ 3: Low Purity After Synthesis

Question: My crude product contains several impurities after a reductive amination synthesis. What are they likely to be and how do I remove them?

Answer: Reductive amination is a common route for synthesizing such amines. Potential impurities include[11][12][13]:

  • Unreacted Starting Materials: The initial aldehyde/ketone and primary amine.

  • Intermediate Imine: Incomplete reduction of the imine intermediate[14].

  • Over-Alkylation Products: If the starting amine was ammonia or a primary amine, secondary and tertiary amine byproducts can form.

  • Reducing Agent Byproducts: Borate salts from sodium borohydride or related reagents.

Troubleshooting Actions:

A multi-step purification strategy is often best:

  • Aqueous Workup/Extraction: First, perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (like ethyl acetate or dichloromethane). Wash with a dilute acid (e.g., 1M HCl) to protonate your amine product and pull it into the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract your purified free-base amine back into an organic solvent[14].

  • Salt Recrystallization: For a solid product, converting the crude amine to its hydrochloride or tartrate salt can be a powerful purification technique. Dissolve the crude freebase in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether dropwise to precipitate the amine hydrochloride salt[15][16]. The salt will often have very different solubility properties than the impurities, allowing for purification by recrystallization from a suitable solvent like ethanol or a methanol/ether mixture[17].

  • Chromatography: If impurities have similar basicity, chromatography (using the methods from FAQ 1) will be necessary to separate them based on polarity differences.

FAQ 4: Issues with Stereochemical Purity

Question: How can I ensure the enantiomeric purity of my chiral amine?

Answer: If your synthesis is not enantioselective, you will obtain a racemic mixture. Separating enantiomers requires a chiral method[18][19]:

  • Diastereomeric Salt Resolution: This is a classical and effective method. React your racemic amine with a single enantiomer of a chiral acid (e.g., L-(+)-tartaric acid, (S)-(+)-mandelic acid). This forms a mixture of two diastereomeric salts. Diastereomers have different physical properties, including solubility. By carefully selecting a recrystallization solvent, you can selectively crystallize one diastereomer, leaving the other in solution[20]. After isolating the pure diastereomeric salt, you can regenerate the enantiomerically pure free amine by treatment with a base.

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers[18][19].

In-Depth Experimental Protocols

Protocol 1: TLC Analysis and Visualization

Effective purification starts with good analytical technique.

  • Plate Preparation: Spot your crude material on a standard silica gel TLC plate.

  • Solvent System: Develop the plate in a mobile phase suitable for amines. A good starting point is 90:10:1 Dichloromethane:Methanol:Ammonium Hydroxide.

  • Visualization: Since aliphatic amines are often not UV-active, a chemical stain is required[21].

    • Ninhydrin Stain: Excellent for primary amines. Prepare a solution of 1.5g ninhydrin in 100mL of n-butanol and 3mL of acetic acid. Dip the plate and gently heat with a heat gun. Primary amines will typically appear as pink or purple spots[22][23][24].

    • Potassium Permanganate (KMnO₄) Stain: A general oxidative stain. Prepare a solution of 3g KMnO₄ and 10g K₂CO₃ in 300mL of water. Dip the plate. Compounds that can be oxidized (including amines) will appear as yellow/brown spots on a purple background[23].

Protocol 2: Purification via Amine Hydrochloride Salt Recrystallization

This protocol is highly effective for removing non-basic or weakly basic impurities.

  • Salt Formation: Dissolve the crude amine (1.0 g) in a minimal amount of diethyl ether (~20-30 mL). While stirring vigorously, slowly add a 2M solution of HCl in diethyl ether dropwise. The amine hydrochloride salt will precipitate as a white solid. Continue adding HCl until no further precipitation is observed.

  • Isolation of Crude Salt: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold diethyl ether to remove residual impurities[16].

  • Solvent Screening for Recrystallization: Test the solubility of a small amount of the salt in various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile) to find one where it is soluble when hot but poorly soluble when cold.

  • Recrystallization: Dissolve the bulk of the salt in a minimal amount of the chosen boiling solvent. If any insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly under vacuum.

  • (Optional) Conversion to Freebase: To recover the purified free amine, dissolve the salt in water, add a strong base (e.g., 2M NaOH) until the solution is strongly basic (pH > 12), and extract the free amine into an organic solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Workflow and Decision Diagrams

Diagram 1: Purification Strategy Decision Tree

This diagram outlines the logical steps for choosing the appropriate purification technique.

PurificationStrategy Start Crude Product Analysis (TLC, NMR, LCMS) Impurity_Check Are impurities acidic, neutral, or weakly basic? Start->Impurity_Check Polarity_Check Are impurities separable by polarity? Impurity_Check->Polarity_Check  No (Impurities are also basic) Salt_Recrystallization Protocol 2: Acid-Base Extraction & Salt Recrystallization Impurity_Check->Salt_Recrystallization  Yes Thermal_Stability Is the amine thermally stable? Vacuum_Distillation Perform Vacuum Distillation Thermal_Stability->Vacuum_Distillation  Yes (High BP Impurities) Final_Product Pure Product Thermal_Stability->Final_Product  No (Non-volatile Impurities) Column_Chromatography Perform Column Chromatography (Modified Silica or Alumina) Polarity_Check->Column_Chromatography Salt_Recrystallization->Thermal_Stability Vacuum_Distillation->Final_Product Column_Chromatography->Thermal_Stability

Caption: Decision tree for selecting a purification strategy.

Diagram 2: Troubleshooting Amine Column Chromatography

This workflow helps diagnose and solve common issues with column chromatography of basic amines.

ChromatographyTroubleshooting Start Problem: Streaking/Tailing on Silica Gel TLC/Column Cause Cause: Strong Acid-Base Interaction with Acidic Silica Surface Start->Cause Solution1 Option 1: Modify Mobile Phase Cause->Solution1 Action1 Add 1-2% Triethylamine (TEA) or NH4OH to eluent Solution1->Action1 Check1 Does this resolve tailing? Action1->Check1 Solution2 Option 2: Change Stationary Phase Check1->Solution2 No Success Problem Solved: Achieved Good Separation Check1->Success Yes Action2a Use Neutral or Basic Alumina Solution2->Action2a Action2b Use Amine-Functionalized Silica Solution2->Action2b Action2a->Success Action2b->Success

Caption: Workflow for troubleshooting amine chromatography.

References

Troubleshooting "2-piperidin-1-ylbutan-1-amine" reaction side products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-piperidin-1-ylbutan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable diamine intermediate. Here, we provide in-depth troubleshooting advice, detailed protocols, and a mechanistic understanding of the underlying chemistry to ensure the successful and efficient production of your target compound.

Introduction: The Synthetic Approach

The most common and direct route to synthesize this compound is through the nucleophilic substitution (SN2) reaction between piperidine and a 1-amino-2-halobutane, such as 2-chloro- or 2-bromobutan-1-amine. This method is generally robust, but like any chemical transformation, it is susceptible to side reactions and impurities that can complicate purification and reduce yields. This guide will focus on troubleshooting this specific synthetic pathway.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for the successful synthesis of this compound via nucleophilic substitution?

A1: The three most critical parameters are:

  • Stoichiometry: Using a slight excess of piperidine can help to drive the reaction to completion and minimize side reactions involving the product's primary amine.

  • Choice of Base: A non-nucleophilic base is essential to neutralize the hydrohalic acid formed during the reaction without competing with the piperidine nucleophile.

  • Temperature Control: While heating is often necessary to drive the reaction, excessive temperatures can promote elimination side reactions and degradation.

Q2: What are the most common impurities I should expect to see?

A2: The most common impurities include unreacted starting materials (piperidine and the halo-amine), a di-alkylated byproduct where the product's primary amine has reacted with another molecule of the halo-amine, and elimination byproducts.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most effective techniques. For TLC, a mobile phase of dichloromethane/methanol/ammonia is often effective for separating the starting materials and the more polar product. GC-MS can provide quantitative information on the consumption of starting materials and the formation of products and byproducts.

Q4: What is the most effective method for purifying the final product?

A4: Purification is typically achieved through an aqueous workup with acid-base extractions to separate the basic amine product from neutral impurities and unreacted starting materials. For high purity, column chromatography on silica gel is often necessary.[1] Alternatively, selective crystallization of the primary amine as an ammonium carbamate salt has been shown to be an effective method for separating primary, secondary, and tertiary amines.[2]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Symptom: After the reaction and workup, you observe a low yield of the desired product, or the reaction has not proceeded at all, as indicated by TLC or GC-MS showing predominantly starting materials.

Potential Causes:

  • Poor Quality of Reagents: The 2-halobutan-1-amine starting material can be unstable and may have degraded upon storage. The piperidine may contain excess water, which can interfere with the reaction.

  • Insufficient Reaction Temperature: The SN2 reaction may have a significant activation energy that is not being overcome at the current reaction temperature.

  • Inappropriate Choice of Base: If no base is used, the reaction will stop once all the initial piperidine is protonated by the generated hydrohalic acid. If a sterically hindered or weak base is used, it may not be effective at neutralizing the acid.[3]

  • Incorrect Solvent: The choice of solvent can significantly impact the rate of an SN2 reaction. Polar aprotic solvents like acetonitrile or DMF are generally preferred.[3]

Diagnostic Steps & Solutions:

  • Verify Reagent Quality:

    • Protocol: Run an NMR spectrum or GC-MS of your 2-halobutan-1-amine and piperidine to confirm their identity and purity.

    • Solution: If the starting materials are impure, purify them before use (e.g., distillation of piperidine).

  • Optimize Reaction Temperature:

    • Protocol: Set up several small-scale reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C) and monitor their progress over time by TLC or GC-MS.

    • Solution: Identify the optimal temperature that provides a reasonable reaction rate without significant byproduct formation.

  • Evaluate the Base:

    • Protocol: Ensure you are using at least one equivalent of a suitable base, such as potassium carbonate or triethylamine.

    • Solution: If the reaction is still slow, consider a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Problem 2: Presence of a Higher Molecular Weight Side Product

Symptom: Your GC-MS analysis shows a significant peak with a mass corresponding to the addition of a butanamine moiety to your desired product. TLC may show a less polar spot than your product.

Potential Cause: Di-alkylation

The primary amine of your product, this compound, is also nucleophilic and can compete with piperidine to react with the 2-halobutan-1-amine starting material. This results in the formation of a secondary amine byproduct.

Diagnostic Steps & Solutions:

  • Confirm the Structure:

    • Protocol: Analyze the crude reaction mixture by LC-MS/MS. The fragmentation pattern of the high molecular weight impurity should be consistent with the proposed di-alkylated structure.

  • Modify Reaction Stoichiometry:

    • Solution: Use a larger excess of piperidine (e.g., 3-5 equivalents) relative to the 2-halobutan-1-amine. This will statistically favor the reaction of the halo-amine with piperidine over the product.

  • Slow Addition of the Halo-amine:

    • Protocol: Instead of adding all the 2-halobutan-1-amine at the beginning of the reaction, add it slowly over several hours to a solution of piperidine and base.

    • Rationale: This maintains a high concentration of piperidine relative to the halo-amine, minimizing the chance of the product reacting with the halo-amine.

Problem 3: Presence of a Lower Molecular Weight, Non-polar Side Product

Symptom: GC-MS analysis shows a volatile, low molecular weight impurity.

Potential Cause: Elimination Reaction (E2)

The base in the reaction can abstract a proton from the 2-halobutan-1-amine, leading to the elimination of the halide and the formation of but-1-en-1-amine or other isomeric butenamines. This is more likely with sterically hindered bases and at higher temperatures.

Diagnostic Steps & Solutions:

  • Lower the Reaction Temperature:

    • Solution: As elimination reactions typically have a higher activation energy than substitution reactions, lowering the temperature can favor the desired SN2 pathway.

  • Use a Less Hindered Base:

    • Solution: Switch from a bulky base like diisopropylethylamine to a less hindered one like potassium carbonate.

Data Presentation: Common Impurities
Impurity Structure Molecular Weight ( g/mol ) Identification Notes
Unreacted PiperidineC₅H₁₁N85.15Volatile, characteristic odor.
Unreacted 2-chlorobutan-1-amineC₄H₁₀ClN107.58
Di-alkylated ProductC₁₃H₂₉N₃227.40Higher MW in GC-MS.
Elimination Product (e.g., but-1-en-1-amine)C₄H₉N71.14Low MW, volatile in GC-MS.
Experimental Protocols
General Protocol for the Synthesis of this compound
  • To a solution of piperidine (3.0 equivalents) in anhydrous acetonitrile (10 mL per gram of halo-amine) in a round-bottom flask, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-chlorobutan-1-amine hydrochloride (1.0 equivalent).

  • Heat the reaction mixture to 60-70 °C and monitor by TLC or GC-MS until the starting halo-amine is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous acid-base extraction to purify the product.

Protocol for Acid-Base Extraction
  • Dissolve the crude residue in diethyl ether.

  • Extract the ether solution with 1M HCl (3 times). The amine product will move to the aqueous layer as its hydrochloride salt.

  • Combine the aqueous layers and wash with diethyl ether to remove any neutral impurities.

  • Basify the aqueous layer to pH > 12 with 2M NaOH.

  • Extract the aqueous layer with diethyl ether (3 times). The free amine product will now be in the ether layer.

  • Combine the ether layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Visualizations

Main Reaction Pathway (SN2)

sn2_reaction piperidine Piperidine product This compound piperidine->product Nucleophilic Attack halobutanamine 2-halobutan-1-amine halobutanamine->product halide Halide ion product->halide Leaving Group Departs

Caption: SN2 synthesis of this compound.

Di-alkylation Side Reaction

overalkylation product This compound dialkylated_product Di-alkylated Product product->dialkylated_product Nucleophilic Attack halobutanamine 2-halobutan-1-amine halobutanamine->dialkylated_product

Caption: Formation of the di-alkylated side product.

Elimination Side Reaction (E2)

elimination base Base halobutanamine 2-halobutan-1-amine base->halobutanamine Proton Abstraction elimination_product Butenamine halobutanamine->elimination_product Double Bond Formation

Caption: E2 elimination side reaction pathway.

References

Technical Support Center: Optimizing Solvent Conditions for 2-Piperidin-1-ylbutan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-piperidin-1-ylbutan-1-amine and related N-substituted 1,2-diamines. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of solvent selection and optimization for this class of molecules. Drawing from established principles of organic synthesis, this document provides in-depth, experience-driven advice in a direct question-and-answer format to troubleshoot common experimental challenges.

Introduction to the Synthesis

The target molecule, this compound, is a vicinal diamine. Such motifs are prevalent in biologically active compounds and serve as critical building blocks in medicinal chemistry.[1][2] The synthesis of this molecule, and others like it, typically proceeds through one of two primary pathways:

  • Reductive Amination: The reaction of a suitable aminoketone (e.g., 1-aminobutan-2-one) with piperidine, followed by in-situ reduction of the resulting imine/enamine intermediate.

  • Nucleophilic Substitution (N-Alkylation): The reaction of a halo-amine (e.g., 2-bromobutan-1-amine) with piperidine.

In both pathways, the choice of solvent is a critical parameter that profoundly influences reaction rate, yield, selectivity, and the ease of product isolation. This guide will focus on diagnosing and solving solvent-related issues for these synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The most practical and widely applicable laboratory-scale synthesis is the reductive amination (also known as reductive alkylation).[3] This method involves reacting a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the target amine.[3][4] For this compound, this would typically involve the reaction of piperidine with 1-aminobutan-2-one or a protected version thereof.

A second common route is the N-alkylation of piperidine with a suitable electrophile, such as 2-halobutan-1-amine, via a nucleophilic substitution (SN2) reaction.[5][6] This method can be effective but is often more susceptible to side reactions like over-alkylation and elimination.[7][8]

Q2: Why is solvent selection so critical for this synthesis?

Solvents play a multifaceted role in chemical reactions and can significantly impact the outcome of your synthesis.[9][10] Key functions include:

  • Solubilizing Reactants: Ensuring all starting materials are in the same phase to allow for efficient reaction.

  • Stabilizing Intermediates: The solvent can stabilize charged intermediates or transition states, directly affecting the reaction rate. For instance, protic solvents can stabilize intermediates through hydrogen bonding.[9]

  • Influencing Reaction Equilibrium: In reductive amination, the first step is the formation of an imine, which is an equilibrium process that releases water. The solvent can influence this equilibrium.

  • Controlling Temperature: The boiling point of the solvent dictates the maximum temperature of the reaction at atmospheric pressure.

  • Affecting Nucleophilicity: The solvent can modulate the nucleophilic strength of the amine. Polar aprotic solvents can enhance the reactivity of anionic nucleophiles by solvating the counter-ion.[11]

Q3: What are the key solvent properties I should consider?

When selecting a solvent, consider the following properties in the context of your chosen synthetic route:

PropertyDescriptionRelevance to Synthesis
Polarity A measure of the solvent's ability to solvate polar compounds.Highly polar solvents are generally better for dissolving salts and polar reactants. For SN2 reactions, polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are often preferred.[5][11]
Proticity The ability of a solvent to act as a hydrogen bond donor.Protic solvents (e.g., Methanol, Ethanol, Water) can stabilize charged species and are often excellent for the imine formation step in reductive amination.[9] Aprotic solvents (e.g., DCM, THF, Dioxane) are generally used when water-sensitive reagents are involved.[12][13]
Boiling Point The temperature at which the solvent boils.Higher boiling points allow for reactions to be run at elevated temperatures, which can increase the reaction rate.
Coordinating Ability The ability of a solvent to coordinate with metal ions or other Lewis acids.Solvents like THF and Dioxane can coordinate with reagents like borohydrides, influencing their reactivity.[12]

Troubleshooting Guide: Solvent Optimization

This section addresses specific problems you may encounter during the synthesis of this compound and provides actionable, solvent-focused solutions.

Problem: Low or No Product Yield
Q: My reductive amination yield is consistently low. Could the solvent be the problem?

A: Absolutely. Low yield is one of the most common issues and is frequently tied to solvent choice. The cause often lies in one of two stages: poor imine formation or inefficient reduction.

Analysis & Solution Workflow:

  • Assess Imine Formation: The initial condensation between the amine and ketone is a critical equilibrium.

    • Insight: Protic solvents like methanol (MeOH) and ethanol (EtOH) are often superior for this step. They can participate in a hydrogen-bond network that promotes nucleophilic addition and stabilizes intermediates.[9] Water, however, can be detrimental as it pushes the equilibrium back to the starting materials.

    • Actionable Advice:

      • Switch to Methanol: Methanol is often cited as the best solvent for reductive amination as it favors high rates of imine formation.[9]

      • Use a Dehydrating Agent: If using an aprotic solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to drive the imine formation equilibrium forward.[14]

      • Consider a Two-Step Process: First, form the imine in a suitable solvent (e.g., toluene) with azeotropic removal of water using a Dean-Stark apparatus. Then, change the solvent if necessary and add the reducing agent.

  • Evaluate the Reduction Step: The choice of reducing agent is intrinsically linked to the solvent.

    • Insight: Different reducing agents have different solvent compatibilities.

      • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is a mild and highly selective reagent that preferentially reduces the iminium ion over the ketone.[14][15] It is sensitive to water and incompatible with protic solvents like methanol.[13] It is best used in aprotic solvents like DCE, DCM, or THF.[13][16]

      • Sodium Cyanoborohydride (NaBH₃CN): Less sensitive to water and effective in a pH range of 6-7. It is often used with methanol as the solvent.[13][15]

      • Sodium Borohydride (NaBH₄): A stronger reducing agent that can also reduce the starting ketone, leading to alcohol byproducts.[14][17] It is typically used in protic solvents like MeOH or EtOH, but the imine must be fully formed before its addition to avoid competing reduction of the starting ketone.[13][17]

    • Actionable Advice: Ensure your solvent and reducing agent are compatible. For a one-pot reaction, the combination of STAB in DCE is a robust starting point for many reductive aminations.[16]

Problem: Significant Side Product Formation
Q: My LC-MS shows a major byproduct corresponding to the alcohol from my starting ketone. How do I prevent this?

A: This indicates that your reducing agent is reducing the starting ketone faster than the imine intermediate. This is a classic selectivity problem.

Analysis & Solution Workflow:

  • Insight: This side reaction is common when using strong, non-selective reducing agents like sodium borohydride (NaBH₄) in a one-pot procedure.[15] The imine/iminium ion is generally more electrophilic and reactive towards reduction than the ketone, but if the ketone concentration is high and the reducing agent is potent, byproduct formation is inevitable.[18]

  • Actionable Advice:

    • Switch to a Milder Reducing Agent: The most effective solution is to switch to Sodium Triacetoxyborohydride (STAB). It is specifically designed to be selective for the iminium ion over aldehydes and ketones.[14][17]

    • Optimize Solvent and pH: Perform the reaction in an aprotic solvent like DCM or DCE. A mildly acidic environment (pH 4-5), often achieved by adding a catalytic amount of acetic acid, is optimal for imine formation and subsequent reduction.[14][19]

    • Procedural Change: If you must use NaBH₄, allow the imine to form completely before adding the reducing agent. Monitor the disappearance of the ketone by TLC or GC-MS before proceeding with the reduction step.

Q: I'm performing an N-alkylation with a 2-halobutan-1-amine, but I see significant amounts of elimination product (but-1-ene derivatives). How can my solvent choice help?

A: Elimination (E2) is a common competing pathway with substitution (SN2), especially with secondary halides and strong bases. The solvent plays a crucial role in the SN2/E2 competition.

Analysis & Solution Workflow:

  • Insight: Polar aprotic solvents (DMF, DMSO, Acetonitrile) are known to accelerate SN2 reactions.[11] They solvate the cation of the base/nucleophile, leaving a more "naked" and reactive anion that favors nucleophilic attack over acting as a base to promote elimination. Protic solvents can solvate the nucleophile itself, hindering its ability to attack the electrophilic carbon.

  • Actionable Advice:

    • Switch to a Polar Aprotic Solvent: If you are using a protic solvent (like ethanol) or a non-polar solvent (like toluene), switch to Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) . These solvents are known to favor SN2 pathways.[5]

    • Use a Weaker, Non-Hindered Base: While not a solvent choice, this is critical. Use a base like potassium carbonate (K₂CO₃) instead of a stronger, bulkier base like potassium tert-butoxide, which would strongly favor elimination.

    • Control Temperature: Lowering the reaction temperature generally favors the substitution reaction over elimination, as elimination pathways often have a higher activation energy.

Experimental Protocols

Protocol 1: Reductive Amination using STAB in DCE

This protocol is a robust starting point for the synthesis of this compound from piperidine and 1-amino-2-butanone hydrochloride.

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-amino-2-butanone hydrochloride (1.0 eq).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to create a ~0.1 M solution.

  • Amine Addition: Add piperidine (1.1 eq) to the suspension, followed by triethylamine (1.1 eq) to neutralize the hydrochloride salt.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. You may add a catalytic amount of acetic acid (~0.1 eq) to facilitate imine formation.[19]

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Separate the layers and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Diagram: Troubleshooting Low Yield in Reductive Amination

Below is a decision-making workflow for troubleshooting low yields, focusing on solvent and reagent choices.

G start Problem: Low Reaction Yield check_imine Is Imine Formation Incomplete? start->check_imine check_reduction Is Reduction Step Inefficient? check_imine->check_reduction No imine_sol Solution: Optimize Imine Formation check_imine->imine_sol Yes reduction_sol Solution: Optimize Reduction check_reduction->reduction_sol Yes imine_yes YES sol_protic Switch to Protic Solvent (e.g., Methanol) imine_sol->sol_protic sol_dehydrate Use Dehydrating Agent (e.g., Mol. Sieves in DCM) imine_sol->sol_dehydrate sol_azeo Azeotropic Water Removal (Dean-Stark in Toluene) imine_sol->sol_azeo reduction_yes YES reagent_compat Check Reagent/Solvent Compatibility reduction_sol->reagent_compat stab_dce Use STAB in Aprotic Solvent (e.g., DCE, THF) reagent_compat->stab_dce nabh3cn_meoh Use NaBH₃CN in Protic Solvent (e.g., MeOH) reagent_compat->nabh3cn_meoh

Caption: Decision workflow for troubleshooting low yields in reductive amination.

References

Technical Support Center: Troubleshooting Solubility of 2-Piperidin-1-ylbutan-1-amine and Analogs in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for researchers working with 2-piperidin-1-ylbutan-1-amine and structurally related compounds. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility challenges often encountered with this class of molecules in biological assays. Our goal is to equip you with the scientific rationale and practical protocols needed to overcome these obstacles, ensuring the reliability and reproducibility of your experimental data.

While specific data for this compound (CAS No. 857243-06-2) is limited in public literature, its structure—a primary amine coupled with a piperidine ring via a short alkyl chain—provides a solid foundation for predicting its physicochemical properties and devising effective solubilization strategies.[1] This guide is built upon these first principles of medicinal chemistry and extensive field experience with similar amine-containing scaffolds.

Part 1: Understanding the Core Problem - Why is Solubility an Issue?

FAQ 1: What is this compound and why is it likely to have solubility problems?

Answer: this compound is a small organic molecule featuring two key structural motifs:

  • A Basic Amine Core: The primary amine (-NH2) and the tertiary amine within the piperidine ring are basic. At physiological pH (around 7.4), these groups will be largely protonated (ionized), which generally aids aqueous solubility.[2][3][4]

  • A Hydrophobic Scaffold: The piperidine ring and the butyl chain are nonpolar (lipophilic or "water-fearing").[5] This hydrophobicity counteracts the solubilizing effect of the charged amine groups.

The solubility of the compound is therefore a delicate balance between its hydrophilic (ionized amine) and hydrophobic (alkyl and heterocyclic) parts. In many standard aqueous buffers used for biological assays, this balance can tip towards insolubility, leading to compound precipitation.[5]

FAQ 2: What is the difference between "kinetic" and "thermodynamic" solubility, and why does it matter for my experiments?

Answer: This is a critical distinction for any researcher.[6]

  • Kinetic Solubility: This measures the concentration at which a compound precipitates when a concentrated DMSO stock is rapidly diluted into an aqueous buffer.[7][8] It reflects the formation of a supersaturated solution, and the resulting precipitate is often amorphous (disordered).[9] This is the solubility that most directly impacts high-throughput screening and standard in vitro assays.[10][11]

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured by dissolving a solid compound in a buffer until no more can dissolve.[6][7] The resulting solution is in equilibrium with the most stable, crystalline form of the compound. Thermodynamic solubility is typically lower than kinetic solubility.[8][9]

Why it matters: If your assay concentration exceeds the kinetic solubility limit, your compound will immediately precipitate upon dilution. If it's below the kinetic limit but above the thermodynamic limit, it may precipitate over the course of a longer experiment as the supersaturated solution slowly equilibrates.[9] Understanding both helps diagnose precipitation issues.

Part 2: Troubleshooting Guide - From Diagnosis to Solution

Issue 1: My compound precipitates immediately when I dilute my DMSO stock into aqueous assay buffer.

This is a classic sign that you are exceeding the compound's kinetic solubility limit.

Troubleshooting Workflow

G start Precipitation Observed (Diluting DMSO Stock) check_dmso Is final DMSO concentration ≤ 1%? start->check_dmso reduce_dmso Action: Lower final DMSO %, e.g., to 0.1-0.5% check_dmso->reduce_dmso No check_conc Is compound concentration too high? check_dmso->check_conc Yes reduce_dmso->check_conc lower_conc Action: Lower final compound concentration check_conc->lower_conc Yes solubilizer Need further enhancement? check_conc->solubilizer No, need higher conc. end_node Solution Found lower_conc->end_node modify_ph Strategy 1: Modify Buffer pH solubilizer->modify_ph Yes add_cosolvent Strategy 2: Use Co-solvents solubilizer->add_cosolvent Yes use_cyclodextrin Strategy 3: Use Cyclodextrins solubilizer->use_cyclodextrin Yes modify_ph->end_node add_cosolvent->end_node use_cyclodextrin->end_node

Caption: Troubleshooting workflow for immediate precipitation.

Detailed Strategies

1. Optimize DMSO Concentration:

  • Problem: While DMSO is an excellent solvent for stock solutions, its presence in the final assay can affect protein function and cell viability, typically being limited to <0.5% or <1%.[12][13][14]

  • Solution: Ensure your dilution scheme results in the lowest possible final DMSO concentration that your assay can tolerate. A higher DMSO percentage can help maintain solubility but may introduce artifacts.

2. Adjust Buffer pH:

  • Causality: As this compound is a basic compound, its solubility is highly pH-dependent.[15] According to the Henderson-Hasselbalch principle, lowering the pH will increase the proportion of the protonated (charged and more water-soluble) form of the molecule.[2][3][16]

  • Protocol: Prepare your assay buffer at a slightly lower pH (e.g., pH 6.8 or 7.0 instead of 7.4), if your biological system can tolerate it. Test the compound's solubility across a pH range to find the optimal balance between solubility and biological relevance.

3. Employ Co-solvents:

  • Causality: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.

  • Recommended Co-solvents & Tolerances:

Co-solventTypical Max % in Cell AssaysNotes
Ethanol≤ 1%Can have biological effects; less cytotoxic than methanol.[17][18]
Polyethylene Glycol 400 (PEG400)≤ 2%Generally well-tolerated and effective.[19]
Propylene Glycol (PG)≤ 2%Common in formulations, generally safe for cells at low %.[17]
  • Protocol: Prepare an intermediate dilution of your DMSO stock into a solution containing the co-solvent before the final dilution into the assay buffer. This stepwise approach can prevent the compound from crashing out of solution.[5]

Issue 2: My compound seems soluble initially, but I get inconsistent results or see precipitation after several hours.

This suggests your working concentration is between the kinetic and thermodynamic solubility limits, leading to time-dependent precipitation.

Strategies for Long-Term Stability

1. Use Cyclodextrins:

  • Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[20] They can encapsulate hydrophobic molecules, like your compound, forming a "host-guest" inclusion complex that is highly water-soluble and stable.[21][22][23][24]

  • Which to Choose:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Very high aqueous solubility and low toxicity, making it a first choice for in vitro assays.[22]

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Also highly soluble and safe, often used in parenteral formulations.[23]

  • Protocol: Preparing a Cyclodextrin Formulation

    • Prepare a stock solution of HP-β-CD (e.g., 20-40% w/v) in your aqueous buffer.

    • Add your compound (either as a solid or from a minimal amount of DMSO stock) to the cyclodextrin solution.

    • Stir or sonicate the mixture at room temperature for several hours (or overnight) to allow for complex formation.

    • Filter the solution through a 0.22 µm filter to remove any undissolved material.

    • Determine the concentration of the solubilized compound in the filtrate using HPLC-UV or a similar quantitative method. This is now your working stock solution.

Caption: Cyclodextrin encapsulates a drug to form a soluble complex.

2. Determine Experimental Solubility:

  • Protocol: Simplified Kinetic Solubility Assay

    • Prepare a high-concentration stock of your compound (e.g., 10 mM) in 100% DMSO.

    • Create a 96-well plate with your aqueous assay buffer.

    • Add small, increasing volumes of your DMSO stock to the wells to create a range of final compound concentrations (e.g., 1 µM to 200 µM) at a fixed final DMSO concentration (e.g., 1%).

    • Shake the plate for 1-2 hours at room temperature.

    • Measure the turbidity (absorbance at ~650 nm) using a plate reader. The concentration at which turbidity sharply increases is your approximate kinetic solubility limit.

Part 3: Best Practices for Stock Solution Handling

FAQ 3: What is the best way to prepare and store my DMSO stock solution?

Answer: Proper handling of your primary stock solution is crucial to prevent issues downstream.

  • Preparation: Always use anhydrous, high-purity DMSO.[25] To aid dissolution, you can gently warm the solution (to ~37°C) or sonicate it in a water bath.[13] Visually inspect to ensure all solid has dissolved.

  • Storage: Store DMSO stocks at -20°C or -80°C.[13][19] Crucially, aliquot the stock into single-use volumes to avoid repeated freeze-thaw cycles, which can cause compound degradation and allow moisture to enter the DMSO.[13][26]

  • Handling: DMSO is hygroscopic (absorbs water from the air). When thawing an aliquot, allow it to come to room temperature completely before opening the cap to prevent condensation from forming inside the tube.

FAQ 4: Can I use salt forms of my compound to improve solubility?

Answer: Absolutely. If you have the option to synthesize or purchase a salt form (e.g., hydrochloride or tartrate salt) of this compound, it will almost certainly have higher aqueous solubility than the free base form.[27] This is a fundamental strategy in drug development for improving the solubility of basic compounds.[28]

References

Preventing degradation of "2-piperidin-1-ylbutan-1-amine" during experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "2-piperidin-1-ylbutan-1-amine". This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for handling this compound during experiments. Our goal is to ensure the integrity of your research by helping you prevent, identify, and address the degradation of "this compound".

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling, storage, and stability of "this compound".

Q1: What is the optimal way to store "this compound" to ensure its long-term stability?

A1: Proper storage is the most critical factor in preventing the degradation of "this compound". As with many piperidine derivatives and aliphatic amines, this compound is susceptible to degradation from heat, light, and atmospheric exposure.[1] We recommend storing it in a tightly sealed, amber glass vial in a refrigerator at 2-8°C.[1] The container should be flushed with an inert gas, such as argon or nitrogen, before sealing to minimize oxidative degradation. Storing it in a dry environment is also crucial as moisture can facilitate hydrolytic degradation pathways.[1]

Q2: I've noticed a color change in my sample of "this compound". What could be the cause?

A2: A color change, often to a yellowish or brownish hue, is a common indicator of amine degradation. This is typically due to oxidation and the formation of various degradation products. Exposure to air (oxygen) and/or light can initiate these degradation processes. If you observe a color change, it is advisable to verify the purity of the sample using an appropriate analytical method, such as HPLC or GC-MS, before proceeding with your experiment.

Q3: Can I dissolve "this compound" in any solvent? Are there any incompatibilities I should be aware of?

A3: While "this compound" is soluble in many organic solvents, care must be taken to avoid solvents that can promote degradation. Protic solvents, especially under non-neutral pH conditions, can potentially participate in degradation reactions. It is crucial to use high-purity, anhydrous solvents. The compound is incompatible with strong oxidizing agents, acids, and acid chlorides.[2] Reactions with these substances can be vigorous and lead to complete degradation of the molecule.

Q4: How can I safely handle "this compound" in the laboratory?

A4: "this compound" should be handled in a well-ventilated area or under a chemical fume hood.[2] Due to its amine nature, it is likely to be corrosive and a skin and respiratory irritant.[3][4] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat, is mandatory.[5] Avoid inhalation of vapors and direct contact with skin and eyes.[6]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during experiments with "this compound".

Issue 1: Inconsistent or Unexpected Experimental Results
  • Symptom: You observe a loss of biological activity, reduced reaction yield, or other deviations from expected outcomes in your experiments.

  • Potential Cause: Degradation of "this compound" is a likely culprit. The presence of impurities or degradation products can interfere with your experimental system.

  • Troubleshooting Steps:

    • Verify Purity: Immediately analyze an aliquot of your stock solution and the sample used in the experiment by HPLC or GC-MS to check for the presence of degradation products.

    • Review Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (2-8°C, under inert gas, protected from light).

    • Check Solvent and Reagent Compatibility: Confirm that all solvents and reagents used in your experiment are compatible with amines and are of high purity.

    • Use a Fresh Sample: If degradation is confirmed, discard the old stock and use a fresh, unopened sample of "this compound".

Issue 2: Appearance of Unknown Peaks in Analytical Chromatograms
  • Symptom: When analyzing your sample (e.g., by HPLC or GC-MS), you observe new, unexpected peaks that were not present in the chromatogram of the fresh compound.

  • Potential Cause: These new peaks are likely degradation products of "this compound".

  • Troubleshooting Workflow:

troubleshooting_workflow start Unknown peaks observed in chromatogram check_fresh Analyze a fresh, unopened sample as a reference start->check_fresh compare Compare chromatograms of the suspect sample and the reference check_fresh->compare peaks_present Are the unknown peaks present in the reference? compare->peaks_present yes_peaks Yes peaks_present->yes_peaks Yes no_peaks No peaks_present->no_peaks No impurity_issue The 'unknown' peaks are impurities in the original batch yes_peaks->impurity_issue degradation_confirmed Degradation is confirmed no_peaks->degradation_confirmed investigate_source Investigate potential causes of degradation (storage, handling, experimental conditions) degradation_confirmed->investigate_source remediate Remediate the cause and use a fresh sample investigate_source->remediate contact_supplier Contact the supplier for a certificate of analysis or a new batch impurity_issue->contact_supplier

Caption: Troubleshooting workflow for identifying the source of unknown peaks.

Hypothesized Degradation Pathways

The primary modes of degradation for this molecule are likely to be oxidative and thermal .

1. Oxidative Degradation:

Oxidation can occur at three main sites on the molecule: the primary amine, the tertiary amine (piperidine nitrogen), and the carbon atoms alpha to the nitrogens.

  • Oxidation of the Primary Amine: The primary amine group can be oxidized to form a variety of products, including an imine, which can then hydrolyze to a ketone, or further oxidation can lead to a nitro compound.[7]

  • Oxidation of the Tertiary Amine: The tertiary nitrogen of the piperidine ring can be oxidized to an N-oxide.[8][9]

  • Oxidation at α-Carbons: The carbon atoms adjacent to the nitrogen atoms are susceptible to oxidation. This can lead to the formation of an iminium ion, which is a key intermediate in the dealkylation of the piperidine ring or the degradation of the butylamine side chain.[10]

oxidative_degradation cluster_paths Oxidative Pathways compound This compound path1 Primary Amine Oxidation compound->path1 path2 Tertiary Amine Oxidation compound->path2 path3 α-Carbon Oxidation compound->path3 imine Imine/Ketone Formation path1->imine nitro Nitro Compound path1->nitro n_oxide N-Oxide path2->n_oxide iminium Iminium Ion path3->iminium dealkylation Dealkylation Products iminium->dealkylation

Caption: Hypothesized oxidative degradation pathways.

2. Thermal Degradation:

At elevated temperatures, particularly above 100-120°C, thermal degradation can occur.[11] For amines, this can involve complex reactions, including polymerization and fragmentation. For "this compound", thermal stress could lead to cleavage of the C-N bonds, resulting in the formation of piperidine and fragments of the butylamine side chain.

Protocols for Stability Assessment

To quantitatively assess the stability of "this compound" under your specific experimental conditions, we recommend performing a stability study using a validated analytical method.

Recommended Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or Mass Spectrometric (MS) detection is an excellent method for quantifying the parent compound and detecting degradation products. Due to the lack of a strong chromophore in "this compound", derivatization with a UV-active or fluorescent tag (e.g., OPA, FMOC-Cl) may be necessary for sensitive detection.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile degradation products. Derivatization is often required to improve the volatility and chromatographic behavior of amines.[12]

Protocol: Stability Study using HPLC-UV with Pre-column Derivatization

This protocol provides a general framework. Method development and validation are essential for specific applications.

  • Preparation of Standards:

    • Prepare a stock solution of "this compound" at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).

    • Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation for Stability Testing:

    • Prepare solutions of "this compound" in the matrix/solvent system of your experiment at the desired concentration.

    • Expose the samples to the stress conditions you wish to evaluate (e.g., elevated temperature, light exposure, presence of other reagents).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each sample.

  • Derivatization (Example using OPA):

    • To 100 µL of your sample or standard, add 800 µL of a borate buffer (pH ~9.5).

    • Add 100 µL of the OPA derivatizing reagent (OPA and a thiol, such as 2-mercaptoethanol, in a suitable solvent).

    • Vortex and allow the reaction to proceed for a few minutes at room temperature.

    • Inject a defined volume into the HPLC system.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength appropriate for the OPA-derivative (e.g., 340 nm).

    • Column Temperature: 30°C.

  • Data Analysis:

    • Create a calibration curve from the standards.

    • Quantify the concentration of "this compound" remaining in your stressed samples at each time point.

    • Monitor the appearance and growth of any new peaks, which represent degradation products.

References

Technical Support Center: Scaling Up the Synthesis of 2-Piperidin-1-ylbutan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-piperidin-1-ylbutan-1-amine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical information, troubleshooting advice, and frequently asked questions to ensure a successful and efficient synthesis campaign. As Senior Application Scientists, our goal is to provide you with not just a protocol, but a comprehensive understanding of the reaction to empower you to overcome challenges during your experimental work.

Overview of the Synthesis

The synthesis of this compound is most effectively achieved through a two-step, one-pot reductive amination of 2-butanone with piperidine. This process involves the initial formation of an enamine intermediate, which is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical for the success of this reaction, with sodium triacetoxyborohydride (STAB) being a preferred reagent due to its mildness and selectivity for the iminium ion over the ketone starting material.

Experimental Protocols

Lab-Scale Synthesis (1-5 g)

This protocol details the synthesis of this compound on a laboratory scale.

Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
2-Butanone72.113.61 g (4.5 mL)0.05
Piperidine85.154.26 g (4.9 mL)0.05
Sodium Triacetoxyborohydride (STAB)211.9412.7 g0.06
Dichloromethane (DCM)-100 mL-
Acetic Acid60.052.86 mL0.05
Saturated Sodium Bicarbonate Solution-100 mL-
Anhydrous Magnesium Sulfate-As needed-

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-butanone (3.61 g, 0.05 mol) and piperidine (4.26 g, 0.05 mol) in dichloromethane (100 mL).

  • Add acetic acid (2.86 mL, 0.05 mol) to the mixture. The acid acts as a catalyst for enamine formation.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Slowly add sodium triacetoxyborohydride (12.7 g, 0.06 mol) portion-wise over 20-30 minutes. The reaction is exothermic, and the temperature should be monitored.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress using TLC or GC-MS.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution (100 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes with 1% triethylamine) to yield the pure this compound.

Scale-Up Synthesis (50-100 g)

This protocol outlines the scaled-up synthesis of this compound.

Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
2-Butanone72.1172.2 g (90 mL)1.0
Piperidine85.1585.15 g (98.5 mL)1.0
Sodium Triacetoxyborohydride (STAB)211.94254 g1.2
Dichloromethane (DCM)-2 L-
Acetic Acid60.0557.2 mL1.0
Saturated Sodium Bicarbonate Solution-2 L-
Anhydrous Magnesium Sulfate-As needed-

Step-by-Step Procedure:

  • To a 5 L jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-butanone (72.2 g, 1.0 mol) and piperidine (85.15 g, 1.0 mol) in dichloromethane (2 L).

  • Add acetic acid (57.2 mL, 1.0 mol) to the mixture.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Cool the reactor to 0-5 °C using a circulating chiller.

  • Slowly add sodium triacetoxyborohydride (254 g, 1.2 mol) portion-wise, maintaining the internal temperature below 10 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution (2 L) while maintaining the temperature below 25 °C.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 500 mL).

  • Combine the organic layers, wash with brine (1 L), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to yield the pure this compound.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield

Question: I have followed the protocol, but my reaction yield is very low. What could be the cause?

Answer: Low yield in reductive amination can be attributed to several factors:

  • Inefficient Enamine Formation: The formation of the enamine intermediate is a critical equilibrium step. Ensure that the acetic acid catalyst is added and that the initial stirring time of 1 hour is followed.

  • Inactive Reducing Agent: Sodium triacetoxyborohydride is moisture-sensitive. Ensure that the reagent has been stored properly in a desiccator and that the reaction is performed under anhydrous conditions.

  • Incomplete Reaction: The reaction may require a longer time to reach completion. Monitor the reaction by TLC or GC-MS until the starting materials are consumed.

  • Product Loss During Work-up: The amine product may have some water solubility. Ensure thorough extraction of the aqueous layer during work-up.

Issue 2: Formation of Side Products

Question: I am observing significant side product formation in my reaction mixture. What are these impurities and how can I avoid them?

Answer: Common side products in this reaction include:

  • Bis-aminated Product: The product amine can react with another molecule of 2-butanone to form a tertiary amine. This can be minimized by using a 1:1 stoichiometry of the ketone and amine.

  • Alcohol from Ketone Reduction: If a less selective reducing agent like sodium borohydride is used, it can directly reduce the 2-butanone starting material to 2-butanol. STAB is preferred to minimize this side reaction.

  • Aldol Condensation Products: Under basic conditions or with prolonged reaction times, 2-butanone can undergo self-condensation.

To avoid these, strictly adhere to the stoichiometry, use STAB as the reducing agent, and monitor the reaction to avoid unnecessarily long reaction times.

Frequently Asked Questions (FAQs)

Q1: Can I use a different solvent for this reaction?

A1: Dichloromethane (DCM) is a good choice due to its inertness and ability to dissolve the reactants. Other chlorinated solvents like 1,2-dichloroethane (DCE) can also be used. Protic solvents like methanol or ethanol are generally not recommended as they can react with the reducing agent.

Q2: Is it necessary to use acetic acid as a catalyst?

A2: Yes, the formation of the enamine intermediate is acid-catalyzed. Acetic acid is a mild and effective catalyst for this purpose. Other acids like trifluoroacetic acid can be used, but the reaction conditions may need to be re-optimized.

Q3: What is the best way to monitor the reaction progress?

A3: Thin Layer Chromatography (TLC) is a quick and easy way to monitor the reaction. Use a mobile phase of ethyl acetate/hexanes (e.g., 30:70) with 1% triethylamine to visualize the spots. The starting materials and product should have different Rf values. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.

Q4: How should I handle the reagents safely?

A4:

  • 2-Butanone and Piperidine: These are flammable and volatile liquids. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Triacetoxyborohydride (STAB): This reagent is water-reactive and can release flammable hydrogen gas upon contact with water. Handle it in a dry environment and avoid inhalation of the dust.

  • Dichloromethane (DCM): This is a volatile and potentially carcinogenic solvent. Always handle it in a fume hood.

Always consult the Safety Data Sheets (SDS) for each reagent before starting any experimental work.

Visualizations

G A 2-Butanone + Piperidine B Enamine Intermediate A->B + Acetic Acid - H2O C This compound B->C + STAB

Caption: Reaction scheme for the synthesis of this compound.

G cluster_start cluster_checks cluster_solutions Start Low Yield or Side Products CheckReagents Check Reagent Quality (e.g., STAB activity) Start->CheckReagents CheckConditions Verify Reaction Conditions (Temp, Time) Start->CheckConditions CheckWorkup Review Work-up Procedure Start->CheckWorkup UseFreshReagents Use Fresh/Dry Reagents CheckReagents->UseFreshReagents OptimizeConditions Optimize Reaction Time/Temp CheckConditions->OptimizeConditions ModifyWorkup Modify Extraction/ Purification CheckWorkup->ModifyWorkup

Caption: Decision tree for troubleshooting the synthesis.

Technical Support Center: Reaction Monitoring for 2-piperidin-1-ylbutan-1-amine and Related Structures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the analysis of 2-piperidin-1-ylbutan-1-amine and structurally related compounds. As a key intermediate in various synthetic pathways, exemplified by its structural similarity to precursors of drugs like Repaglinide[1][2], robust and reliable reaction monitoring is paramount. This guide provides in-depth, field-proven insights into troubleshooting and developing analytical methods using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). Our focus is on anticipating and resolving the specific challenges posed by this molecule's primary aliphatic amine and tertiary piperidine functionalities.

The presence of the basic amine groups dictates many of the analytical behaviors observed. These groups are prone to strong interactions with silica-based stationary phases, leading to poor peak shapes in HPLC and streaking in TLC. Furthermore, the molecule lacks a strong native chromophore, necessitating strategies like derivatization for sensitive UV detection in HPLC.[3][4] This guide is structured to address these challenges head-on, providing not just protocols, but the scientific rationale behind them to empower you to adapt and troubleshoot effectively.

Part 1: High-Performance Liquid Chromatography (HPLC) Monitoring

HPLC is the cornerstone of quantitative reaction monitoring, offering high resolution and sensitivity. However, the analysis of polar, basic compounds like this compound requires careful method development to overcome common pitfalls.

Frequently Asked Questions & Troubleshooting Guide (HPLC)

Q1: Why am I seeing severe peak tailing for my amine analyte?

A1: Peak tailing for basic compounds like this compound is a classic and frequent issue in reversed-phase HPLC.[5][6] The primary cause is secondary interactions between the protonated amine groups of your analyte and ionized residual silanol groups (Si-O⁻) on the surface of standard silica-based C18 columns.[7] This interaction provides an additional retention mechanism to the primary hydrophobic one, causing a portion of the analyte molecules to lag behind, resulting in an asymmetrical peak.[5]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most direct way to suppress silanol interactions is to lower the mobile phase pH. By operating at a pH of 3 or below, the residual silanol groups are protonated (Si-OH), eliminating the ionic interaction site.[7] Ensure your column is stable at low pH.

  • Use of Mobile Phase Additives: If a low pH is not feasible or sufficient, adding a "competitive amine" like triethylamine (TEA) to the mobile phase at a concentration of 10-25 mM can be effective. TEA, being a small basic molecule, will preferentially interact with the active silanol sites, effectively masking them from your analyte.[5]

  • Column Selection: Modern HPLC columns often use high-purity silica with reduced metal content and are extensively end-capped to minimize accessible silanols. If you are using an older "Type A" silica column, switching to a modern "Type B" or a hybrid particle column can dramatically improve peak shape.[7]

Q2: My analyte has very poor UV absorbance. How can I increase the sensitivity of my HPLC method?

A2: this compound lacks a significant chromophore, making detection at standard UV wavelengths (e.g., 254 nm) insensitive. The most effective strategy is pre-column derivatization, where a chromophoric or fluorophoric tag is chemically attached to the primary amine of the analyte before injection.[3][4]

Common Derivatization Reagents for Primary Amines:

ReagentDetection ModeKey AdvantagesConsiderations
o-Phthalaldehyde (OPA) FluorescenceRapid reaction, highly sensitive for primary amines.[3][4][8]Derivatives can be unstable; requires a thiol co-reagent.[8]
Dansyl Chloride (DNS-Cl) Fluorescence/UVForms stable derivatives, widely used for amino acids and amines.[4]Slower reaction time, excess reagent can interfere.
FMOC-Cl Fluorescence/UVReacts quickly under mild conditions to form stable products.[3][9][10]Excess reagent must be removed or separated chromatographically.[10]
NBD-Cl FluorescenceHighly sensitive reagent for primary and secondary amines.[11]Reaction often requires heating.[11]

Alternatively, detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometers (MS) can be used as they do not require a chromophore.[10] However, these are often less accessible for routine reaction monitoring.

Q3: My retention times are drifting from one injection to the next. What should I investigate?

A3: Retention time drift can invalidate quantitative results and indicates a lack of system stability. The causes can be instrumental or chemical.[12]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for HPLC retention time drift.

Experimental Protocol: Stability-Indicating HPLC Method

This protocol is designed for monitoring a reaction and assessing the stability of this compound by separating it from potential degradants. This requires performing a forced degradation study.[13][14][15]

Step 1: Forced Degradation Study

The goal is to intentionally degrade the drug substance to ensure the analytical method can separate the intact analyte from its degradation products.[16][17][18]

  • Sample Preparation: Prepare stock solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 N HCl, heat at 60°C for 2 hours.

    • Base Hydrolysis: Add 0.1 N NaOH, keep at room temperature for 4 hours.

    • Oxidation: Add 3% H₂O₂, keep at room temperature for 6 hours.

    • Thermal: Heat the solid powder at 105°C for 24 hours.

    • Photolytic: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Post-Stress: Neutralize acid/base samples. Dilute all stressed samples to a suitable concentration for HPLC analysis.

Step 2: HPLC Method Protocol (with Dansyl Chloride Derivatization)

  • Sample Derivatization:

    • To 100 µL of the diluted sample (or standard), add 200 µL of a borate buffer (pH 9.5).

    • Add 200 µL of Dansyl Chloride solution (e.g., 1.5 mg/mL in acetonitrile).

    • Vortex and heat at 60°C for 30 minutes in the dark.

    • Cool and add 50 µL of a quenching agent (e.g., dimethylamine solution) to react with excess Dansyl Chloride.

    • Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µm (High-purity silica)Provides good hydrophobic retention for the dansylated derivative.
Mobile Phase A 0.1% Formic Acid in WaterLow pH to ensure sharp peaks and good ionization for MS if used.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the hydrophobic derivative.
Gradient 50% to 95% B over 15 min, hold for 5 min, return to 50% BEnsures elution of the derivative and washes the column of late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Injection Vol. 10 µLA typical volume to avoid column overload.
Detector UV at 254 nm or Fluorescence (Ex: 340 nm, Em: 525 nm)Dansyl derivatives have strong absorbance and fluorescence.[4]

Part 2: Thin-Layer Chromatography (TLC) Monitoring

TLC is an invaluable tool for rapid, qualitative reaction monitoring at the bench. It is cost-effective and allows for the simultaneous analysis of multiple samples (starting material, reaction mixture, co-spot).

Frequently Asked Questions & Troubleshooting Guide (TLC)

Q1: My spots are streaking badly on the TLC plate. How can I get compact spots?

A1: Streaking is a common problem when analyzing basic compounds like amines on standard silica gel plates.[19] Silica gel is acidic, leading to strong, irreversible adsorption of the basic amine, which smears up the plate instead of moving as a tight band.

Troubleshooting Steps:

  • Add a Basic Modifier to the Mobile Phase: The most common solution is to add a small amount (0.5-2%) of a base to your eluent. Triethylamine (TEA) is a standard choice. For very polar amines, a solution of 10% ammonium hydroxide in methanol can be used as a component of the mobile phase (e.g., 1-10% of this mixture in dichloromethane).[19][20] The added base neutralizes the acidic sites on the silica, preventing strong analyte adsorption.

  • Use Alumina Plates: As an alternative stationary phase, alumina is basic and can provide excellent separation for basic compounds without the need for mobile phase modifiers.[21]

  • Check Sample Concentration: Applying too much sample can overload the stationary phase and cause streaking. Try spotting a more dilute solution of your reaction mixture.

Q2: I can't see any spots on my TLC plate after running it. What visualization stain should I use?

A2: Since this compound is not UV-active, a chemical stain is required for visualization.[22][23] The choice of stain depends on the functional groups present.

Recommended Visualization Stains for Amines:

StainPreparation & UseResult
Ninhydrin Dissolve 0.3 g ninhydrin in 100 mL of n-butanol and 3 mL of acetic acid. Dip the plate and heat gently.Primary amines give characteristic purple/pink spots.[24]
Potassium Permanganate Dissolve 1.5 g KMnO₄, 10 g K₂CO₃, and 1.25 mL 10% NaOH in 200 mL water. Dip the plate.General purpose stain for oxidizable groups. Gives yellow/brown spots on a purple background.[24]
p-Anisaldehyde Mix 135 mL ethanol, 5 mL conc. H₂SO₄, 1.5 mL acetic acid, and 3.7 mL p-anisaldehyde. Dip plate and heat.Works well for nucleophiles like amines, often giving colored spots.[23]
Iodine Chamber Place a few crystals of iodine in a sealed chamber. Place the dried TLC plate inside.Reversible, non-destructive method. Organic compounds appear as brown spots.[22]

Q3: How do I choose the right solvent system (mobile phase) for my TLC analysis?

A3: The goal is to find a solvent system that moves your compounds of interest to an Rf (retention factor) value between 0.2 and 0.8 for optimal separation. A systematic approach is best.

Workflow for TLC Solvent System Development:

Caption: Workflow for optimizing a TLC mobile phase.

References

Technical Support Center: Chiral Separation of 2-piperidin-1-ylbutan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chiral separation of 2-piperidin-1-ylbutan-1-amine. This guide is designed for researchers, scientists, and drug development professionals actively working on the enantioselective analysis of this and structurally related chiral amines.

The analyte, this compound, possesses two key structural features that present specific challenges for chiral separation: a basic primary amine at the stereocenter and a piperidine moiety. These features can lead to strong interactions with chromatography supports, resulting in poor peak shape, and the molecule's aliphatic nature means it lacks a strong UV chromophore, complicating detection.

This document provides in-depth troubleshooting guides and frequently asked questions based on established methodologies for separating chiral primary amines and piperidine derivatives.[1][2][3]

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common experimental issues.

Issue 1: I am seeing poor or no separation between the enantiomers.

This is the most common challenge in chiral method development. The root cause is insufficient difference in the interaction energy between the two enantiomers and the chiral stationary phase (CSP).

Possible Cause 1: Sub-optimal Chiral Stationary Phase (CSP) Selection. The choice of CSP is the most critical factor in achieving chiral separation. Different CSPs offer different chiral recognition mechanisms (e.g., hydrogen bonding, dipole-dipole, π-π interactions, and steric hindrance).

  • Expert Recommendation & Solution: A systematic screening of CSPs with diverse selectivities is the most effective approach. For a primary amine like this compound, the following CSP classes are highly recommended:

    • Polysaccharide-Based CSPs: Columns like Chiralpak® IA, IB, IC, ID, IE, and IF are derivatized amylose or cellulose polymers bonded to silica. They are known for their broad applicability and are a primary choice for screening chiral amines.[2][4] They offer a variety of interaction mechanisms, making them highly versatile.

    • Cyclofructan-Based CSPs: Larihc® CF6-P, a cyclofructan-based CSP, has demonstrated a very high success rate for separating underivatized primary amines, particularly in polar organic and SFC modes.[2][5]

    • Crown Ether-Based CSPs: CSPs like Crownpak® CR-I(+) are specifically designed for resolving primary amines.[6][7] They function by forming host-guest complexes with the protonated primary amine, but typically require acidic aqueous mobile phases which can be a drawback for preparative scale work.[5][6]

Possible Cause 2: Inappropriate Mobile Phase Composition. The mobile phase modulates the interaction between the analyte and the CSP. An incorrect choice of solvent or additive can completely suppress enantioselectivity.

  • Expert Recommendation & Solution: Optimize the mobile phase systematically.

    • Mode Selection: Normal Phase (NP) and Polar Organic (PO) modes are often the most successful for amines.[2] Supercritical Fluid Chromatography (SFC) is also a powerful, "greener" alternative that often provides fast and efficient separations for these compounds.[4][5][6]

    • Additives are Crucial: For basic analytes like this, a basic additive is almost always necessary in NP and PO modes. Additives like Diethylamine (DEA) or Triethylamine (TEA) at low concentrations (e.g., 0.1-0.2%) are added to the mobile phase.[8] They work by competing with the analyte for highly active sites (residual silanols) on the silica surface, dramatically improving peak symmetry and often enhancing resolution.[8] In some cases, a combination of an acid and a base (e.g., TFA/TEA) is used, especially in SFC and PO modes, to form an ion pair with the analyte that can improve interaction with the CSP.[5]

    • Alcohol Modifier: In NP (e.g., Hexane/Alcohol) and SFC (CO₂/Alcohol), the type and percentage of the alcohol modifier (e.g., Isopropanol, Ethanol, Methanol) significantly impact selectivity. Screen different alcohols and vary their concentration to find the optimal balance of retention and resolution.

Troubleshooting Workflow: Poor or No Resolution

G start Start: Poor or No Resolution (Rs < 1.0) csp_check Is CSP appropriate for primary amines? start->csp_check csp_screen Action: Screen Polysaccharide & Cyclofructan CSPs csp_check->csp_screen No mp_check Is mobile phase optimized? csp_check->mp_check Yes csp_screen->mp_check additive_check Does MP contain a basic additive (e.g., 0.1% DEA)? mp_check->additive_check add_additive Action: Add 0.1-0.2% DEA/TEA to mobile phase additive_check->add_additive No alcohol_check Have different alcohol modifiers been screened? additive_check->alcohol_check Yes add_additive->alcohol_check screen_alcohols Action: Test IPA, EtOH, MeOH & vary concentration alcohol_check->screen_alcohols No derivatize_q Is resolution still poor after optimization? alcohol_check->derivatize_q Yes screen_alcohols->derivatize_q derivatize_a Action: Consider pre-column derivatization to alter analyte structure & add interaction sites derivatize_q->derivatize_a Yes success Resolution Achieved derivatize_q->success No

Caption: Troubleshooting workflow for poor or no enantiomeric resolution.

Issue 2: My peaks are showing significant tailing.

Peak tailing for amine compounds is a classic problem in chromatography.

  • Primary Cause: The basic amine functional groups interact strongly with acidic residual silanol groups on the surface of the silica-based stationary phase. This secondary, non-chiral interaction leads to a non-ideal distribution of the analyte and results in tailed peaks.

  • Solution 1: Use a Basic Additive. As detailed in the previous section, adding a small amount of a basic modifier like DEA or TEA to the mobile phase is the most effective solution.[8] This "masks" the active silanol sites, preventing the analyte from interacting with them and leading to symmetrical Gaussian peaks.

  • Solution 2: Use an Immobilized CSP. Modern immobilized (bonded) polysaccharide CSPs (e.g., Chiralpak IA, IB, IC) are generally more robust and can sometimes offer better performance and resistance to degradation compared to older coated phases, especially when dealing with "difficult" compounds or aggressive mobile phases.[2][9]

Issue 3: My analyte signal is very weak (low UV response).

This compound is a purely aliphatic amine and lacks a chromophore that absorbs light in the typical UV range (220-280 nm).

  • Primary Cause: The analyte has no inherent UV-absorbing functional groups.

  • Solution: Pre-column Derivatization. This technique involves chemically modifying the analyte before injecting it onto the HPLC system. A derivatizing reagent that contains a strong chromophore is reacted with the primary amine group.[10]

    • Why it works: The derivatization introduces a UV-active tag onto the analyte, dramatically increasing its molar absorptivity and thus the sensitivity of detection.[11][12] It can also improve chromatographic behavior and sometimes even enhance chiral recognition by introducing new points of interaction (e.g., amide bonds, aromatic rings).[1][12]

    • Common Reagents for Amines:

      • p-Toluenesulfonyl chloride (PTSC)[10]

      • Benzoyl chloride[13]

      • 3,5-Dinitrobenzoic acid[11]

      • 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) for fluorescence detection[12]

    • Consideration: This adds an extra step to your sample preparation and requires validation to ensure the reaction is complete and does not introduce new impurities or cause racemization.

Frequently Asked Questions (FAQs)

Q1: What are the best starting conditions for screening this compound? A: A multi-column, multi-mobile phase screening is most efficient. The table below provides validated starting points for screening primary amines.

ParameterNormal Phase (NP)Polar Organic (PO)Supercritical Fluid (SFC)
Recommended CSPs Chiralpak IA, IB, IC, IF[2]Larihc CF6-P, Chiralpak IF[2]Larihc CF6-P, Crownpak CR-I(+)[5][6]
Mobile Phase A n-Hexane or HeptaneAcetonitrile (ACN)Supercritical CO₂
Mobile Phase B Isopropanol (IPA) or Ethanol (EtOH)Methanol (MeOH) or IPAMethanol (MeOH)
Starting Composition 90:10 (A:B)95:5 (A:B)80:20 (A:B)
Additive 0.1% Diethylamine (DEA)0.1% DEA or 0.3%TFA/0.2%TEA[2][5]0.1% NH₄OH or 0.3%TFA/0.2%TEA[5][6]
Flow Rate (4.6mm ID) 1.0 mL/min1.0 mL/min3.0 mL/min
Temperature 25 °C25 °C40 °C

Q2: Should I use HPLC or SFC? A: Both are powerful techniques. SFC is often faster and uses less organic solvent, making it a "greener" and more cost-effective option, especially for preparative work.[4] For primary amines, SFC has shown comparable or even superior performance to HPLC in many cases.[5] However, HPLC is more widely available in analytical labs. The best choice depends on your specific needs and available instrumentation.

Q3: When is derivatization the right choice? A: Consider derivatization under two main circumstances:

  • Low Sensitivity: If you cannot achieve the required limit of quantification (LOQ) for your assay due to the lack of a chromophore. This is the most common reason.[10][11]

  • Failed Direct Separation: If an exhaustive screening of CSPs and mobile phases with the underivatized amine fails to yield any separation. Changing the analyte's structure via derivatization can sometimes unlock a successful separation.[12]

Decision Pathway: Direct vs. Derivatization Approach

G start Start: Method Development for This compound uv_check Is UV-Vis detection sensitivity sufficient? start->uv_check direct_path Pursue Direct Analysis (Underivatized) uv_check->direct_path Yes deriv_path Pursue Derivatization Approach uv_check->deriv_path No screen_csp Screen CSPs (Polysaccharide, Cyclofructan) direct_path->screen_csp optimize_mp Optimize Mobile Phase (Solvents & Additives) screen_csp->optimize_mp resolution_check Is resolution achieved (Rs > 1.5)? optimize_mp->resolution_check select_reagent Select & Validate Derivatizing Reagent (e.g., PTSC, Benzoyl Chloride) deriv_path->select_reagent screen_csp_deriv Screen CSPs for Derivatized Analyte select_reagent->screen_csp_deriv screen_csp_deriv->resolution_check resolution_check->start No, Re-evaluate Strategy final_method Final Validated Method resolution_check->final_method Yes

Caption: Decision pathway for selecting a direct vs. derivatization strategy.

Q4: My resolution disappears when I transfer the method to a new column of the same type. Why? A: This can happen due to column-to-column variability or, more commonly, insufficient column conditioning. A new column may have a different surface activity. Always condition a new column with the mobile phase (including additives) for at least 30-60 minutes or until a stable baseline is achieved before the first injection.[9] For validated methods, it is recommended to qualify more than one column batch to ensure method robustness.[9]

Experimental Protocols

Protocol 1: Initial CSP Screening by HPLC

This protocol outlines a general screening procedure for the direct analysis of this compound.

  • Column Selection: Select a minimum of three columns with different selectivities. Recommended:

    • Chiralpak® IA (or IC)

    • Chiralpak® IF

    • Larihc® CF6-P

  • Sample Preparation: Dissolve the racemic standard of this compound in the initial mobile phase or a compatible solvent (e.g., ethanol) to a concentration of ~1 mg/mL.

  • Mobile Phase Preparation: Prepare the screening mobile phases as described in the FAQ table. For example, for Normal Phase:

    • MP 1: n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v)

    • MP 2: n-Hexane / Ethanol / DEA (90:10:0.1, v/v/v)

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (for 4.6 x 250 mm column)

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at 210 nm (or lowest possible wavelength) or use an Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD) if available.

  • Execution:

    • Equilibrate the first column with the first mobile phase until the baseline is stable.

    • Inject the sample and run the chromatogram for a sufficient time (e.g., 20-30 minutes) to ensure the elution of both enantiomers.

    • Repeat for each column/mobile phase combination.

    • Evaluate the resulting chromatograms for any signs of separation (peak splitting, shoulders) or baseline resolution. Promising conditions can then be further optimized by finely tuning the mobile phase composition.

Protocol 2: General Pre-column Derivatization with p-Toluenesulfonyl Chloride (PTSC)

This protocol is a general guideline for enhancing UV detection, based on a published method for a similar compound.[10]

  • Reagent Preparation:

    • Prepare a solution of this compound in a suitable aprotic solvent (e.g., Dichloromethane or Acetonitrile) at approximately 1 mg/mL.

    • Prepare a solution of PTSC (1.2 equivalents) in the same solvent.

    • Prepare a solution of a non-nucleophilic base like Triethylamine (TEA) or Pyridine (2.0 equivalents) in the same solvent.

  • Reaction:

    • In a small vial, combine the analyte solution with the base solution.

    • Slowly add the PTSC solution to the vial while stirring at room temperature.

    • Allow the reaction to proceed for 1-2 hours. Monitor for completion by TLC or a test HPLC injection if possible.

  • Work-up:

    • Quench the reaction by adding a small amount of water or a dilute aqueous acid (e.g., 1M HCl) to remove excess base.

    • Extract the derivatized product into an organic solvent (e.g., Ethyl Acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Analysis:

    • Reconstitute the dried residue in the HPLC mobile phase.

    • Analyze using the chiral HPLC screening protocol described above. Set the UV detector to the wavelength maximum for the tosyl group (approx. 228-235 nm).[10]

References

Validation & Comparative

A Comparative Guide to the Bioactivity of 2-(Piperidin-1-yl)butan-1-amine and its Piperidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs and serving as a privileged fragment in the design of novel therapeutics.[1][2] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as improved metabolic stability and lipophilicity, to parent molecules.[1][3] This guide offers a comparative analysis of the bioactivity of 2-(piperidin-1-yl)butan-1-amine and its structural analogs, drawing upon experimental data from various bioassays to provide a framework for understanding their therapeutic potential. While direct comparative data for 2-(piperidin-1-yl)butan-1-amine across all bioassays is limited, this guide synthesizes findings from structurally related piperidine derivatives to elucidate structure-activity relationships (SAR) and guide future research.

The Piperidine Scaffold: A Privileged Structure in Drug Discovery

The six-membered nitrogen-containing heterocycle of piperidine is a versatile building block in drug design.[4] Its saturated and three-dimensional nature allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[3] The nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, enabling ionic interactions that are crucial for receptor binding.[3] Furthermore, modifications to the piperidine ring and its substituents can be readily achieved, allowing for the fine-tuning of a compound's pharmacological profile.[4] These attributes have led to the incorporation of the piperidine moiety in a wide array of therapeutic agents, targeting conditions ranging from central nervous system (CNS) disorders to cancer and infectious diseases.[5]

Comparative Analysis of Bioactivity

This section delves into the comparative performance of 2-(piperidin-1-yl)butan-1-amine and its analogs in key bioassays, categorized by therapeutic area.

Antimicrobial Activity

Piperidine derivatives have demonstrated significant potential as antimicrobial agents.[2] The mechanism of action often involves disruption of the bacterial cell membrane or inhibition of essential enzymes.[6]

Comparative Data:

CompoundStructureS. aureus (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)C. albicans (MIC, µg/mL)
BZ42-[4-(piperidin-1-yl)but-2-yn-1-yl]-1,3-benzothiazole>1000>1000>1000
Ciprofloxacin (Control)-5--
Fluconazole (Control)---500
Data synthesized from a study on benzothiazole derivatives.[7]

Structure-Activity Relationship (SAR) Insights:

The study on benzothiazole derivatives indicated that the nature of the cyclic amine plays a crucial role in determining antimicrobial activity.[7] While the specific piperidine analog (BZ4) in that series showed weak activity, other analogs with different cyclic amines, such as pyrrolidine and azepane, exhibited potent activity against certain strains.[7] This suggests that for the 2-(piperidin-1-yl)butan-1-amine scaffold, modifications to the piperidine ring, such as substitution or ring-size variation, could significantly impact antimicrobial potency. Furthermore, a study on amino acid-coupled piperidine hybrids demonstrated that increasing the aromaticity and hydrophobicity of the molecule can enhance both antibacterial and antifungal activities.[1] This suggests that derivatizing the amine or the butyl chain of 2-(piperidin-1-yl)butan-1-amine with lipophilic aromatic moieties could be a promising strategy to develop potent antimicrobial agents.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The following is a generalized protocol for determining the MIC of a compound using the broth microdilution method, as described in related studies.[7]

  • Preparation of Inoculum: A fresh culture of the test microorganism is grown on an appropriate agar medium. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to the final working concentration.

  • Serial Dilution of Test Compound: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Microbial Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Compound Prepare Serial Dilutions of Test Compound Compound->Inoculate Incubate Incubate Plate Inoculate->Incubate Read Read Results Visually or Spectrophotometrically Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Anticancer Activity

The piperidine scaffold is a common feature in many anticancer agents, contributing to their ability to interact with various biological targets involved in cancer progression.[8]

Comparative Data:

Direct comparative anticancer data for a series of 2-(piperidin-1-yl)butan-1-amine analogs is scarce. However, studies on other piperidine-containing compounds provide valuable benchmarks. For instance, a study on 2-amino-4-(1-piperidine) pyridine derivatives identified compounds with potent anti-proliferative activity against lung cancer cell lines.[2]

CompoundStructureH3122 (ALK+) IC₅₀ (µM)HCC78 (ROS1+) IC₅₀ (µM)
2e 2-amino-4-(1-piperidine) pyridine derivative6.2710.71
Crizotinib (Control) ---
Data from a study on ALK/ROS1 dual inhibitors.[2]

Structure-Activity Relationship (SAR) Insights:

In the study of 2-amino-4-(1-piperidine) pyridine derivatives, substitutions on the pyridine ring and the piperidine nitrogen were shown to significantly influence the inhibitory activity against ALK and ROS1 kinases.[2] This highlights the importance of exploring substitutions on both the piperidine ring and the butan-1-amine portion of the target compound. Another study on piperine analogs demonstrated that conjugation with amino acids could enhance anticancer activity.[1] This suggests that creating amide derivatives of 2-(piperidin-1-yl)butan-1-amine could be a fruitful avenue for developing novel anticancer agents.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_procedure Assay cluster_data_analysis Analysis Seed_Cells Seed Cancer Cells in 96-well Plate Add_Compound Add Test Compound at Various Concentrations Seed_Cells->Add_Compound Incubate_Treatment Incubate for 48-72 hours Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Measure Absorbance Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50 GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G Protein (αβγ) GPCR->G_protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Ligand Ligand (e.g., Piperidine Analog) Ligand->GPCR Binding Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

References

A Comparative Analysis of "2-piperidin-1-ylbutan-1-amine" and its Enantiomers: A Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in Piperidine-Based Scaffolds

In the landscape of modern drug discovery, the piperidine moiety stands out as a privileged scaffold, integral to the structure of numerous approved pharmaceuticals.[1] Its prevalence is a testament to its favorable physicochemical properties, which can enhance drug-like characteristics such as metabolic stability and bioavailability.[2] The introduction of a chiral center, as seen in "2-piperidin-1-ylbutan-1-amine," adds a critical layer of complexity and opportunity. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit markedly different biological activities, potencies, and toxicological profiles.[3] This stereoselectivity arises from the three-dimensional nature of biological targets, such as receptors and enzymes, which preferentially interact with one enantiomer over the other.

This guide provides a comprehensive comparative analysis of the racemic mixture of "this compound" and its constituent (R)- and (S)-enantiomers. While direct comparative experimental data for this specific compound is not extensively available in public literature, we will draw upon established principles of stereochemistry and pharmacology, as well as data from structurally related compounds, to provide a robust and scientifically grounded guide for researchers. Our analysis will focus on the likely interactions of these enantiomers with sigma receptors, a promising target for a variety of therapeutic areas, given that many piperidine-based N-alkylamines exhibit significant affinity for these receptors.[4][5]

Synthesis and Chiral Resolution of this compound

The synthesis of racemic this compound can be approached through several established synthetic routes for 1,2-diamines. A common and effective method is the reductive amination of an appropriate carbonyl precursor. Subsequently, the resolution of the racemic mixture into its individual enantiomers is a critical step for comparative biological evaluation. This is typically achieved through techniques such as diastereomeric salt formation or chiral high-performance liquid chromatography (HPLC).

Diagram of the Synthetic and Resolution Workflow

G cluster_synthesis Racemate Synthesis cluster_resolution Chiral Resolution A 1-Piperidin-2-one C Intermediate Imine A->C Grignard Reaction B Ethylmagnesium bromide B->C E Racemic this compound C->E Reduction D Lithium aluminum hydride D->E F Racemic Amine H Diastereomeric Salts F->H L Chiral HPLC F->L G Chiral Resolving Agent (e.g., Tartaric Acid) G->H I Fractional Crystallization H->I J (R)-Enantiomer I->J K (S)-Enantiomer I->K L->J L->K

Caption: General workflow for the synthesis of racemic this compound and its subsequent chiral resolution.

Experimental Protocol: Synthesis of Racemic this compound

This protocol outlines a plausible synthetic route based on established methodologies for analogous compounds.

  • Step 1: Grignard Reaction.

    • To a solution of 1-piperidin-2-one (1.0 eq) in anhydrous diethyl ether, add ethylmagnesium bromide (1.2 eq) dropwise at 0 °C under an inert atmosphere.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate imine.

  • Step 2: Reduction.

    • To a suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the intermediate imine from Step 1 in THF dropwise.

    • Stir the reaction mixture at room temperature for 8 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

    • Filter the resulting solid and wash with THF.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain racemic this compound.

Experimental Protocol: Chiral Resolution by HPLC

Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers.[6][7] For a primary amine like this compound, which lacks a strong chromophore, pre-column derivatization is often necessary to enhance UV detection and improve chiral recognition.[8]

  • Step 1: Derivatization.

    • Dissolve racemic this compound (1.0 eq) in a suitable solvent such as acetonitrile.

    • Add a base, for example, triethylamine (2.0 eq).

    • Add a derivatizing agent, such as p-toluenesulfonyl chloride (1.2 eq), and stir the reaction at room temperature until completion (monitored by TLC).

    • The resulting derivatized enantiomers can then be analyzed by chiral HPLC.

  • Step 2: Chiral HPLC Analysis.

    • Column: A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H, is often effective for the separation of derivatized amines.[8]

    • Mobile Phase: A typical mobile phase would be a mixture of n-hexane and isopropanol, with a small amount of an amine additive like diethylamine to improve peak shape. The exact ratio should be optimized for best resolution.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a wavelength appropriate for the introduced chromophore (e.g., 228 nm for a p-toluenesulfonyl derivative).[8]

Comparative Pharmacological Analysis: A Focus on Sigma Receptors

While direct experimental data for the enantiomers of this compound is scarce, the broader class of piperidine-containing compounds has been extensively studied for their interaction with sigma receptors (σ1 and σ2).[9][10] These receptors are implicated in a range of physiological and pathological processes, making them attractive targets for therapeutic intervention in areas such as neurodegenerative diseases, pain, and cancer.

Structure-activity relationship (SAR) studies of chiral ligands for sigma receptors have often revealed significant enantioselectivity.[4] It is therefore highly probable that the (R)- and (S)-enantiomers of this compound will exhibit differential binding affinities and functional activities at σ1 and σ2 receptors.

Hypothesized Differential Binding at Sigma Receptors

Based on SAR studies of related compounds, we can hypothesize the following:

  • Enantiomeric Selectivity: One enantiomer is likely to exhibit a higher binding affinity for a specific sigma receptor subtype than the other. This "eutomer" (more active enantiomer) will have a three-dimensional arrangement of its functional groups that is more complementary to the receptor's binding pocket.

  • Subtype Selectivity: The enantiomers may also display different selectivity ratios for σ1 versus σ2 receptors. For instance, the (R)-enantiomer might be a potent and selective σ1 ligand, while the (S)-enantiomer could have a more mixed profile or a preference for the σ2 receptor.

Illustrative Data Table (Hypothetical)

To illustrate the potential differences in binding affinity, the following table presents hypothetical, yet plausible, Ki values for the enantiomers of this compound at σ1 and σ2 receptors. These values are for illustrative purposes and would need to be confirmed by experimental data.

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)σ1/σ2 Selectivity Ratio
(R)-2-piperidin-1-ylbutan-1-amine1535023.3
(S)-2-piperidin-1-ylbutan-1-amine2501800.72
Racemic Mixture852653.1

In this hypothetical scenario, the (R)-enantiomer is a more potent and selective σ1 receptor ligand, while the (S)-enantiomer shows lower affinity and a slight preference for the σ2 receptor. The racemic mixture exhibits an intermediate profile.

Experimental Protocol: Sigma Receptor Binding Assay

To experimentally determine the binding affinities of the enantiomers, a radioligand binding assay is the gold standard.

  • Materials:

    • Membrane preparations from cells expressing human σ1 or σ2 receptors.

    • Radioligand: For σ1, --INVALID-LINK---pentazocine; for σ2, [³H]ditolylguanidine (DTG) in the presence of a masking concentration of a selective σ1 ligand.

    • Test compounds: (R)- and (S)-2-piperidin-1-ylbutan-1-amine.

    • Assay buffer and scintillation cocktail.

  • Procedure:

    • Incubate the membrane preparations with the radioligand and varying concentrations of the test compounds.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Analyze the data to determine the IC50 values (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki values (inhibitory constants) from the IC50 values using the Cheng-Prusoff equation.

Diagram of a Competitive Radioligand Binding Assay

G Receptor Sigma Receptor Binding_Complex Receptor-Radioligand Complex Receptor->Binding_Complex Radioligand Radiolabeled Ligand Radioligand->Binding_Complex Test_Compound Test Compound ((R)- or (S)-Enantiomer) Displacement Displacement of Radioligand Test_Compound->Displacement Binding_Complex->Displacement Competition

Caption: Principle of a competitive radioligand binding assay to determine the affinity of test compounds for a receptor.

Conclusion and Future Directions

This guide provides a framework for the comparative analysis of "this compound" and its enantiomers, with a focus on their potential as sigma receptor ligands. While direct experimental data is limited, the principles of stereochemistry and the known pharmacology of related piperidine derivatives strongly suggest that the enantiomers will exhibit distinct biological profiles.

For researchers in drug development, the key takeaways are:

  • The synthesis and chiral resolution of this compound are achievable through established chemical methods.

  • A comparative evaluation of the enantiomers is crucial to fully understand the structure-activity relationship and to identify the eutomer.

  • Sigma receptors represent a highly probable and therapeutically relevant target for this class of compounds.

Future research should focus on the enantioselective synthesis of (R)- and (S)-2-piperidin-1-ylbutan-1-amine to avoid the need for chiral resolution. Subsequent detailed pharmacological characterization, including in vitro binding and functional assays followed by in vivo studies, will be necessary to fully elucidate the therapeutic potential of the individual enantiomers.

References

A Comparative Guide to In Vivo Validation of Novel CNS-Active Compounds: The Case of "2-piperidin-1-ylbutan-1-amine"

Author: BenchChem Technical Support Team. Date: January 2026

Objective: This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on transitioning a novel compound with promising in vitro activity into in vivo validation studies. Using the hypothetical compound "2-piperidin-1-ylbutan-1-amine"—hereafter designated Cmpd-X —we will illustrate the critical experiments, decision-making logic, and comparative analyses required to assess its therapeutic potential.

For this guide, we posit that Cmpd-X has demonstrated potent and selective in vitro antagonist activity at the N-methyl-D-aspartate (NMDA) receptor, a key player in neuronal function and excitotoxicity.[1][2] The challenge is to determine if this laboratory finding translates into a meaningful physiological effect in a living system. We will compare Cmpd-X's performance against Dizocilpine (MK-801) , a well-characterized, potent non-competitive NMDA receptor antagonist used extensively in preclinical research.[3][4]

Introduction: The Imperative of In Vivo Validation

The journey from a promising in vitro "hit" to a viable drug candidate is fraught with attrition. A staggering number of compounds that show high potency in cellular assays fail in animal models due to poor pharmacokinetics, lack of efficacy, or unforeseen toxicity.[5] Therefore, establishing a robust in vitro-in vivo correlation (IVIVC) is a cornerstone of successful drug development.[6][7][8][9] This process is not merely about confirming activity but about understanding the relationship between drug concentration, target engagement, and the ultimate pharmacological response.[10][11][12]

This guide will navigate the essential stages of in vivo validation for our hypothetical NMDA receptor antagonist, Cmpd-X.

Section 1: The Foundational Step: In Vivo Pharmacokinetics (PK)

Before assessing what the drug does, we must determine if it can get to its target in the central nervous system (CNS) and persist at a therapeutic concentration. This is the realm of pharmacokinetics (PK), which describes the absorption, distribution, metabolism, and excretion (ADME) of a compound.[11] For a CNS drug, the critical hurdle is crossing the blood-brain barrier (BBB).[12][13]

Causality: Why PK First?

Attempting an efficacy study without understanding a compound's PK profile is akin to navigating without a map. A negative result could be due to true lack of efficacy or simply because the compound never reached its target in the brain at sufficient concentrations.[10] A preliminary PK study provides the exposure data needed to design rational and informative pharmacodynamic (PD) and efficacy studies.

Experimental Workflow: Preliminary PK in Rodents

PK_Workflow cluster_0 Pre-Dosing cluster_1 Dosing & Sampling cluster_2 Analysis & Modeling formulation Compound Formulation (e.g., in Saline/DMSO) dosing Administer Cmpd-X & MK-801 (e.g., 5 mg/kg, IV or IP) formulation->dosing animals Acclimatize Animals (e.g., C57BL/6 Mice) animals->dosing sampling Collect Blood Samples (Serial sampling: 0, 15, 30 min, 1, 2, 4, 8, 24 hr) dosing->sampling tissue Terminal Brain Harvest sampling->tissue bioanalysis LC-MS/MS Analysis (Quantify drug in plasma & brain) sampling->bioanalysis tissue->bioanalysis pk_model PK Modeling Software (e.g., Phoenix WinNonlin) bioanalysis->pk_model parameters Calculate PK Parameters (Cmax, Tmax, AUC, T½, Kp) pk_model->parameters

Caption: Workflow for a preliminary pharmacokinetic study.

Protocol: Single-Dose PK Study in Mice
  • Animal Model: Male C57BL/6 mice (n=3-4 per time point).

  • Compound Preparation: Formulate Cmpd-X and MK-801 in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).

  • Dosing: Administer a single intraperitoneal (IP) or intravenous (IV) dose (e.g., 5 mg/kg).

  • Sample Collection:

    • Plasma: Collect blood via sparse sampling at multiple time points (e.g., 15 min, 30 min, 1, 2, 4, 8, 24 hours) into EDTA-coated tubes. Centrifuge to separate plasma.

    • Brain: At each time point, euthanize a cohort of animals and harvest the whole brain. Homogenize the tissue.

  • Bioanalysis: Quantify the concentration of the parent drug in plasma and brain homogenates using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters. The brain-to-plasma concentration ratio (Kp) is a crucial indicator of BBB penetration.

Comparative Data Summary
ParameterCmpd-X (Hypothetical Data)MK-801 (Reference Data)Interpretation
Plasma T½ (hr) 4.22.5Cmpd-X has a longer systemic half-life.
Plasma Cmax (ng/mL) 850600Cmpd-X achieves a higher peak concentration.
Brain Tmax (hr) 1.00.5MK-801 reaches peak brain concentration faster.
Brain/Plasma Ratio (Kp) 2.53.0Both compounds show excellent CNS penetration.

Section 2: Confirming Target Engagement In Vivo

Positive PK data confirms the compound reaches the brain, but it doesn't prove it binds to the intended target—the NMDA receptor. Target engagement studies are essential to bridge the gap between drug concentration and biological effect.[14][15][16][17]

Causality: Why Measure Target Engagement?

Measuring target engagement provides direct evidence that the drug is interacting with its molecular target in the intended tissue.[16] This is a critical step for de-risking a project. If a compound fails in an efficacy model, but showed good PK and target engagement, the hypothesis that modulating the target produces the desired effect may be incorrect. Conversely, if it fails with poor target engagement, the molecule itself is flawed, not necessarily the therapeutic hypothesis.

Protocol: Ex Vivo Receptor Occupancy
  • Dosing: Dose mice with a range of Cmpd-X and MK-801 concentrations (e.g., 0.1, 1, 10 mg/kg) and a vehicle control.

  • Tissue Harvest: At the time of expected peak brain concentration (Tmax, from PK study), euthanize animals and rapidly excise the brain.

  • Radioligand Binding: Prepare brain sections or homogenates. Incubate them with a radiolabeled ligand that binds to the same site as the drug (e.g., [³H]MK-801 for the NMDA receptor ion channel).[3]

  • Quantification: Measure the amount of radioligand binding. The drug administered in vivo will compete with the ex vivo radioligand. A reduction in radioligand signal indicates that the target was occupied by the test compound.

  • Data Analysis: Calculate the percentage of receptor occupancy at each dose and determine the dose required to occupy 50% of the receptors (ED₅₀).

Comparative Data Summary
CompoundTarget Engagement ED₅₀ (mg/kg, IP)Interpretation
Cmpd-X (Hypothetical) 1.5Cmpd-X demonstrates potent target binding in the CNS.
MK-801 (Reference) 0.5MK-801 is more potent in occupying the NMDA receptor in vivo.

Section 3: Validating In Vivo Efficacy

With PK and target engagement confirmed, the final step is to test for a functional outcome in a disease-relevant animal model. Since NMDA receptor over-activation leads to excitotoxic neuronal death, a neuroprotection model is a logical choice.[1][2][18] The kainic acid-induced seizure and neurodegeneration model is a well-established preclinical paradigm for this purpose.[19][20][21]

Causality: The NMDA Receptor in Excitotoxicity

Glutamate is the primary excitatory neurotransmitter in the CNS. Under pathological conditions like stroke or epilepsy, excessive glutamate release leads to over-activation of NMDA receptors. This causes a massive influx of Ca²⁺ ions, triggering downstream pathways that lead to neuronal cell death.[18][22] An effective NMDA antagonist should block this process and confer neuroprotection.[23]

NMDA_Pathway cluster_0 Pathological State cluster_1 Therapeutic Intervention Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Over-activates Ca_Influx Massive Ca²⁺ Influx NMDA_R->Ca_Influx Opens Channel Block Channel Block NMDA_R->Block Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity Triggers CmpdX Cmpd-X / MK-801 CmpdX->NMDA_R Binds inside channel Block->Ca_Influx Prevents Neuroprotection Neuroprotection Block->Neuroprotection Leads to

Caption: NMDA receptor-mediated excitotoxicity and antagonist action.

Protocol: Kainic Acid-Induced Neuroprotection Model
  • Animal Model: Male rats or mice.

  • Groups:

    • Vehicle + Saline

    • Vehicle + Kainic Acid (KA)

    • Cmpd-X (e.g., 3, 10, 30 mg/kg) + KA

    • MK-801 (e.g., 1, 3, 10 mg/kg) + KA

  • Procedure:

    • Pre-treat animals with the test compound or vehicle via IP injection 30-60 minutes before the insult.

    • Administer a convulsive dose of kainic acid (e.g., 10-15 mg/kg, IP, or via intrahippocampal injection for more targeted studies).[19][21]

    • Observe and score seizure severity for 2-4 hours using a modified Racine scale.[24][25]

  • Endpoint Analysis (48-72 hours post-KA):

    • Euthanize animals and perfuse with saline followed by a fixative.

    • Harvest brains and prepare sections for histological analysis.

    • Stain sections with a marker for degenerating neurons (e.g., Fluoro-Jade C).

    • Quantify neuronal death in a specific brain region highly sensitive to excitotoxicity, such as the CA3 region of the hippocampus.

Comparative Efficacy Data
Treatment Group (Dose, mg/kg)Mean Seizure Score (0-5 scale)% Neuroprotection (CA3 Neurons)
Vehicle + KA 4.5 ± 0.50% (Baseline)
Cmpd-X (3) 3.2 ± 0.635%
Cmpd-X (10) 1.5 ± 0.478%
MK-801 (1) 1.8 ± 0.572%
MK-801 (3) 0.5 ± 0.295%

Section 4: Integrated Analysis and Go/No-Go Decision

The final step is to synthesize all the data to make an informed decision about the compound's future. The goal is to establish a clear IVIVC: does the in vitro potency translate to in vivo target engagement and, ultimately, to functional efficacy at relevant exposures?

Decision Logic Framework

Go_NoGo_Decision start In Vitro Potency (NMDA IC₅₀ < 50 nM) pk_check Good CNS PK? (Kp > 1, T½ > 2h) start->pk_check te_check Target Engagement? (ED₅₀ < 10 mg/kg) pk_check->te_check Yes no_go_pk NO-GO (Poor Exposure) Re-engineer molecule pk_check->no_go_pk No eff_check In Vivo Efficacy? (>70% Neuroprotection) te_check->eff_check Yes no_go_te NO-GO (No Target Binding) Check for off-targets or assay artifact te_check->no_go_te No go GO Advance to further preclinical safety & tox studies eff_check->go Yes no_go_eff NO-GO (Lack of Efficacy) Re-evaluate hypothesis or model eff_check->no_go_eff No

Caption: Go/No-Go decision framework for in vivo validation.

Final Comparative Analysis: Cmpd-X vs. MK-801
FeatureCmpd-X (Hypothetical)MK-801 (Benchmark)Conclusion for Cmpd-X
In Vitro Potency HighVery HighAcceptable potency.
CNS Pharmacokinetics Favorable (Longer T½, High Kp)Good (Shorter T½, High Kp)Advantage: Longer half-life may allow for less frequent dosing.
Target Engagement Potent (ED₅₀ = 1.5 mg/kg)More Potent (ED₅₀ = 0.5 mg/kg)Acceptable: Potent enough for in vivo effects.
In Vivo Efficacy Strong neuroprotection at 10 mg/kgStrong neuroprotection at 1-3 mg/kgViable: Efficacious, though less potent than the benchmark.
Overall Assessment GO: Cmpd-X demonstrates a promising profile. It successfully translates its in vitro activity into in vivo target engagement and functional neuroprotection. While less potent than MK-801, its favorable PK profile could offer a differentiated therapeutic window. Further investigation into its side-effect profile (e.g., motor impairment, psychosis-like behaviors) compared to MK-801 is warranted.

Conclusion

This guide outlines a logical, stepwise approach to validating the in vivo activity of a novel CNS compound, using the hypothetical NMDA antagonist Cmpd-X as a working example. By systematically evaluating pharmacokinetics, target engagement, and functional efficacy in a disease-relevant model, researchers can build a compelling data package and make a confident Go/No-Go decision. This rigorous, evidence-based process is fundamental to navigating the complexities of drug discovery and increasing the probability of translating a promising molecule into a impactful therapy.

References

Cross-validation of "2-piperidin-1-ylbutan-1-amine" analytical methods

Author: BenchChem Technical Support Team. Date: January 2026

An Expert’s Guide to the Cross-Validation of Analytical Methods for 2-Piperidin-1-ylbutan-1-amine

Introduction: The Analytical Challenge of Novel Amines

In pharmaceutical development and chemical research, the robust characterization of novel compounds is paramount. This compound, a substituted primary amine, presents a common analytical challenge: it lacks a strong native chromophore for straightforward UV-Vis detection and possesses a polar, basic functional group that can lead to poor chromatographic peak shape on traditional silica-based columns.

This guide provides a comprehensive framework for developing, validating, and cross-validating two orthogonal analytical methods for this compound. As Senior Application Scientists, we emphasize not just the procedural steps but the underlying scientific rationale. The objective is to establish a validated analytical paradigm that ensures data integrity from early discovery through to quality control. We will compare a derivatization-based High-Performance Liquid Chromatography (HPLC) method with a Gas Chromatography (GC) approach, providing the data-driven basis for selecting the most appropriate method for a given analytical need.

Method 1: Reversed-Phase HPLC with Pre-Column Derivatization

Principle: This method addresses the poor UV absorbance of this compound by introducing a UV-active tag via pre-column derivatization with dansyl chloride. The resulting sulfonamide is a highly fluorescent molecule with strong UV absorbance, enabling sensitive detection. The separation is performed on a C18 reversed-phase column.

Rationale for Method Selection:

  • Sensitivity: Derivatization can lower the limit of detection (LOD) and limit of quantification (LOQ) by several orders of magnitude compared to direct detection.

  • Specificity: The reaction with dansyl chloride is specific to primary and secondary amines, reducing interference from other matrix components.

  • Robustness: Reversed-phase HPLC is a ubiquitous and well-understood technique, making method transfer and troubleshooting straightforward.

Experimental Protocol: HPLC-UV
  • Standard and Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.

    • Create a series of calibration standards ranging from 1.0 µg/mL to 100 µg/mL by diluting the stock solution.

    • For each standard or sample, transfer 100 µL into a vial.

  • Derivatization Procedure:

    • Add 200 µL of a saturated sodium bicarbonate buffer (pH 9.0) to each vial.

    • Add 200 µL of a 2.0 mg/mL solution of dansyl chloride in acetone.

    • Vortex the mixture for 1 minute.

    • Incubate the vial in a heating block at 60°C for 45 minutes in the dark.

    • After incubation, cool the vial to room temperature.

    • Add 100 µL of a 2% methylamine solution in water to quench the excess dansyl chloride. Vortex for 1 minute.

    • Filter the resulting solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II HPLC or equivalent.

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 60% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 10 µL.

    • Detector: Diode Array Detector (DAD) at 340 nm.

Workflow Diagram: HPLC Derivatization

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis S1 Pipette 100 µL Sample/Standard S2 Add 200 µL Buffer (pH 9) S1->S2 S3 Add 200 µL Dansyl Chloride S2->S3 S4 Vortex & Incubate (60°C, 45 min) S3->S4 S5 Quench Reaction (Methylamine) S4->S5 S6 Filter (0.45 µm) S5->S6 A1 Inject 10 µL into HPLC System S6->A1 Derivatized Sample A2 RP-C18 Separation (Gradient Elution) A1->A2 A3 DAD Detection at 340 nm A2->A3 A4 Data Acquisition & Integration A3->A4

Caption: Workflow for HPLC analysis with pre-column derivatization.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle: This method leverages the inherent volatility of this compound for separation in the gas phase. A non-polar capillary column is used to separate the analyte from impurities based on boiling point and interaction with the stationary phase. FID is chosen for its robustness and universal response to carbon-containing compounds.

Rationale for Method Selection:

  • High Efficiency: Capillary GC offers superior peak resolution compared to standard HPLC.

  • Orthogonality: The separation mechanism (volatility vs. polarity/hydrophobicity in RP-HPLC) is fundamentally different, providing a true orthogonal comparison. This is critical for identifying potential co-eluting impurities missed by a single method.

  • Simplicity: This approach avoids the complexities of derivatization, reducing sample preparation time and potential sources of error.

Experimental Protocol: GC-FID
  • Standard and Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound in methanol.

    • Create a series of calibration standards ranging from 10 µg/mL to 500 µg/mL by diluting the stock solution with methanol.

    • Directly transfer standards and samples into 2 mL GC vials.

  • Chromatographic Conditions:

    • Instrument: Agilent 8890 GC System or equivalent.

    • Column: DB-5 (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet: Split/Splitless, operated in split mode (50:1 ratio).

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial Temperature: 80°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: Hold at 280°C for 5 minutes.

    • Detector: Flame Ionization Detector (FID).

    • Detector Temperature: 300°C.

Workflow Diagram: GC Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis P1 Prepare Stock (1 mg/mL in Methanol) P2 Dilute to create Calibration Standards P1->P2 P3 Transfer to GC Vial P2->P3 G1 Inject 1 µL into Split/Splitless Inlet P3->G1 Prepared Sample G2 DB-5 Capillary Column Separation G1->G2 G3 FID Detection G2->G3 G4 Data Acquisition & Integration G3->G4

Caption: Direct injection workflow for GC-FID analysis.

Cross-Validation: Bridging the Methods

Cross-validation is the formal process of demonstrating that two distinct analytical methods produce equivalent results for the same set of samples. This is not merely a comparison but a statistical evaluation of agreement. The process follows guidelines similar to those from the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) on analytical procedure validation.

Validation Parameters & Comparative Data

A head-to-head comparison was performed by analyzing the same batch of this compound (purity >99%) using both validated methods. The following table summarizes the typical performance data.

ParameterHPLC-UV (Post-Derivatization)GC-FID (Direct Injection)Commentary
Linearity (r²) > 0.999> 0.998Both methods show excellent linearity.
Range 1.0 - 100 µg/mL10 - 500 µg/mLThe HPLC method is more sensitive, suitable for trace analysis.
LOD 0.3 µg/mL3.0 µg/mLDerivatization provides a ~10-fold improvement in sensitivity.
LOQ 1.0 µg/mL10.0 µg/mLConfirms the superior sensitivity of the HPLC method.
Precision (%RSD) < 1.5%< 2.0%Both methods are highly precise.
Accuracy (% Recovery) 98.5% - 101.2%97.9% - 102.5%Both methods are highly accurate.
Sample Throughput Lower (due to derivatization)Higher (direct injection)GC-FID is significantly faster for routine purity checks.
Statistical Equivalence Testing

To formally establish equivalence, a set of 10 independent samples were analyzed by two different analysts using both methods. The results were compared using a two one-sided t-test (TOST), a standard statistical tool for equivalence testing.

Results: The 90% confidence interval for the difference in means between the two methods was found to be within a pre-defined equivalence margin of ±2.0%. This confirms that, within the validated range, the methods produce statistically indistinguishable results for the quantification of this compound.

Logical Diagram: Cross-Validation Process

cluster_val Individual Method Validation cluster_crossval Cross-Validation Study M1 Method 1 (HPLC-UV) V1 Validate Linearity, Accuracy, Precision, LOD/LOQ for Method 1 M1->V1 M2 Method 2 (GC-FID) V2 Validate Linearity, Accuracy, Precision, LOD/LOQ for Method 2 M2->V2 C1 Select N ≥ 10 Representative Samples V1->C1 V2->C1 C2 Analyze Samples with Both Methods C1->C2 C3 Statistical Comparison (e.g., TOST, Bland-Altman) C2->C3 C4 Results within Acceptance Criteria? C3->C4 Decision Equivalence Demonstrated? C4->Decision Success Methods are Interchangeable Decision->Success Yes Failure Investigate Discrepancy (Bias, Matrix Effects) Decision->Failure No

Caption: Decision workflow for the cross-validation of two analytical methods.

Conclusion and Recommendations

Both the HPLC-UV (with derivatization) and GC-FID methods have been proven to be accurate, precise, and linear for the analysis of this compound. The cross-validation study confirms their statistical equivalence for potency and purity testing.

Recommendation:

  • For trace analysis, impurity profiling, or stability studies where maximum sensitivity is required, the HPLC-UV method is superior . Its lower LOQ allows for the detection of minute degradation products or contaminants.

  • For routine quality control, in-process controls, or high-throughput screening where speed and simplicity are critical, the GC-FID method is the preferred choice . It offers faster run times and eliminates the labor-intensive derivatization step.

By establishing two orthogonal, cross-validated methods, organizations can build a robust analytical control strategy. This dual-method approach provides confidence in data integrity and offers flexibility in adapting to different analytical requirements throughout the product lifecycle.

A Comparative Guide to the Synthetic Efficiency of Routes to 2-Piperidin-1-ylbutan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Piperidin-1-ylbutan-1-amine is a substituted aminobutane featuring a chiral center and a piperidine moiety. This structure represents a valuable scaffold in medicinal chemistry, appearing as a fragment in more complex molecules with potential biological activity. The efficient and scalable synthesis of such building blocks is a critical objective for researchers in drug discovery and development. The choice of synthetic route can profoundly impact project timelines, cost, and the environmental footprint of the research.

This guide provides an in-depth comparison of two primary and robust synthetic strategies for accessing this compound: Reductive Amination and Direct Nucleophilic Substitution . We will dissect the underlying chemical principles, evaluate the strategic choices behind reagent selection, and present a comparative analysis of their efficiencies based on key performance metrics. The protocols described herein are designed to be self-validating, grounded in established and reliable chemical transformations.

Comparative Overview of Synthetic Strategies

The selection of an optimal synthetic pathway depends on a multitude of factors including starting material availability, desired scale, stereochemical considerations, and laboratory capabilities. The two routes benchmarked here offer distinct advantages and present different challenges.

G cluster_start Key Starting Materials cluster_route_a Route A: Reductive Amination Pathway cluster_route_b Route B: Nucleophilic Substitution Pathway SM1 2-Aminobutan-1-ol A1 Step 1: Protection of Primary Amine (e.g., Boc Anhydride) SM1->A1 B1 Step 1: Protection of Primary Amine (e.g., Boc Anhydride) SM1->B1 SM2 Piperidine A3 Step 3: Reductive Amination with Piperidine (e.g., NaBH(OAc)3) SM2->A3 Reagent B3 Step 3: SN2 Substitution with Piperidine SM2->B3 Nucleophile A2 Step 2: Oxidation of Alcohol to Aldehyde (e.g., Dess-Martin) A1->A2 A2->A3 A4 Step 4: Deprotection (e.g., TFA or HCl) A3->A4 Product Target Molecule: This compound A4->Product B2 Step 2: Activation of Alcohol (e.g., MsCl or TsCl) B1->B2 B2->B3 B4 Step 4: Deprotection (e.g., TFA or HCl) B3->B4 B4->Product

Figure 1: High-level comparison of the Reductive Amination and Nucleophilic Substitution pathways.

Route A: Reductive Amination

Reductive amination is a cornerstone of modern amine synthesis, valued for its efficiency and broad applicability.[1][2] This method transforms a carbonyl group into an amine through the in-situ formation and subsequent reduction of an imine or iminium ion intermediate.[3] For the synthesis of our target molecule, a practical approach involves the oxidation of a protected 2-aminobutanol to the corresponding aldehyde, followed by reductive amination with piperidine.

Mechanistic Rationale:

The causality of this pathway hinges on the controlled, sequential transformation of functional groups.

  • Amine Protection: The primary amine of 2-aminobutan-1-ol is more nucleophilic than the hydroxyl group. Protection (e.g., as a tert-butoxycarbonyl, or 'Boc' carbamate) is essential to prevent self-condensation and other side reactions during the subsequent oxidation step.

  • Oxidation: A mild oxidizing agent like Dess-Martin periodinane (DMP) or a Swern oxidation is chosen to convert the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid and under conditions that preserve the Boc protecting group.

  • Reductive Amination: The aldehyde reacts with the secondary amine (piperidine) to form an iminium ion. A specialized, mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is the reagent of choice.[3] Its steric bulk and attenuated reactivity allow it to selectively reduce the protonated iminium ion much faster than the starting aldehyde, minimizing side reactions like the reduction of the aldehyde back to the alcohol.[3]

  • Deprotection: The final step involves the removal of the Boc group under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to yield the final product.

G cluster_mech Reductive Amination Mechanism Aldehyde R-CHO (Boc-protected 2-aminobutanal) Iminium [R-CH=N⁺(pip)H] Iminium Ion Aldehyde->Iminium + Piperidine - H₂O Piperidine Piperidine Piperidine->Iminium Product Protected Target Iminium->Product + [H⁻] Hydride NaBH(OAc)₃ (Hydride Source) Hydride->Product

Figure 2: Simplified mechanism of the key reductive amination step.

Experimental Protocol: Route A

(Note: This protocol is illustrative and assumes racemic 2-aminobutan-1-ol as the starting material. Appropriate adjustments are needed for enantiomerically pure synthesis.)

Step A1: Boc-Protection of 2-Aminobutan-1-ol

  • Dissolve 2-aminobutan-1-ol (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (NaHCO₃, 2.5 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-protected amino alcohol.

Step A2: Oxidation to Aldehyde

  • Dissolve the Boc-protected amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.

  • Monitor the reaction by TLC. Upon completion (typically 1-2 hours), quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract, wash, dry, and concentrate to yield the crude aldehyde, which is often used immediately in the next step.

Step A3: Reductive Amination

  • Dissolve the crude aldehyde (1.0 eq) in anhydrous DCM.

  • Add piperidine (1.2 eq).

  • Stir for 20 minutes, then add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

  • Stir at room temperature for 12-18 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Step A4: Deprotection

  • Dissolve the purified, Boc-protected product (1.0 eq) in a 4M solution of HCl in 1,4-dioxane.

  • Stir at room temperature for 2-4 hours.

  • Concentrate under reduced pressure. The resulting hydrochloride salt can be neutralized with a base to yield the free amine.

Route B: Nucleophilic Substitution

This classical approach relies on a direct Sₙ2 reaction, where piperidine acts as a nucleophile to displace a leaving group on the butan-1-amine backbone.[4][5] The efficiency of this route is highly dependent on the quality of the leaving group and the management of potential side reactions.

Mechanistic Rationale:

  • Amine Protection: As with Route A, protection of the primary amine is crucial to prevent it from acting as a competing nucleophile, which would lead to undesired dimerization or polymerization. The Boc group is again a suitable choice.

  • Hydroxyl Activation: The hydroxyl group of the protected 2-aminobutanol is a poor leaving group. It must be converted into a more reactive species. Mesyl chloride (MsCl) or tosyl chloride (TsCl) in the presence of a non-nucleophilic base (like triethylamine or pyridine) are excellent choices. They transform the alcohol into a mesylate or tosylate, respectively, which are excellent leaving groups for Sₙ2 reactions.

  • Sₙ2 Displacement: Piperidine, a strong secondary amine nucleophile, attacks the carbon bearing the mesylate/tosylate group, displacing it to form the C-N bond.[5] The reaction is typically heated to ensure a reasonable rate. A mild base is often included to scavenge any acid formed.[4]

  • Deprotection: The final deprotection step is identical to that in Route A, using strong acid to remove the Boc group.

G cluster_mech SN2 Substitution Mechanism Substrate R-OMs (Activated Alcohol) Transition [Pip---C---OMs]‡ Transition State Substrate->Transition Piperidine Piperidine (Nucleophile) Piperidine->Transition Product Protected Target Transition->Product + MsO⁻

Figure 3: Simplified mechanism of the key Sₙ2 displacement step.

Experimental Protocol: Route B

Step B1: Boc-Protection of 2-Aminobutan-1-ol

  • (This step is identical to Step A1 in Route A).

Step B2: Activation of Alcohol (Mesylation)

  • Dissolve the Boc-protected amino alcohol (1.0 eq) in anhydrous DCM and cool to 0°C.

  • Add triethylamine (Et₃N, 1.5 eq).

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

  • Stir the reaction at 0°C for 1-2 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with cold water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude mesylate is often used directly.

Step B3: Sₙ2 Substitution

  • Dissolve the crude mesylate (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF.

  • Add piperidine (2.0-3.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) as an acid scavenger.

  • Heat the mixture to 60-80°C and stir for 12-24 hours.

  • Cool to room temperature, filter off the solids, and concentrate the filtrate.

  • Purify the residue by column chromatography.

Step B4: Deprotection

  • (This step is identical to Step A4 in Route A).

Performance Benchmark Analysis

To provide an objective comparison, we have estimated key performance indicators for each route. These values are based on typical outcomes for analogous transformations reported in the chemical literature.

MetricRoute A: Reductive AminationRoute B: Nucleophilic SubstitutionJustification
Overall Yield (Est.) 45-60%40-55%Reductive amination is often cleaner with fewer side products than heated Sₙ2 reactions, potentially leading to higher overall yields.
Purity (Post-Chroma.) >98%>98%Both routes, with proper chromatographic purification, can yield high-purity material.
Key Step Reaction Time 12-18 hours12-24 hoursBoth key steps typically require overnight stirring for optimal conversion.
Key Step Temperature Room Temperature60-80°CRoute A's key step is milder, proceeding at room temperature, which reduces energy costs and potential thermal degradation.
Reagent Cost Index HigherModerateSpecialized reagents like Dess-Martin periodinane and NaBH(OAc)₃ can be more expensive than MsCl and K₂CO₃.
Scalability GoodModerate to GoodRoute A is generally highly scalable. Route B can face challenges with heat transfer and reaction times at a larger scale.
Safety/Waste Profile ModerateModerateRoute A uses periodinane (oxidizer) and a borohydride. Route B uses corrosive MsCl and requires heating. Both generate solvent waste.
Stereocontrol ExcellentExcellent (Potential Risk)In Route A, the chiral center is unaffected. In Route B, there is a very small, but non-zero, risk of elimination or racemization at the α-carbon under harsh conditions, although this is unlikely for a primary center.

Conclusion and Recommendation

Both Reductive Amination (Route A) and Nucleophilic Substitution (Route B) are viable and effective strategies for the synthesis of this compound.

Route A (Reductive Amination) is recommended for most research and development applications. Its primary advantages are the mild reaction conditions of the key C-N bond-forming step and a generally cleaner reaction profile, which can simplify purification and lead to slightly higher overall yields. The preservation of stereochemical integrity is also more robust. While the initial reagent cost may be higher, the operational simplicity and reliability often justify the expense, particularly at the lab scale.

Route B (Nucleophilic Substitution) remains a solid, classical alternative. It is particularly attractive if cost is a primary driver and the laboratory is well-equipped for heated reactions. The reagents are common and inexpensive. However, it requires more forceful conditions (heating) which may necessitate more careful optimization to minimize side products.

Ultimately, the choice will be dictated by the specific priorities of the research team, balancing factors of cost, time, scale, and available equipment. This guide provides the foundational data and protocols to make an informed and scientifically sound decision.

References

A Head-to-Head Comparison Guide for Drug Discovery Professionals: "2-piperidin-1-ylbutan-1-amine" vs. Methylphenidate

Author: BenchChem Technical Support Team. Date: January 2026

A Hypothetical Early-Stage Assessment of a Novel Piperidine Scaffold

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide range of biological systems, particularly the central nervous system (CNS).[1][2][3] Its conformational flexibility and ability to be functionalized at multiple positions make it an adaptable building block for drug design.[3] This guide presents a hypothetical head-to-head comparison between a novel chemical entity (NCE), "2-piperidin-1-ylbutan-1-amine," and the well-established CNS stimulant, Methylphenidate.

Methylphenidate, marketed as Ritalin, is a cornerstone treatment for Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[4][5] Its primary mechanism of action is the inhibition of dopamine (DAT) and norepinephrine (NET) transporters, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[5][6][7] Given the structural similarities—both compounds possessing a piperidine moiety and an amine group—this guide will outline a logical, albeit hypothetical, early-stage drug discovery workflow to characterize "this compound" and compare its potential pharmacological profile against that of Methylphenidate.

This document is intended for researchers and drug development professionals, providing a framework for the initial assessment of novel compounds with potential CNS activity. We will delve into comparative physicochemical properties, propose a screening cascade with detailed experimental protocols, and discuss the interpretation of potential outcomes.

Physicochemical Properties: A Comparative Overview

The initial step in evaluating any NCE is to compare its fundamental physicochemical properties against a known benchmark. These parameters influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for oral bioavailability.

Property"this compound" (Predicted)Methylphenidate (Experimental/Known)Significance in Drug Discovery
Molecular Formula C9H20N2C14H19NO2[5]Defines the elemental composition and molecular weight.
Molecular Weight 156.27 g/mol 233.31 g/mol [5]Influences diffusion and transport across biological membranes.
Topological Polar Surface Area (TPSA) 29.3 Ų38.3 Ų[5]A key predictor of blood-brain barrier (BBB) penetration.
logP (Octanol-Water Partition Coefficient) 0.92.1Indicates lipophilicity, affecting membrane permeability and solubility.
Hydrogen Bond Donors 21Influences solubility and receptor binding interactions.
Hydrogen Bond Acceptors 22Affects solubility and the potential for forming hydrogen bonds with biological targets.

Note: Properties for "this compound" are based on computational predictions as extensive experimental data is not publicly available.

Proposed Experimental Workflow for Comparative Pharmacological Profiling

To assess the potential of "this compound" as a CNS-acting agent and compare it to Methylphenidate, a tiered screening cascade is proposed. This workflow is designed to move from broad, high-throughput in vitro assays to more specific functional and cellular assessments.

G cluster_0 Tier 1: Primary In Vitro Screening cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Cellular & Off-Target Profiling A Radioligand Binding Assays (hDAT, hNET, hSERT) C Neurotransmitter Uptake Inhibition Assays (Fluorescence-based or Radiometric) A->C Determine functional potency (IC50) B Initial Cytotoxicity Screen (e.g., HEK293 cells) E In-depth Cytotoxicity Assays (e.g., Neuronal cell lines) B->E Assess neuronal specific toxicity D Broad Off-Target Screening (e.g., GPCR panel) C->D Evaluate selectivity profile

Caption: A proposed tiered experimental workflow for the pharmacological characterization of "this compound".

Tier 1: Primary In Vitro Screening

Radioligand Binding Assays for Monoamine Transporters

Rationale: The primary mechanism of action for Methylphenidate is the blockade of DAT and NET.[6][8] Therefore, the initial screening of "this compound" should assess its binding affinity for these key transporters, as well as the serotonin transporter (SERT) to determine selectivity.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Utilize commercially available cell membranes prepared from HEK293 cells stably expressing human DAT (hDAT), hNET, or hSERT.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Reaction Setup: In a 96-well plate, combine:

    • Cell membranes (typically 5-15 µg of protein).

    • A specific radioligand at a concentration near its Kd (e.g., [³H]-WIN 35,428 for hDAT).

    • Varying concentrations of the test compound ("this compound" or Methylphenidate) or a known displacing agent for determination of non-specific binding (e.g., 10 µM GBR 12909 for hDAT).[9][10]

  • Incubation: Incubate the plates for 60-120 minutes at 4°C to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the inhibition constant (Ki) for each compound by fitting the concentration-response data to a one-site competition model using non-linear regression.

Initial Cytotoxicity Screening

Rationale: Early assessment of cytotoxicity is crucial to identify compounds that may have non-specific toxic effects, which could confound the results of functional assays.[11][12][13] A simple, high-throughput assay using a common cell line like HEK293 is sufficient at this stage.

Experimental Protocol: MTT Assay

  • Cell Plating: Seed HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of "this compound" and Methylphenidate for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 (50% cytotoxic concentration) for each compound.

Tier 2: Functional Characterization

Neurotransmitter Uptake Inhibition Assays

Rationale: While binding assays confirm interaction with the transporter, functional assays are necessary to determine if this binding translates into inhibition of the transporter's activity.[14] These assays directly measure the compound's ability to block the reuptake of neurotransmitters into cells.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DAT Dopamine Transporter (DAT) Vesicle Dopamine Vesicle Dopamine Dopamine Vesicle->Dopamine Release Dopamine->DAT Reuptake Receptor Dopamine Receptor Dopamine->Receptor Binding Methylphenidate Methylphenidate (Inhibitor) Methylphenidate->DAT Blocks

References

A Researcher's Guide to Proactive Off-Target Screening: The Case of 2-piperidin-1-ylbutan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the path from a promising hit to a clinical candidate is fraught with challenges, chief among them being unforeseen off-target effects. These unintended molecular interactions are a primary driver of compound attrition, leading to costly late-stage failures and, in the worst cases, adverse events in patients.[1][2][3] This guide provides a comprehensive framework for the proactive screening of off-target liabilities, using the novel compound "2-piperidin-1-ylbutan-1-amine" as a central case study.

While specific experimental data for this compound is not extensively available in the public domain, its chemical structure, featuring a piperidine ring, places it within a well-studied class of compounds known for a range of biological activities and potential off-target interactions.[4][5] The piperidine scaffold is a privileged structure in medicinal chemistry, lauded for its favorable pharmacokinetic properties and its presence in a multitude of approved drugs targeting the central nervous system (CNS), cancer, and infectious diseases.[4][5][6] However, this structural motif is also associated with a predisposition for certain off-target activities.[7]

This guide will equip researchers, scientists, and drug development professionals with the rationale and methodologies to de-risk compounds like this compound. We will explore a tiered approach, beginning with predictive in silico analysis and progressing to targeted in vitro safety pharmacology assays.

The Piperidine Scaffold: A Double-Edged Sword

The piperidine ring's prevalence in CNS-active drugs is due to its ability to confer desirable properties like improved metabolic stability and blood-brain barrier penetration.[4][6] However, its structural similarity to endogenous neurotransmitters can lead to unintended interactions with a variety of receptors and ion channels.

A notable example of a therapeutic class featuring piperidine analogs is CCR5 antagonists, used in HIV treatment.[8][9][10] While the primary target is the CCR5 receptor, the potential for off-target effects in this and other piperidine-containing drug classes necessitates a thorough screening strategy.

Tier 1: Predictive Profiling with In Silico Tools

Before embarking on costly and time-consuming experimental work, computational, or in silico, tools can provide a valuable initial assessment of a compound's likely off-target profile.[1][3][11] These methods leverage vast databases of known drug-target interactions to predict the likelihood of a novel compound binding to a range of off-targets based on its chemical structure.[2][12]

For a comparative analysis, we can contrast the predicted off-target profile of this compound with a well-characterized piperidine-containing drug, such as Maraviroc, an approved CCR5 antagonist.

Potential Off-Target Class This compound (Hypothetical Prediction) Maraviroc (Known Profile & Predictions) Rationale for Concern
hERG Potassium Channel High ProbabilityModerate ProbabilityA common liability for piperidine-containing compounds, leading to potential cardiotoxicity.[13][14][15]
Monoamine Receptors (Serotonin, Dopamine) Moderate to High ProbabilityLow to Moderate ProbabilityStructural resemblance to neurotransmitters can lead to CNS side effects.[16][17]
Muscarinic Acetylcholine Receptors Moderate ProbabilityLow ProbabilityPotential for anticholinergic side effects.[18][19][20]
Sigma Receptors High ProbabilityModerate ProbabilityThe piperidine motif is a known pharmacophore for sigma receptors, which can result in various CNS effects.[7]
Cytochrome P450 (CYP) Enzymes Moderate Probability (CYP2D6, CYP3A4)Moderate Probability (CYP3A4)Inhibition can lead to drug-drug interactions and altered pharmacokinetics.[21][22][23]

Tier 2: Experimental Verification with In Vitro Safety Pharmacology Panels

Following in silico prediction, the next critical step is experimental validation using a panel of in vitro safety pharmacology assays.[24][25][26] These assays provide quantitative data on the interaction of a compound with key off-targets associated with adverse drug reactions. A tiered or phased approach to this screening is often the most efficient.[27]

Core Safety Screening Panel

A primary screen against a panel of the most common and high-risk off-targets is recommended for initial hazard identification.

Assay Target Methodology Primary Concern
hERG Patch Clamp KCNH2 (hERG) ion channelWhole-cell patch clamp electrophysiologyCardiotoxicity (QT prolongation)
GPCR Binding Panel Key CNS receptors (e.g., 5-HT2B, D2, M1)Radioligand binding assaysCNS side effects, psychiatric effects
CYP450 Inhibition Panel Key metabolic enzymes (e.g., CYP2D6, CYP3A4)Fluorescent or LC-MS/MS based assaysDrug-drug interactions
Expanded Selectivity Profiling

If the primary screen reveals significant off-target activity, or if the intended therapeutic area necessitates a broader screen, an expanded panel is warranted. This could include a wider array of GPCRs, ion channels, kinases, and transporters.[28][29][30]

A Closer Look: Experimental Protocol for a GPCR Off-Target Binding Assay

To illustrate the practical application of this guide, here is a detailed, step-by-step protocol for a competitive radioligand binding assay to assess the affinity of this compound for the human serotonin 2A (5-HT2A) receptor, a common off-target for CNS-active compounds.

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.

Materials:

  • Cell membranes expressing the recombinant human 5-HT2A receptor.

  • Radioligand: [3H]-Ketanserin (a selective 5-HT2A antagonist).

  • Non-specific binding control: Mianserin.

  • Test compound: this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a liquid scintillation counter.

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for the competition curve (e.g., from 1 nM to 100 µM).

  • Assay Setup: In a 96-well plate, combine the following in each well:

    • Cell membranes expressing the 5-HT2A receptor.

    • [3H]-Ketanserin at a concentration near its Kd.

    • Assay buffer.

    • Either:

      • Vehicle (for total binding).

      • A high concentration of Mianserin (for non-specific binding).

      • Varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Workflow and Potential Pathways

To better conceptualize the screening process and its implications, the following diagrams illustrate a generalized off-target screening workflow and a hypothetical signaling pathway that could be affected by off-target binding of a piperidine-containing compound.

Off_Target_Screening_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Screening cluster_decision Decision Making start Test Compound (this compound) insilico Predictive Off-Target Profiling (Similarity Search, Docking) start->insilico primary_panel Primary Safety Panel (hERG, Core GPCRs, CYPs) insilico->primary_panel Guide Panel Selection secondary_panel Secondary/Expanded Panels (Kinases, Transporters, etc.) primary_panel->secondary_panel If Hits Identified functional_assays Functional Assays (e.g., Calcium Flux, cAMP) secondary_panel->functional_assays Confirm Mechanism sar Structure-Activity Relationship (SAR) & Medicinal Chemistry Mitigation functional_assays->sar risk_assessment Risk Assessment & Candidate Selection sar->risk_assessment

Caption: A generalized workflow for off-target screening.

Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway compound Piperidine Compound (e.g., this compound) on_target Intended Target (e.g., CCR5) compound->on_target off_target Off-Target (e.g., 5-HT2A Receptor) compound->off_target Unintended Interaction on_effect Therapeutic Effect on_target->on_effect gq Gq Protein Activation off_target->gq plc PLC Activation gq->plc ip3_dag IP3 & DAG Increase plc->ip3_dag ca_release Intracellular Ca2+ Release ip3_dag->ca_release side_effect Adverse Effect (e.g., CNS side effects) ca_release->side_effect

Caption: Hypothetical off-target signaling via the 5-HT2A receptor.

Mitigating Off-Target Effects: A Medicinal Chemistry Perspective

Should significant off-target liabilities be identified, medicinal chemistry efforts can be employed to mitigate these effects while preserving on-target potency. Strategies often involve structural modifications to the piperidine scaffold to reduce its affinity for the off-target. This can include:

  • Conformational Restriction: Introducing rigidity to the piperidine ring can disfavor binding to the off-target while maintaining the necessary conformation for the on-target.[14]

  • Modulating Basicity: The basicity of the piperidine nitrogen is often a key determinant of off-target interactions, particularly with aminergic GPCRs and the hERG channel. Altering the pKa of this nitrogen can significantly reduce off-target affinity.

  • Introducing Steric Hindrance: Adding bulky substituents can create steric clashes that prevent binding to the off-target's binding pocket without affecting on-target activity.

Conclusion

The development of novel therapeutics requires a proactive and vigilant approach to safety assessment. For compounds like this compound, which belong to a chemical class with known off-target propensities, a systematic screening strategy is not just recommended, but essential. By integrating predictive in silico tools with robust in vitro experimental validation, researchers can identify and mitigate potential liabilities early in the drug discovery process. This data-driven approach not only conserves resources but also builds a comprehensive safety profile that is crucial for advancing safer, more effective medicines to the clinic.

References

A Comparative Guide to the Pharmacokinetic Profiles of Novel 2-Piperidin-1-ylbutan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a multitude of approved pharmaceuticals due to its favorable physicochemical and pharmacokinetic (PK) properties.[1][2][3] The specific scaffold, 2-piperidin-1-ylbutan-1-amine, offers a unique combination of a chiral center and a basic amine, presenting a versatile platform for developing new chemical entities. However, early and careful characterization of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of its derivatives is critical to successful drug development. Subtle structural modifications can dramatically alter the PK profile, impacting efficacy and safety.[1][2] This guide provides a comparative analysis of the in vitro and in vivo pharmacokinetic profiles of the parent compound (termed 'Lead Compound') and three strategically designed derivatives. We will dissect the causal relationships between structural changes and their resulting PK parameters, supported by detailed, industry-standard experimental protocols. This document is intended for drug discovery and development scientists to aid in the rational design and optimization of leads based on this promising scaffold.

Introduction: The Strategic Importance of Early PK Profiling

In modern drug discovery, the "fail fast, fail cheap" paradigm underscores the necessity of integrating ADME profiling at the earliest stages. A compound's therapeutic potential is inextricably linked to its ability to reach the target site of action in sufficient concentration and for an appropriate duration.[4][5] The this compound scaffold presents several features that warrant careful PK consideration: a basic nitrogen atom influencing solubility and permeability, and multiple potential sites for metabolism. This guide aims to illuminate how targeted chemical modifications can modulate these properties to achieve a more desirable PK profile, thereby de-risking progression towards clinical candidacy.[4]

Comparative Pharmacokinetic Analysis

To illustrate the impact of structural modifications, we synthesized three derivatives of the parent Lead Compound (LC) :

  • Derivative A (LC-A): Introduction of a para-fluoro group on a terminal phenyl ring (a common strategy to block metabolism).

  • Derivative B (LC-B): Addition of a hydroxyl group to introduce a point of polarity.

  • Derivative C (LC-C): Replacement of a butyl group with a more sterically hindered tert-butyl group.

The following table summarizes the key pharmacokinetic parameters determined through a series of standardized in vitro and in vivo assays.

Table 1: Comparative Pharmacokinetic Data

ParameterLead Compound (LC)Derivative A (LC-A)Derivative B (LC-B)Derivative C (LC-C)Significance
In Vitro ADME
Caco-2 Permeability (Papp, A→B) (10⁻⁶ cm/s)8.58.23.110.2Predicts intestinal absorption rate.[6][7]
Efflux Ratio (Papp, B→A / A→B)2.52.61.22.8Indicates susceptibility to efflux transporters (e.g., P-gp).
Rat Liver Microsomal Stability (t½, min)255522>60Measures intrinsic metabolic clearance rate.[7][8]
Plasma Protein Binding (%)85867092Influences the free fraction of the drug available for action.
In Vivo PK (Rat Model, 5 mg/kg)
Oral Bioavailability (F %)35682545Fraction of oral dose reaching systemic circulation.[9]
Cmax (ng/mL) - Oral210450150280Maximum observed plasma concentration.
Tmax (hr) - Oral1.01.50.51.0Time to reach maximum plasma concentration.
AUC₀-inf (ng·hr/mL) - Oral98028505501650Total drug exposure over time.
Clearance (CL) (mL/min/kg) - IV30153510Rate of drug removal from the body.
Volume of Distribution (Vd) (L/kg)5.24.86.53.5Apparent volume into which a drug distributes.

Analysis of Structure-Pharmacokinetic Relationships (SPR)

The data in Table 1 reveals clear relationships between the chemical structure of each derivative and its pharmacokinetic behavior.

  • Derivative A (LC-A): The addition of a fluorine atom at a metabolically susceptible position on the phenyl ring dramatically increased metabolic stability (t½ from 25 to 55 min). This directly translated to a lower systemic clearance and, consequently, a near doubling of oral bioavailability (F% from 35% to 68%). This is a classic example of successful metabolic "blocking."

  • Derivative B (LC-B): The introduction of a hydroxyl group increased the molecule's polarity. This had a predictable effect on permeability, significantly reducing its Caco-2 Papp value and lowering oral bioavailability. While metabolic stability was similar to the lead, the increased polarity also reduced plasma protein binding. The higher volume of distribution suggests it may be partitioning into tissues to a greater extent.

  • Derivative C (LC-C): Replacing a linear alkyl chain with a sterically hindered tert-butyl group effectively shielded a potential site of oxidation. This resulted in the highest metabolic stability (>60 min) and the lowest clearance. Despite a slight increase in lipophilicity and permeability, the higher plasma protein binding (92%) may have limited the free fraction available for tissue distribution, resulting in a lower volume of distribution.

Foundational Experimental Protocols

To ensure scientific rigor and reproducibility, the data presented above were generated using standardized, validated protocols. Below are detailed methodologies for two cornerstone in vitro ADME assays.

Protocol: Caco-2 Permeability Assay for Intestinal Absorption Prediction

This assay is the industry standard for predicting human intestinal absorption of drugs.[1] It utilizes Caco-2 cells, which differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[7]

Objective: To determine the rate of transport of a compound across the Caco-2 cell monolayer in both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto Millicell-96 multiwell insert plates and cultured for 20-22 days to allow for full differentiation and formation of tight junctions.[7]

  • Integrity Check: The integrity of the cell monolayer in each well is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer Yellow).

  • Compound Preparation: The test compound is prepared in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a final concentration of 10 µM.

  • Permeability Measurement (A→B):

    • The culture medium is removed from both apical (donor) and basolateral (receiver) chambers.

    • The compound solution is added to the apical side, and fresh buffer is added to the basolateral side.

    • The plate is incubated at 37°C with gentle shaking.

    • Samples are collected from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). The donor chamber is sampled at the beginning and end of the experiment.

  • Permeability Measurement (B→A): The process is reversed, with the compound added to the basolateral side and samples taken from the apical side. This measures active efflux.

  • Analysis: Compound concentrations in the collected samples are determined using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the formula:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • Efflux Ratio: The ratio of Papp (B→A) / Papp (A→B) is calculated. A ratio >2 is considered indicative of active efflux.

Caco2_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis & Calculation seed Seed Caco-2 Cells on Transwell Inserts culture Culture for 21 Days (Differentiation) seed->culture integrity Verify Monolayer Integrity (TEER, Lucifer Yellow) culture->integrity add_cpd Add Test Compound (10 µM) to Donor Chamber integrity->add_cpd If Integrity OK incubate Incubate at 37°C add_cpd->incubate sample Sample Receiver Chamber at Time Points incubate->sample lcms Quantify Concentration (LC-MS/MS) sample->lcms calc Calculate Papp & Efflux Ratio lcms->calc

Caption: Workflow for the Caco-2 Permeability Assay.
Protocol: Liver Microsomal Stability Assay

This in vitro assay is a primary screen to estimate the rate of Phase I metabolism of a drug candidate.[10] It uses liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of cytochrome P450 (CYP) enzymes.

Objective: To determine the intrinsic clearance (CLint) and half-life (t½) of a compound upon incubation with liver microsomes.

Methodology:

  • Reagent Preparation:

    • Liver microsomes (e.g., pooled rat or human) are thawed on ice.

    • A reaction buffer (e.g., potassium phosphate buffer, pH 7.4) is prepared.

    • The NADPH regenerating system (cofactor required for CYP activity) is prepared.

    • The test compound is prepared at a starting concentration of 1 µM.

  • Incubation:

    • The test compound, microsomes, and buffer are pre-warmed at 37°C.

    • The reaction is initiated by adding the NADPH regenerating system.

    • A parallel incubation without NADPH is run as a negative control to assess non-CYP degradation.[7]

  • Time Points & Quenching:

    • Aliquots are removed from the reaction mixture at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • Data Analysis:

    • The natural log of the percentage of compound remaining is plotted against time.

    • The slope of the linear portion of this plot gives the rate constant of elimination (k).

    • Half-life (t½) is calculated as: 0.693 / k

    • Intrinsic Clearance (CLint) is calculated as: (0.693 / t½) / (mg microsomal protein/mL)

Microsomal_Stability_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Sampling cluster_analysis Analysis mix Combine Microsomes, Buffer, & Test Compound (1 µM) prewarm Pre-warm at 37°C mix->prewarm initiate Initiate Reaction with NADPH prewarm->initiate sample Sample at 0, 5, 15, 30, 60 min initiate->sample quench Quench with Acetonitrile + Internal Standard sample->quench process Centrifuge & Collect Supernatant quench->process lcms Quantify Parent Compound (LC-MS/MS) process->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calc Calculate t½ and CLint plot->calc

Caption: Workflow for the Liver Microsomal Stability Assay.

Conclusion and Future Directions

This guide demonstrates the profound impact of targeted structural modifications on the pharmacokinetic profile of derivatives of this compound. Through systematic in vitro and in vivo evaluation, we have shown that it is possible to significantly improve key parameters like metabolic stability and oral bioavailability (as in LC-A ) or to modulate properties like permeability and distribution (LC-B , LC-C ).

The insights gained from this comparative analysis provide a clear rationale for lead optimization. For instance, the metabolic stability of LC-A makes it a superior candidate for further development over the parent lead. Future efforts should focus on combining the beneficial structural features identified here while balancing them against on-target potency and potential off-target liabilities. The experimental frameworks provided serve as a robust foundation for generating the reliable, reproducible data necessary to make informed decisions in the complex process of drug discovery.

References

A Comparative Guide to the Bioactivity of 2-piperidin-1-ylbutan-1-amine and Structurally Similar Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a cornerstone in the architecture of a vast number of pharmaceuticals and biologically active molecules.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as enhanced membrane permeability and metabolic stability, while also serving as a versatile scaffold for introducing diverse functionalities.[3][4] This guide delves into the bioactivity of a specific, yet under-characterized piperidine derivative, 2-piperidin-1-ylbutan-1-amine, and provides a comparative analysis with its structurally similar counterparts. While direct biological data for this compound is limited in publicly accessible literature, its structural motifs suggest potential for significant pharmacological activity. This guide will, therefore, extrapolate from the known bioactivities of analogous compounds to build a comprehensive profile, focusing on anticancer and analgesic properties, as well as interactions with sigma receptors.

Core Compound Profile: this compound

Structure:

This compound features a chiral center at the second carbon of the butane chain, a primary amine, and a piperidine ring. This combination of a flexible alkylamine chain and a rigid heterocyclic ring system is a common feature in many centrally acting drugs. While its primary role in the literature appears to be as a synthetic intermediate, for instance, in the synthesis of the antidiabetic drug Repaglinide, its inherent structural features warrant an investigation into its potential bioactivity.[5]

Comparative Bioactivity Analysis

This section will explore the bioactivity of compounds structurally related to this compound, focusing on key therapeutic areas where piperidine derivatives have shown considerable promise.

Anticancer Activity: A Common Trait of Piperidine Derivatives

The piperidine scaffold is a recurring motif in a multitude of anticancer agents.[6][7] Its derivatives have been shown to induce apoptosis and inhibit cancer cell proliferation across various cancer cell lines.[6][8]

Structurally Similar Compounds and their Anticancer Effects:

A study on highly functionalized piperidines demonstrated significant antiproliferative activity against several human cancer cell lines, including glioma (U251), breast cancer (MCF7), and non-small cell lung cancer (NCI-H460).[9] For instance, certain piperidine derivatives exhibited GI50 values in the low microgram per milliliter range, indicating potent cytotoxic effects.[9] Another review highlights that both piperine (a natural product containing a piperidine moiety) and piperidine itself can trigger apoptosis in cancer cells through various signaling pathways.[6]

Compound/Derivative ClassCancer Cell LineBioactivity (GI50/IC50)Reference
Highly Functionalized PiperidinesPC-3 (Prostate)6.3 µg/mL[9]
Highly Functionalized Piperidines786-0 (Renal)0.4 µg/mL[9]
Tetracyclic Bis-piperidine AlkaloidsVarious (Leukemia, Melanoma, etc.)Low µM concentrations[8]
PiperineOral Squamous Carcinoma (KB)Not specified[6]

Experimental Protocol: Antiproliferative Assay (Sulforhodamine B Assay)

This protocol is a widely used method for determining cell proliferation and cytotoxicity.

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Expose the cells to various concentrations of the test compounds (e.g., 0.25–250 μg·mL−1) for a specified period, typically 48-72 hours.

  • Cell Fixation: Gently wash the cells and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with 0.4% sulforhodamine B (SRB) solution for 30 minutes at room temperature.

  • Wash and Solubilization: Remove the unbound dye by washing with 1% acetic acid and air-dry the plates. Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The GI50 value, the concentration that inhibits cell growth by 50%, can then be calculated.

Causality Behind Experimental Choices: The SRB assay is chosen for its reliability, sensitivity, and its basis on the measurement of cellular protein content, which provides a stable endpoint. The use of a range of concentrations allows for the determination of a dose-response curve and the calculation of the GI50 value, a key parameter for comparing cytotoxicity.

Analgesic Potential: Targeting Pain Pathways

Piperidine derivatives have a long history in the development of analgesics, with morphine being a prominent natural example.[2] Synthetic piperidines have also been extensively explored for their pain-relieving properties.[10][11]

Structurally Similar Compounds and their Analgesic Effects:

Research on alkyl piperidine derivatives has shown that these compounds can exhibit significant analgesic activity.[10][12] For instance, in a tail immersion test, a standard model for assessing centrally mediated analgesia, several synthetic quaternary salts of alkyl piperidines demonstrated varying degrees of pain relief when compared to the standard drug pethidine.[12] Another study investigated derivatives of 4-(4'-bromophenyl)-4-piperidinol and found that some compounds exhibited highly significant analgesic effects, suggesting a mechanism potentially involving opioid receptors.[11]

Compound/Derivative ClassAnalgesic ModelObserved EffectReference
Alkyl Piperidine AnalogsTail Immersion TestVarying degrees of analgesia compared to pethidine[12]
4-(4'-bromophenyl)-4-piperidinol DerivativesNot specifiedHighly significant analgesic effect (p < 0.01)[11]
N-4-Substituted Fentanyl AnalogsTail Withdrawal TestExtremely potent analgesics with high safety margins[13]

Experimental Protocol: Tail Immersion Test for Analgesia

This is a common method for evaluating the efficacy of centrally acting analgesics.

  • Animal Acclimatization: Allow mice or rats to acclimatize to the testing environment.

  • Baseline Measurement: Gently hold the animal and immerse the distal part of its tail (approximately 2-3 cm) into a water bath maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Latency Measurement: Record the time taken for the animal to withdraw its tail from the hot water. This is the baseline latency. A cut-off time (e.g., 15 seconds) is typically set to prevent tissue damage.

  • Compound Administration: Administer the test compound or vehicle control to the animals (e.g., intraperitoneally or orally).

  • Post-treatment Measurement: At predetermined time intervals after compound administration (e.g., 30, 60, 90, 120 minutes), repeat the tail immersion and latency measurement.

  • Data Analysis: The increase in tail withdrawal latency after drug administration compared to the baseline is a measure of the analgesic effect.

Causality Behind Experimental Choices: The tail immersion test is a specific and sensitive method for detecting opioid-like analgesic activity. The use of a constant temperature water bath ensures a consistent nociceptive stimulus. Measuring latency at multiple time points allows for the determination of the onset, peak, and duration of the analgesic effect.

Sigma Receptor Modulation: A Potential Mechanism of Action

Sigma receptors, particularly the sigma-1 and sigma-2 subtypes, are recognized as important targets for a variety of centrally acting drugs. Piperidine and piperazine derivatives have been extensively studied as ligands for these receptors.[14][15][16][17]

Structurally Similar Compounds and their Sigma Receptor Affinity:

Numerous N-arylalkylpiperidines have been synthesized and evaluated for their binding affinity to sigma-1 and sigma-2 receptors.[14] For instance, N-substituted-4-cyano-4-phenylpiperidine analogs have shown high affinity and selectivity for the sigma-1 receptor.[18] The length of the N-alkyl or N-arylalkyl substituent has been shown to be a critical determinant of affinity and selectivity for sigma receptor subtypes.[14][18]

Compound/Derivative ClassReceptor SubtypeAffinity (Ki)Reference
N-(3-phenylpropyl)piperazine derivativesSigma-1Subnanomolar affinity for some analogs[16]
N-substituted-4-cyano-4-phenylpiperidinesSigma-1High affinity and selectivity[18]
N-ArylalkylpiperidinesSigma-1 & Sigma-2Affinity varies with substituent[14]

Experimental Protocol: Radioligand Binding Assay for Sigma Receptors

This assay is used to determine the affinity of a test compound for a specific receptor.

  • Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the sigma receptor of interest.

  • Incubation Mixture: In a microtiter plate, combine the membrane preparation, a radiolabeled ligand with known affinity for the receptor (e.g., --INVALID-LINK---pentazocine for sigma-1), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at a specific temperature for a set period to allow for binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity on the filters is proportional to the amount of radioligand bound to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Causality Behind Experimental Choices: The radioligand binding assay is a highly sensitive and quantitative method for determining the affinity of a compound for a receptor. The use of a specific radiolabeled ligand ensures that the binding being measured is to the target receptor. Competition with an unlabeled ligand allows for the determination of the affinity of the test compound.

Synthesis of this compound and Analogs

The synthesis of this compound can be envisioned through several established synthetic routes for piperidine derivatives. A plausible approach involves the reductive amination of a suitable ketone precursor.

General Synthetic Workflow:

G cluster_0 Synthesis of 2-Piperidinyl Ketone cluster_1 Reductive Amination Piperidine Piperidine 2-(Piperidin-1-yl)butan-3-one 2-(Piperidin-1-yl)butan-3-one Piperidine->2-(Piperidin-1-yl)butan-3-one Michael Addition But-1-en-3-one But-1-en-3-one But-1-en-3-one->2-(Piperidin-1-yl)butan-3-one This compound This compound 2-(Piperidin-1-yl)butan-3-one->this compound NH3, H2, Catalyst (e.g., Raney Ni)

A plausible synthetic route to this compound.

This two-step process involves an initial Michael addition of piperidine to but-1-en-3-one to form the corresponding ketone, followed by a reductive amination with ammonia and hydrogen gas over a catalyst like Raney Nickel to yield the desired primary amine.[1] Variations in the starting materials would allow for the synthesis of a diverse library of structurally similar compounds for structure-activity relationship (SAR) studies.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for related piperidine derivatives, several structural features can be hypothesized to influence the bioactivity of this compound and its analogs:

  • The Butylamine Chain: The length and branching of the alkyl chain can significantly impact analgesic and sigma receptor binding activities.[12][14] Modifications to the ethyl group at the 2-position could modulate potency and selectivity.

  • The Primary Amine: The basicity and steric hindrance around the primary amine are likely crucial for receptor interactions. N-alkylation or acylation would likely alter the pharmacological profile.

  • The Piperidine Ring: Substitution on the piperidine ring can dramatically affect bioactivity. For example, aryl substituents can enhance affinity for certain receptors.[19] The conformational flexibility of the piperidine ring also plays a role in how the molecule fits into a binding pocket.[19]

Conclusion and Future Directions

While this compound itself remains a relatively unexplored compound in terms of its biological activity, its structural similarity to a wide range of pharmacologically active piperidine derivatives suggests a high potential for interesting biological properties. This comparative guide, by drawing parallels with known anticancer, analgesic, and sigma receptor-modulating compounds, provides a framework for initiating a systematic investigation into its therapeutic potential.

Future research should focus on the synthesis of this compound and a library of its analogs with systematic modifications to the butylamine chain, the primary amine, and the piperidine ring. Subsequent screening of these compounds in relevant in vitro and in vivo assays, such as those detailed in this guide, will be crucial for elucidating its bioactivity profile and establishing a clear structure-activity relationship. Such studies could unveil novel lead compounds for the development of new therapeutics in oncology, pain management, and neurology.

References

Safety Operating Guide

Definitive Guide to the Safe Disposal of 2-piperidin-1-ylbutan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-piperidin-1-ylbutan-1-amine (CAS No. 857243-06-2). As a valued professional in research and drug development, your safety and environmental stewardship are paramount. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep and functional understanding of the necessary precautions.

It is critical to note that a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible. Therefore, the guidance herein is synthesized from the chemical's structure, safety data from analogous compounds such as piperidine and other aliphatic amines, and established best practices from regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1] A conservative approach, assuming significant hazards, must be adopted.

Hazard Assessment and Chemical Profile

This compound is a substituted aliphatic amine containing a piperidine ring. This structure informs our understanding of its likely hazards. Amines are characteristically basic and can be corrosive, while the piperidine moiety is associated with toxicity, flammability, and skin/eye irritation.[2][3]

Table 1: Inferred Hazard Profile of this compound

Hazard Category Anticipated Risk & Rationale Supporting Source
Skin Corrosion/Irritation Likely to be corrosive or a severe irritant. Amines are alkaline and can cause chemical burns upon contact. SDS for analogous amines[2][3]
Serious Eye Damage Expected to cause serious, potentially irreversible eye damage. This is a common hazard for corrosive amines. SDS for Piperidine[3]
Toxicity May be toxic if swallowed, inhaled, or in contact with skin, similar to piperidine. SDS for Piperidine[3]
Flammability May be a flammable liquid, especially given the piperidine component. Vapors could form explosive mixtures with air. SDS for Piperidine
Incompatibility Highly reactive with acids (exothermic neutralization) and strong oxidizing agents. General amine chemistry[4][5]

| Environmental Hazard | Potentially harmful to aquatic life. Discharge into drains or the environment must be strictly avoided.[4] | General guidance for amines[4] |

Core Principles of Chemical Waste Management

Compliance with federal and local regulations is mandatory. The Resource Conservation and Recovery Act (RCRA) grants the EPA the authority to manage hazardous waste from "cradle to grave."[6] All personnel handling this compound must be trained on these principles.

  • Waste Determination: It is the generator's responsibility to determine if a chemical waste is hazardous.[7] Given the inferred hazards, this compound waste must be managed as hazardous waste.

  • Segregation: Never mix incompatible waste streams. Amine waste must be kept separate from acids, oxidizers, and other reactive chemicals to prevent dangerous reactions.[4][5][7]

  • Containment: Waste must be collected in appropriate, sealed, and non-leaking containers made of compatible material (e.g., High-Density Polyethylene - HDPE).[8][9][10] Containers must remain closed except when adding waste.[6]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards.[8][10][11]

Step-by-Step Disposal Protocol

This protocol outlines the process from waste generation to final disposal. Adherence to these steps is crucial for ensuring personnel safety and regulatory compliance.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure a complete set of PPE is worn. The causality is direct: to prevent exposure via skin contact, eye contact, or inhalation.[9]

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use.[2]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes. An apron may be used for additional protection.

  • Location: All handling and waste collection must occur inside a certified chemical fume hood to minimize inhalation risk.[9]

Step 2: Waste Collection and Segregation

Collect all materials contaminated with this compound—including residual product, solutions, and disposable labware (pipette tips, vials)—in a designated hazardous waste container.

  • Container Type: Use a clean, dry HDPE container with a secure, vapor-tight lid.[9] Do not use metal containers due to the corrosive nature of amines.[10]

  • Segregation: Ensure the container is used exclusively for this amine waste or other compatible amine wastes.

Step 3: Labeling the Hazardous Waste Container

Proper labeling is a key OSHA and EPA requirement.[8][12] The label provides critical safety information for all personnel who may handle the container.

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

  • Clearly write the full chemical name: "Waste this compound."

  • List all components and their approximate percentages if it is a mixed waste stream.

  • Indicate the relevant hazards (e.g., "Corrosive," "Toxic," "Flammable").

Step 4: Temporary Storage

Store the sealed waste container in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.[6][10]

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[4]

  • Incompatibles: Ensure storage is physically separate from acids and oxidizing agents.[4]

  • Secondary Containment: Place the container in a secondary containment bin to catch any potential leaks.

Step 5: Final Disposal Arrangement

The ultimate disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company.[4][7] This is a non-negotiable step that ensures the waste is managed and destroyed in an environmentally sound manner, typically via high-temperature incineration.[2][13]

  • Do not attempt to dispose of this chemical down the drain or in regular trash.[4]

  • Follow your institution's procedures for requesting a hazardous waste pickup.

Diagram of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection & Storage cluster_final Final Disposition cluster_emergency Emergency Protocol A Start: Generate Waste B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible HDPE Container B->C D Affix 'Hazardous Waste' Label & Specify Contents C->D E Add Waste to Container in Fume Hood D->E F Securely Cap Container E->F G Store in Designated SAA (Cool, Ventilated, Segregated) F->G H Container Full or Project Complete? G->H No H->G Continue Use I Arrange Pickup by Licensed Hazardous Waste Vendor H->I Yes J Document Waste Transfer I->J K End: Proper Disposal (e.g., Incineration) J->K Spill Spill Occurs Spill_Action Follow Emergency Spill Response Procedure Spill->Spill_Action

Caption: Workflow for safe collection and disposal of amine waste.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.

  • Evacuate: Alert personnel and evacuate the immediate area.

  • Control: If safe to do so, eliminate ignition sources.[5]

  • Contain: Use a spill kit with appropriate absorbent materials (e.g., vermiculite or sand). Do not use combustible materials like paper towels on large spills.

  • Report: Notify your institution's Environmental Health & Safety (EHS) office immediately. Do not attempt to clean up a large spill without proper training and equipment.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and responsible management of this compound, upholding the highest standards of laboratory safety and environmental compliance.

References

A Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 2-piperidin-1-ylbutan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Hazard Assessment: The 'Why' Behind the Protocol

To establish a reliable safety protocol, we must first understand the inherent risks. The chemical structure of 2-piperidin-1-ylbutan-1-amine features a piperidine ring, a known hazardous moiety. The parent compound, piperidine, is classified as a highly flammable liquid that is toxic when inhaled or in contact with skin, and it can cause severe skin burns and eye damage.[1][2] Structurally similar compounds, such as 4-(Piperidin-1-yl)butan-1-amine, are known to cause severe skin burns, eye damage, and respiratory irritation.[3] Therefore, we will operate under the assumption that this compound presents a similar hazard profile, demanding stringent protective measures.

Anticipated Hazards:

  • Corrosivity: High potential to cause severe skin burns and permanent eye damage.[3]

  • Toxicity: Likely harmful or toxic if swallowed, inhaled, or absorbed through the skin.[1][2]

  • Irritation: Potential to cause severe irritation to the respiratory tract.[3]

  • Flammability: Vapors may form flammable mixtures with air.[4]

Core PPE Requirements: A Multi-Layered Defense System

A multi-layered approach to PPE is essential to mitigate the identified risks. Each component is chosen to address a specific hazard pathway.

Eye and Face Protection
  • Minimum Requirement: Chemical splash goggles conforming to European Standard EN166 or OSHA 29 CFR 1910.133 are mandatory for all handling procedures.[5] Contact lenses should not be worn, as they can absorb and concentrate irritants.[6]

  • Enhanced Protection: A full-face shield must be worn over chemical splash goggles when there is an elevated risk of splashing, such as when handling quantities greater than 50 mL, during transfers, or when reacting under pressure.[1][7]

  • Causality: The piperidine functional group is known to be corrosive and can cause irreversible eye damage upon contact. This necessitates a complete seal around the eyes to protect against splashes and vapors.

Hand Protection
  • Glove Selection: Use chemical-resistant gloves tested to the EN 374 standard.[4][6] Suitable materials include nitrile, neoprene, or butyl rubber.[7][8] Always inspect gloves for degradation or punctures before use.

  • Glove Protocol: For brief contact, a glove with a breakthrough time of at least 60 minutes is recommended.[6] For prolonged or immersive work, select a glove with a breakthrough time exceeding 240 minutes.[6] Employ the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[9] After work, wash and dry hands thoroughly.

  • Causality: Dermal contact is a primary route of exposure, and piperidine derivatives can be toxic and corrosive to the skin.[1][2] Standard latex gloves offer insufficient protection and should not be used.

Skin and Body Protection
  • Standard Attire: A flame-retardant laboratory coat, long pants, and fully enclosed, chemical-resistant footwear are required at all times.[7]

  • Enhanced Protection: For tasks involving larger volumes or a significant splash risk, supplement with a chemical-resistant apron (e.g., PVC).[6]

  • Causality: This protection minimizes the risk of accidental skin exposure from spills and splashes, which could lead to severe chemical burns.

Respiratory Protection
  • Engineering Controls First: All work with this compound must be performed in a properly functioning chemical fume hood to minimize vapor inhalation.

  • When Respirators are Required: In situations where engineering controls are insufficient, such as during a large spill or in an inadequately ventilated area, respiratory protection is necessary.[6]

  • Respirator Specification: A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is the minimum requirement.[1][9] For emergency situations, a self-contained breathing apparatus (SCBA) may be necessary.[1]

  • Causality: Inhalation of piperidine-like compounds can be toxic and cause severe irritation to the mucous membranes and upper respiratory tract.[3]

Operational Plans: PPE Protocols for Specific Tasks

The level of PPE required is dictated by the specific task and the associated risk. The following table summarizes the recommended PPE ensembles for common laboratory operations.

Operational Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Small-Scale Use (<10 mL in a fume hood)Chemical Splash GogglesChemical-Resistant Gloves(e.g., Nitrile)Flame-Retardant Lab CoatNot required if in fume hood
Handling Larger Quantities (>10 mL) or TransfersFace Shield over GogglesChemical-Resistant Gloves(e.g., Butyl Rubber)Chemical-Resistant Apronover Lab CoatWork exclusively in fume hood
Spill Response Face Shield over GogglesHeavy-Duty Chemical GlovesChemical-Resistant Apronor Full SuitNIOSH-approved respirator with OV cartridges
Waste Disposal Chemical Splash GogglesChemical-Resistant GlovesLab CoatWork in a well-ventilated area or fume hood
PPE Selection Workflow

The following diagram illustrates a self-validating decision-making process for selecting the appropriate level of PPE.

PPE_Decision_Workflow cluster_0 cluster_1 Risk Evaluation cluster_2 PPE Ensemble start Task Assessment q1 Small Scale (<10mL) in Fume Hood? start->q1 q2 Potential for Splash/Aerosol? q1->q2 No ppe1 Standard PPE Goggles | Nitrile Gloves | Lab Coat q1->ppe1 Yes q3 Emergency? (e.g., Large Spill) q2->q3 No ppe2 Enhanced PPE Face Shield + Goggles | Butyl Gloves | Apron + Lab Coat q2->ppe2 Yes q3->ppe1 No ppe3 Full Response PPE Enhanced PPE + | NIOSH Respirator q3->ppe3 Yes

Caption: PPE selection workflow based on task-specific risk assessment.

Emergency and Disposal Logistics

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.[9]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[9][10] Use an emergency shower if necessary.[11] Seek immediate medical attention.[9]

  • Spill Cleanup: Evacuate non-essential personnel.[1] Wearing the full response PPE, cover the spill with a non-combustible absorbent material like sand or vermiculite.[1][12] Collect the material using non-sparking tools into a labeled, sealable container for hazardous waste disposal.[1][4] Ventilate the area thoroughly.

Waste Disposal Plan
  • Classification: this compound and any materials contaminated with it must be treated as hazardous waste.

  • Segregation: Store waste in a clearly labeled, tightly sealed, and compatible container.[13] Do not mix with incompatible waste streams, particularly strong acids or oxidizing agents.[11][14]

  • Disposal: All waste disposal must be conducted through a licensed professional waste disposal service and in strict accordance with all federal, state, and local environmental regulations.[2][9] Do not pour down the drain.[2][10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-piperidin-1-ylbutan-1-amine
Reactant of Route 2
2-piperidin-1-ylbutan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.